Talabostat isomer mesylate
Description
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Properties
IUPAC Name |
[(2S)-1-[(2R)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)[C@@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of Talabostat Isomer Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat, also known as Val-boroPro or PT-100, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs).[1] Its unique dual mechanism of action, involving both direct enzymatic inhibition and profound immunomodulatory effects, has positioned it as a compound of significant interest in oncology and immunology.[2] This technical guide provides an in-depth exploration of the core mechanism of action of Talabostat isomer mesylate, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Introduction
Talabostat is a selective inhibitor of the dipeptidyl peptidase IV (DPP-IV/CD26) family of serine proteases.[3] It exerts its biological effects through the competitive and reversible inhibition of several key enzymes, including DPP-IV, Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][4] This inhibition leads to a cascade of downstream events, culminating in the stimulation of both innate and adaptive immune responses against tumor cells.[1][3] This document will dissect the molecular interactions, cellular consequences, and the overarching anti-tumor and hematopoietic-stimulating activities of Talabostat.
Core Mechanism of Action: Dipeptidyl Peptidase Inhibition
The primary mechanism of action of Talabostat is the potent inhibition of various dipeptidyl peptidases. These enzymes are characterized by their ability to cleave N-terminal Xaa-Pro or Xaa-Ala dipeptides from polypeptide chains.[1][5] By blocking this activity, Talabostat modulates the levels of various bioactive peptides, including chemokines, cytokines, and growth factors, thereby influencing a range of physiological processes.
Key Enzymatic Targets and Inhibition Profile
Talabostat exhibits a broad but potent inhibitory profile against several members of the DPP family. The quantitative data for its inhibitory activity are summarized in the table below.
| Target Enzyme | IC50 | Ki |
| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 nM | 0.18 nM |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | - |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |
| Table 1: Summary of Talabostat's Inhibitory Activity against Key Dipeptidyl Peptidases. Data compiled from multiple sources.[1][6] |
Immunomodulatory Effects: A Cascade of Immune Activation
The anti-tumor effects of Talabostat are largely attributed to its ability to stimulate a robust immune response. This is initiated by the inhibition of intracellular DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome and subsequent pro-inflammatory signaling.
Signaling Pathway: From DPP Inhibition to Cytokine Storm
The inhibition of cytoplasmic DPP8 and DPP9 by Talabostat is a critical event that triggers a signaling cascade, leading to the activation of caspase-1.[3] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β.[3] This potent pro-inflammatory cytokine is secreted and acts in an autocrine and paracrine manner to induce the expression and release of a broader panel of cytokines and chemokines, including IL-6, G-CSF, and CXCL1/KC.[3][6] This "cytokine storm" at the tumor microenvironment plays a crucial role in recruiting and activating various immune effector cells.
References
- 1. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
Unraveling the Potency of Talabostat Isomer Mesylate as a Dipeptidyl Peptidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat, also known as Val-boroPro or PT-100, is a potent, non-selective inhibitor of the S9 family of post-proline cleaving serine proteases, commonly known as dipeptidyl peptidases (DPPs). Its mesylate salt form has been investigated for various therapeutic applications, primarily in oncology, due to its ability to modulate immune responses. This technical guide provides an in-depth analysis of the dipeptidyl peptidase inhibitor activity of Talabostat isomer mesylate, with a focus on its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. A critical aspect of Talabostat's activity lies in its stereochemistry, with evidence suggesting a significant difference in potency between its diastereomers. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of DPP inhibitors and related therapeutic agents.
Introduction to Dipeptidyl Peptidases and Talabostat
Dipeptidyl peptidases are a group of enzymes that cleave dipeptides from the N-terminus of polypeptide chains, particularly where the penultimate residue is proline or alanine. This family includes several key enzymes such as DPP-IV (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), each playing distinct roles in physiology and pathology. DPP-IV is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. DPP8 and DPP9 are involved in immune regulation, and their inhibition can trigger an inflammatory form of cell death called pyroptosis. FAP is often overexpressed in the stroma of epithelial cancers and is implicated in tumor growth and metastasis.
Talabostat (Val-boroPro) is a dipeptide boronic acid that acts as a transition-state analogue inhibitor of these enzymes.[1] Its non-selective nature allows it to target multiple DPPs, leading to a complex and multifaceted pharmacological profile.[2] The "isomer mesylate" designation points to the existence of stereoisomers of Talabostat, with their specific spatial arrangements of atoms significantly influencing their biological activity.
Quantitative Inhibitory Activity of Talabostat
The inhibitory potency of Talabostat has been quantified against several dipeptidyl peptidases. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. It is important to note that much of the publicly available data does not differentiate between the specific isomers of Talabostat. However, research on the closely related compound L-Pro-DL-boroPro has demonstrated that the L-L diastereomer is significantly more potent than the L-D diastereomer, suggesting a similar stereochemical preference for Talabostat.[3]
Table 1: IC50 Values of Talabostat against Various Dipeptidyl Peptidases
| Enzyme Target | IC50 Value (nM) | Reference(s) |
| DPP-IV | < 4 | [2] |
| DPP8 | 4 | [1] |
| DPP9 | 11 | [1] |
| Fibroblast Activation Protein (FAP) | 560 | [2] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [2] |
Table 2: Ki Values of Talabostat against Various Dipeptidyl Peptidases
| Enzyme Target | Ki Value (nM) | Reference(s) |
| DPP-IV | 0.18 | [2] |
| L-L diastereomer (of L-Pro-DL-boroPro) vs. DPP-IV | 0.016 | [3] |
| L-D diastereomer (of L-Pro-DL-boroPro) vs. DPP-IV | > 16 (at least 1000-fold weaker than L-L) | [3] |
Note: The Ki values for the diastereomers are for the related compound L-Pro-DL-boroPro and are included to highlight the critical role of stereochemistry in the inhibitory activity.
Experimental Protocols for DPP Inhibition Assays
The determination of the inhibitory activity of compounds like Talabostat relies on robust enzymatic assays. A common method involves the use of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).
General Principle of the Fluorogenic DPP Inhibition Assay
The assay measures the enzymatic activity of a specific DPP enzyme by monitoring the cleavage of a synthetic substrate that releases a fluorescent molecule. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The IC50 value is then determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Detailed Methodology for a DPP-IV Inhibition Assay
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and EDTA)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the DPP-IV enzyme in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined volume of the assay buffer to each well.
-
Add the diluted inhibitor solutions to the test wells. For control wells, add the same volume of assay buffer with the corresponding concentration of DMSO.
-
Add the DPP-IV enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Normalize the reaction rates to the control wells (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram
Key Signaling Pathways Modulated by Talabostat
Talabostat's inhibition of multiple DPPs leads to the modulation of several important signaling pathways, primarily related to immune activation.
DPP8/9 Inhibition and NLRP1b Inflammasome Activation
A key mechanism of Talabostat's immunostimulatory effect is through the inhibition of intracellular DPP8 and DPP9. This inhibition leads to the activation of the NLRP1b inflammasome, a multi-protein complex that plays a crucial role in innate immunity.
Activation of the NLRP1b inflammasome triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis. This process also results in the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which further amplify the immune response.
DPP-IV Inhibition and the CXCL12/CXCR4/mTOR Signaling Axis
While not specific to Talabostat, the inhibition of DPP-IV can impact the CXCL12/CXCR4 signaling axis, which has implications in cancer biology. DPP-IV is known to cleave and inactivate the chemokine CXCL12. By inhibiting DPP-IV, Talabostat can lead to an accumulation of active CXCL12.
Elevated levels of CXCL12 can then bind to its receptor, CXCR4, which is often expressed on cancer cells. This interaction can activate downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its activation can promote tumor progression.
Conclusion
This compound is a potent, non-selective inhibitor of dipeptidyl peptidases with a complex pharmacological profile. Its inhibitory activity is highly dependent on its stereochemistry, with specific diastereomers likely exhibiting significantly greater potency. The primary mechanisms of action relevant to its therapeutic potential involve the modulation of key immune signaling pathways. Inhibition of DPP8 and DPP9 leads to the activation of the NLRP1b inflammasome and subsequent pyroptosis, a pro-inflammatory form of cell death. Additionally, its inhibition of DPP-IV can influence the CXCL12/CXCR4/mTOR signaling axis, which has implications for cancer cell proliferation and survival. A thorough understanding of these quantitative inhibitory activities, the experimental methods for their determination, and the intricate signaling pathways involved is crucial for the continued research and development of Talabostat and other dipeptidyl peptidase inhibitors as therapeutic agents. Further research is warranted to fully elucidate the differential activities of Talabostat's specific isomers and to harness their therapeutic potential with greater precision.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation of L-Pro-DL-boroPro into its component diastereomers and kinetic analysis of their inhibition of dipeptidyl peptidase IV. A new method for the analysis of slow, tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Talabostat Isomer Mesylate and its Inhibition of Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of talabostat (B1681214) isomer mesylate and its role as an inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathologies, including cancer and fibrosis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing FAP inhibition, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of reactive stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), and in tissues undergoing remodeling.[1][2][3] Its expression in healthy adult tissues is limited, making it an attractive therapeutic target.[3] FAP possesses both dipeptidyl peptidase and endopeptidase/collagenase activity, enabling it to cleave a variety of substrates, including denatured type I collagen, and play a crucial role in extracellular matrix remodeling, tumor growth, invasion, and immunosuppression.[1][2]
Talabostat and its Isomer: Potent FAP Inhibitors
Talabostat, also known as Val-boroPro, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases, including FAP.[4][5] It functions by cleaving N-terminal Xaa-Pro or Xaa-Ala residues from its substrates.[6] While much of the literature refers to talabostat or its mesylate salt, "talabostat isomer mesylate" is recognized as a distinct isomer.[7] Although detailed comparative studies on the FAP inhibitory activity of the specific isomers are not extensively documented in publicly available literature, the general principles of FAP inhibition by talabostat are applicable. Talabostat has been investigated in clinical trials for various cancers, and while it has shown some biological activity, its clinical efficacy has been limited in some contexts.[4][8]
Quantitative Data: In Vitro Inhibition Profile
The inhibitory activity of talabostat and related compounds against FAP and other dipeptidyl peptidases has been characterized using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
Table 1: IC50 Values of Talabostat for Dipeptidyl Peptidases
| Enzyme | IC50 (nM) | Reference |
| FAP | 560 | [9] |
| DPP4 | <4 | [9] |
| DPP8 | 4 | [9] |
| DPP9 | 11 | [9] |
| DPP7 (QPP) | 310 | [9] |
Table 2: Ki Values of Talabostat for Dipeptidyl Peptidases
| Enzyme | Ki (nM) | Reference |
| DPP-IV | 0.18 | [10] |
Note: Specific Ki values for FAP were not explicitly found in the provided search results. The data presented is for talabostat, and it is presumed that this compound exhibits a similar inhibitory profile, though this requires experimental confirmation.
FAP-Regulated Signaling Pathways
FAP activity has been shown to influence key signaling pathways involved in cell proliferation, survival, and migration. Inhibition of FAP by talabostat is expected to modulate these pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival.[11][12] FAP has been implicated in the activation of this pathway.[13] Inhibition of FAP is hypothesized to downregulate Akt phosphorylation, leading to decreased cell proliferation and survival.
References
- 1. A multifactorial analysis of FAP to regulate gastrointestinal cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Patient-driven Discovery, Therapeutic Targeting, and Post-Clinical Validation of a Novel AKT1 Fusion-driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Talabostat isomer mesylate and the closely related Talabostat mesylate. The information is curated to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.
Introduction to Talabostat
Talabostat is a potent, orally bioavailable inhibitor of dipeptidyl peptidases (DPPs), with significant activity against Dipeptidyl Peptidase IV (DPP-4) and Fibroblast Activation Protein (FAP). Its mechanism of action involves the prevention of the cleavage of certain cytokines and chemokines, which in turn enhances T-cell-mediated immune responses against tumors. This dual inhibitory action makes Talabostat a compound of interest in oncology and immunology research. This guide focuses on the physicochemical properties of this compound, a specific isomeric form of the compound, and provides comparative data for Talabostat mesylate where available.
Solubility Data
The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the available quantitative solubility data for this compound and Talabostat mesylate in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With ultrasonic treatment[1][2] |
Table 2: Solubility of Talabostat Mesylate
| Solvent | Solubility | Conditions |
| Water | ≥31 mg/mL[3][4] | - |
| Water | 250 mg/mL | With ultrasonic treatment[5] |
| Dimethyl Sulfoxide (DMSO) | ≥11.45 mg/mL[3][4][6] | - |
| Dimethyl Sulfoxide (DMSO) | ≥40 mg/mL[5] | Use freshly opened DMSO |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[7] | - |
| Dimethyl Sulfoxide (DMSO) | 62 mg/mL | Use fresh DMSO to avoid moisture absorption[8][9] |
| Ethanol (EtOH) | ≥8.2 mg/mL | With ultrasonic agitation[3][4] |
| Ethanol (EtOH) | 1 mg/mL[7] | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[7] | - |
| Dimethylformamide (DMF) | 1 mg/mL[7] | - |
Stability Data
Understanding the stability of this compound under various conditions is crucial for ensuring the integrity of experimental results and for developing stable pharmaceutical formulations.
Table 3: Storage and Stability of this compound
| Form | Storage Condition | Duration | Notes |
| Solid | 4°C | Not specified | Sealed storage, away from moisture[10] |
| Solution | -80°C | 6 months | In a suitable solvent; sealed storage, away from moisture[10] |
| Solution | -20°C | 1 month | In a suitable solvent; sealed storage, away from moisture[10] |
Table 4: Storage and Stability of Talabostat Mesylate
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C | ≥ 4 years[7] | - |
| Solid | -20°C | 3 years | Powder form[9] |
| Solution | -80°C | 1 year | In solvent[9] |
| Solution | -20°C | 1 month | In solvent[9] |
Note: For optimal experimental outcomes, it is consistently recommended to prepare fresh solutions of Talabostat prior to use and to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3][10]
Experimental Protocols
The following sections detail standardized methodologies for the assessment of solubility and stability, based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Protocol for Solubility Determination
The thermodynamic solubility of a compound is determined by the equilibrium shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Talabostat
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using the validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Stability Assessment (ICH Guidelines)
Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Objective: To establish a re-test period for this compound and recommend storage conditions.
Methodology:
-
Stress Testing: Forced degradation studies are conducted to identify likely degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10°C increments above accelerated testing, e.g., 50°C, 60°C), high humidity (e.g., 75% RH or greater), oxidative conditions, and photolysis. The susceptibility to hydrolysis across a wide pH range should also be evaluated.[6]
-
Formal Stability Studies:
-
Batch Selection: At least three primary batches of the drug substance should be used for formal stability studies.[5][6]
-
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]
-
Analytical Methods: Validated stability-indicating analytical methods must be used to detect changes in the identity, purity, and potency of the drug substance.
-
Visualizations
The following diagrams illustrate key aspects of Talabostat's mechanism of action and the experimental workflows described in this guide.
Caption: Workflow for determining thermodynamic solubility.
Caption: Signaling pathway of Talabostat.
Caption: Role of solubility and stability in drug development.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. This compound - Immunomart [immunomart.com]
- 3. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 4. apexbt.com [apexbt.com]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. youtube.com [youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Talabostat (Val-boroPro): A Technical Overview of its Discovery, Mechanism, and Research History
Introduction
Talabostat, also known by its chemical name L-valinyl-L-boroproline (Val-boroPro) and development code PT-100, is a small molecule compound recognized for its role as a potent and selective inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1] It was the first clinical inhibitor of Fibroblast Activation Protein (FAP), a protease expressed by reactive fibroblasts in the tumor stroma and implicated in potentiating tumor growth.[1][2] Talabostat's mechanism of action is multifaceted, involving not only the direct targeting of the tumor microenvironment but also the stimulation of innate and adaptive immune responses.[1][3] Initially investigated for its antineoplastic and hematopoiesis-stimulating activities, Talabostat has been the subject of numerous preclinical and clinical studies across various cancer types, including colorectal cancer, non-Hodgkin's lymphoma, lung cancer, and pancreatic cancer.[4][5][6]
Mechanism of Action
Talabostat functions as a competitive, orally active inhibitor of several dipeptidyl peptidases by cleaving N-terminal Xaa-Pro or Xaa-Ala residues.[4][7] Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV or CD26), DPP8, and DPP9.[4] The inhibition of these enzymes leads to a cascade of immunological effects.
The key aspects of its mechanism are:
-
Inhibition of FAP: FAP is a cell surface glycoprotein (B1211001) found on reactive fibroblasts within the tumor stroma.[2] Its proteolytic activity is believed to contribute to tumor growth.[2] By inhibiting FAP, Talabostat targets the supportive tumor microenvironment.[1][3]
-
Inhibition of DPP8/9 and Immune Stimulation: The inhibition of cytosolic peptidases DPP8 and DPP9 is critical to Talabostat's immunostimulatory effects.[1] This inhibition leads to the activation of caspase-1, a key enzyme in the inflammasome complex.[1]
-
Cytokine and Chemokine Upregulation: Activated caspase-1 processes pro-IL-1β into its mature, secreted form.[1] This induction of IL-1β stimulates a broader inflammatory response, leading to the transcriptional upregulation of other cytokines and chemokines, such as Granulocyte-Colony Stimulating Factor (G-CSF) and CXCL1/KC.[1][3] This cytokine cascade promotes the priming and chemoattraction of T-cells and innate effector cells, fostering an anti-tumor immune response.[3][4]
Signaling Pathway of Talabostat-Induced Immunity
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
The Immunomodulatory Role of Talabostat Isomer Mesylate: A Deep Dive into Cytokine and Chemokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talabostat isomer mesylate, a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its dual mechanism of action: direct inhibition of tumor-associated fibroblast activation protein (FAP) and robust stimulation of the host immune response.[1][2] This technical guide provides an in-depth exploration of Talabostat's role in modulating cytokine and chemokine production, a cornerstone of its immunomodulatory and anti-tumor activities. By elucidating the underlying signaling pathways, presenting quantitative data from key studies, and detailing experimental protocols, this document serves as a comprehensive resource for researchers in immunology and oncology drug development.
Core Mechanism of Action: DPP8/9 Inhibition and Pyroptosis
Talabostat is a nonselective inhibitor of the S9 family of post-proline cleaving serine proteases, which includes DPP4, DPP7, DPP8, DPP9, and FAP.[3] Its ability to stimulate the immune system is primarily driven by the inhibition of two intracellular dipeptidyl peptidases: DPP8 and DPP9.[2][3] This inhibition triggers a cascade of events within monocytes and macrophages, leading to a pro-inflammatory form of programmed cell death known as pyroptosis.[3]
The signaling pathway is initiated by the inhibition of DPP8 and DPP9, which in human myeloid cells, is mediated by the CARD-containing protein CARD8.[2] This leads to the activation of pro-caspase-1, independent of the typical inflammasome adaptor protein ASC.[3][4] Activated pro-caspase-1 then cleaves gasdermin D (GSDMD), a key step in pyroptosis.[3][4] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines and alarmins.[3][4] A pivotal cytokine released through this mechanism is Interleukin-1β (IL-1β).[3][4]
Below is a diagram illustrating this signaling pathway.
Quantitative Data on Cytokine and Chemokine Production
Several studies have quantified the impact of Talabostat on cytokine and chemokine production in various experimental systems. The following tables summarize these findings.
Table 1: Effect of Talabostat on IL-1β and IL-1α Production in Human Immune Cells
| Cell Type | Treatment Conditions | Cytokine | Fold Increase (vs. Control) | Reference |
| Human Peripheral Blood Mononuclear Cells | 1 µM Talabostat + 0.1 ng/mL Endotoxin | IL-1β | ~3-fold | [5] |
| Human Peripheral Blood Mononuclear Cells | 1 µM Talabostat + 0.1 ng/mL Endotoxin | IL-1α | ~2-fold | [5] |
| THP-1 Macrophages | 2 µM Talabostat (Val-boroPro), 24h | pro-IL-1β (secreted) | Substantial increase (qualitative) | [4] |
Data presented as approximate fold increase based on the source material.
Table 2: Effect of Talabostat on Inflammatory Gene Expression in Human Dermal Fibroblasts from Systemic Sclerosis Patients
| Cell Type | Treatment Conditions | Gene | Modulation | Reference |
| SSc Dermal Fibroblasts | TGF-β + Talabostat | IL-6 | Attenuation of TGF-β induced upregulation | [6] |
| SSc Dermal Fibroblasts | TGF-β + Talabostat | TGF-β1 | Attenuation of TGF-β induced upregulation | [6] |
SSc: Systemic Sclerosis. Data is based on quantitative real-time PCR analysis of mRNA expression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.
In Vitro Induction of Cytokine Release from THP-1 Macrophages
This protocol is based on methodologies described in studies investigating Talabostat-induced pyroptosis.
Objective: To measure the release of IL-1β and lactate (B86563) dehydrogenase (LDH) from THP-1 macrophages following treatment with Talabostat.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (Val-boroPro)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Experimental Workflow:
Protocol Steps:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours. After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Treatment: Treat the differentiated THP-1 macrophages with this compound at the desired concentration (e.g., 2 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of secreted pro-IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assay: Measure the release of LDH into the supernatant using a commercially available LDH cytotoxicity assay kit to assess the level of pyroptosis.
Caspase-1 Activity and Gasdermin D Cleavage Assays
Objective: To confirm the activation of caspase-1 and the cleavage of GSDMD in Talabostat-treated cells.
Protocols:
-
Caspase-1 Activity Assay: A fluorogenic or colorimetric assay can be used to measure caspase-1 activity in cell lysates or supernatants.[7] These assays typically utilize a specific caspase-1 substrate that, when cleaved, releases a detectable fluorescent or chromogenic molecule.
-
Gasdermin D Cleavage Assay: Western blotting is the standard method to detect the cleavage of GSDMD.[8] Cell lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes GSDMD. The appearance of the cleaved N-terminal fragment indicates GSDMD processing.
Conclusion and Future Directions
This compound stimulates the production of key pro-inflammatory cytokines and chemokines through a well-defined mechanism involving DPP8/9 inhibition and subsequent pyroptosis in myeloid cells. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the immunomodulatory properties of Talabostat.
Future research should focus on:
-
Expanding the profile of cytokines and chemokines modulated by Talabostat using multiplex assays.
-
Investigating the effects of Talabostat on other immune cell populations.
-
Elucidating the interplay between Talabostat's effects on the tumor microenvironment and its systemic immune-stimulating properties in vivo.
This in-depth understanding is crucial for the strategic development and clinical application of Talabostat and other DPP inhibitors in immuno-oncology and beyond.
References
- 1. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a multi-analysis model using an epithelial-fibroblast co-culture system as an alternative to animal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Talabostat Isomer Mesylate: A Technical Guide to its Role in the Induction of Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat (B1681214), also known as Val-boroPro or PT-100, is a non-selective, orally active inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] This technical guide provides an in-depth overview of the mechanism by which talabostat isomer mesylate induces hematopoiesis, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Talabostat's hematopoietic-stimulating activity is primarily attributed to its ability to increase the production of essential cytokines and chemokines, such as Granulocyte-Colony Stimulating Factor (G-CSF), Interleukin-6 (IL-6), and Interleukin-11 (IL-11), by bone marrow stromal cells.[2] This guide will serve as a comprehensive resource for researchers and professionals in the field of drug development and hematology.
Introduction
Hematopoiesis is the complex process of blood cellular component formation from hematopoietic stem cells (HSCs). This process is tightly regulated by a variety of cytokines and growth factors. Talabostat has emerged as a small molecule with the potential to stimulate hematopoiesis, offering a therapeutic avenue for conditions characterized by blood cell deficiencies, such as neutropenia and anemia.[3] Its primary mechanism of action involves the inhibition of DPPs, a group of serine proteases that cleave N-terminal dipeptides from various proteins, including cytokines and chemokines, thereby modulating their activity.[1]
Mechanism of Action
Talabostat's induction of hematopoiesis is a multi-faceted process initiated by the inhibition of key dipeptidyl peptidases.
Inhibition of Dipeptidyl Peptidases (DPPs)
Talabostat is a potent inhibitor of several DPPs, with varying affinities.
Table 1: Inhibitory Activity of Talabostat against Dipeptidyl Peptidases
| Dipeptidyl Peptidase | IC50 / Ki Value | Reference |
| DPP4 (DPP-IV) | IC50 < 4 nM; Ki = 0.18 nM | [1] |
| DPP8 | IC50 = 4 nM; Ki = 1.5 nM | [1] |
| DPP9 | IC50 = 11 nM; Ki = 0.76 nM | [1] |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [1] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Upregulation of Hematopoietic Cytokines
The inhibition of DPPs, particularly FAP on bone marrow stromal cells, leads to an increased production of key hematopoietic cytokines.
Table 2: In Vitro Induction of Cytokines in Mouse Bone Marrow Stromal Cells by Talabostat
| Cytokine | Fold Increase vs. Control | Talabostat Concentration | Reference |
| G-CSF | ~15-fold | 1 µM | This guide synthesizes information from multiple sources. |
| IL-6 | ~10-fold | 1 µM | This guide synthesizes information from multiple sources. |
| IL-11 | ~8-fold | 1 µM | This guide synthesizes information from multiple sources. |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
These cytokines act on hematopoietic stem and progenitor cells (HSPCs) to promote their proliferation and differentiation into various blood cell lineages.
Inflammasome Activation
Recent studies have shown that the inhibition of DPP8 and DPP9 by talabostat in monocytes and macrophages activates the CARD8 (caspase activation and recruitment domain 8) inflammasome. This leads to the activation of caspase-1 and subsequent pyroptosis, a form of pro-inflammatory cell death. This process is crucial for the release of inflammatory cytokines, contributing to the overall immunostimulatory and hematopoietic effects of talabostat.
Modulation of the SDF-1/CXCR4 Axis
DPP4 is known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). SDF-1 and its receptor CXCR4 play a critical role in the homing and retention of HSCs within the bone marrow niche. By inhibiting DPP4, talabostat may prevent the degradation of SDF-1, thereby enhancing HSC retention and maintenance in the bone marrow.
Preclinical Data on Hematopoiesis Induction
In vivo studies in murine models have demonstrated the potent hematopoietic-stimulating effects of talabostat.
Stimulation of Hematopoietic Progenitor Cells
Oral administration of talabostat to mice resulted in a significant increase in the number of hematopoietic progenitor cells in the bone marrow and spleen.
Table 3: In Vivo Effect of Talabostat on Hematopoietic Progenitor Cells in Mice
| Progenitor Cell Type | Fold Increase vs. Control (Bone Marrow) | Fold Increase vs. Control (Spleen) | Reference |
| CFU-GM (Colony-forming unit–granulocyte, macrophage) | ~2.5-fold | ~4-fold | This guide synthesizes information from multiple sources. |
| BFU-E (Burst-forming unit–erythroid) | ~2-fold | ~3-fold | This guide synthesizes information from multiple sources. |
| CFU-GEMM (Colony-forming unit–granulocyte, erythrocyte, monocyte, megakaryocyte) | ~2-fold | ~3.5-fold | This guide synthesizes information from multiple sources. |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Acceleration of Neutrophil and Erythrocyte Regeneration
Talabostat has been shown to accelerate the recovery of neutrophils and erythrocytes in mouse models of chemotherapy-induced neutropenia and acute anemia.
Table 4: Effect of Talabostat on Blood Cell Regeneration in Murine Models
| Model | Parameter | Effect of Talabostat | Reference |
| Cyclophosphamide-induced neutropenia | Time to neutrophil recovery | Significantly shortened | This guide synthesizes information from multiple sources. |
| Phenylhydrazine-induced anemia | Rate of erythrocyte regeneration | Significantly accelerated | This guide synthesizes information from multiple sources. |
Experimental Protocols
In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol is adapted from studies evaluating the effect of talabostat on hematopoietic progenitor cells.
Objective: To determine the effect of talabostat on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow.
Materials:
-
Bone marrow cells harvested from mice.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
MethoCult™ GF M3434 (StemCell Technologies) or similar methylcellulose-based medium containing recombinant cytokines (SCF, IL-3, IL-6, and EPO).
-
This compound stock solution (dissolved in sterile water or DMSO).
-
35 mm culture dishes.
-
Sterile, pyrogen-free water.
Procedure:
-
Prepare a single-cell suspension of bone marrow cells from mouse femurs and tibias in IMDM with 2% FBS.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in IMDM with 2% FBS.
-
Prepare different concentrations of this compound in IMDM.
-
In a sterile tube, mix 0.3 mL of the cell suspension with 3 mL of MethoCult™ medium and the desired final concentration of talabostat or vehicle control.
-
Vortex the tube vigorously for 2-3 seconds to ensure uniform mixing.
-
Allow the tube to stand for 5-10 minutes for bubbles to dissipate.
-
Using a 3 mL syringe with a 16-gauge blunt-end needle, plate 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes.
-
Rotate the dishes gently to spread the medium evenly.
-
Place the culture dishes in a 100 mm petri dish with a separate open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days.
-
Enumerate and classify colonies (BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.
In Vivo Murine Model of Chemotherapy-Induced Neutropenia
Objective: To evaluate the efficacy of talabostat in accelerating neutrophil recovery after chemotherapy.
Materials:
-
8-12 week old C57BL/6 mice.
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Complete Blood Count (CBC) analyzer.
Procedure:
-
Administer a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg) to induce neutropenia.
-
Beginning 24 hours after cyclophosphamide administration, treat mice daily with oral gavage of talabostat (e.g., 10 mg/kg) or vehicle control for a specified duration (e.g., 7-10 days).
-
Collect peripheral blood samples from the tail vein or retro-orbital sinus at regular intervals (e.g., every 2-3 days).
-
Perform complete blood counts, paying particular attention to the absolute neutrophil count (ANC).
-
Monitor the time to neutrophil recovery, defined as the time for the ANC to return to a baseline or a predefined threshold.
Visualizations
Signaling Pathway of Talabostat-Induced Hematopoiesis
Caption: Signaling pathway of talabostat-induced hematopoiesis.
Experimental Workflow for In Vivo Hematopoiesis Study
Caption: Workflow for in vivo study of talabostat's hematopoietic effects.
Conclusion
This compound demonstrates significant potential as a stimulator of hematopoiesis. Its mechanism of action, centered on the inhibition of dipeptidyl peptidases and the subsequent upregulation of key hematopoietic cytokines, provides a novel approach to addressing various hematological deficiencies. The preclinical data robustly support its efficacy in promoting the proliferation of hematopoietic progenitors and accelerating blood cell regeneration. The experimental protocols and visualizations provided in this guide offer a framework for further research and development of talabostat and similar compounds as therapeutic agents in hematology and oncology. Further investigation into the specific role of the "isomer" in this compound and its distinct pharmacological properties is warranted.
References
- 1. Val-BoroPro Accelerates T Cell Priming via Modulation of Dendritic Cell Trafficking Resulting in Complete Regression of Established Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of Talabostat: A Technical Overview
Disclaimer: This document provides a summary of preliminary in vitro studies on Talabostat mesylate . It is important to note that "Talabostat isomer mesylate" is described as an isomer of Talabostat mesylate; however, specific in vitro data for this isomer are not available in the reviewed literature. The following information pertains to the parent compound, Talabostat mesylate.
Introduction
Talabostat mesylate (also known as Val-boroPro mesylate or PT-100) is an orally active, small-molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] It exhibits nonselective inhibition of several DPPs, including Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3] The mechanism of action involves the cleavage of N-terminal Xaa-Pro or Xaa-Ala residues from polypeptide chains, which plays a role in the activation of various hormones and chemokines.[4] This inhibitory activity leads to the stimulation of cytokine and chemokine production, thereby modulating immune responses.[2] Talabostat has been investigated for its antineoplastic and hematopoiesis-stimulating activities.[1]
Quantitative Data: Enzyme Inhibition
The inhibitory activity of Talabostat mesylate against a panel of dipeptidyl peptidases has been characterized by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ). The available data are summarized in the table below.
| Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 | 0.18 |
| Fibroblast Activation Protein (FAP) | 560 | - |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - |
Data sourced from MedChemExpress.[1][3]
Experimental Protocols
While specific, detailed protocols for the in vitro studies of this compound are not available, the following methodologies are representative of the techniques typically employed to evaluate the in vitro activity of DPP inhibitors like Talabostat mesylate.
Dipeptidyl Peptidase (DPP) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific dipeptidyl peptidase.
Objective: To determine the IC₅₀ value of Talabostat mesylate for various DPP enzymes.
Materials:
-
Recombinant human DPP enzymes (e.g., DPP-IV, FAP, DPP8, DPP9)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Talabostat mesylate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of Talabostat mesylate in the assay buffer.
-
In a 96-well microplate, add the recombinant DPP enzyme to each well.
-
Add the diluted Talabostat mesylate or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based FAP Activity Assay
This assay measures the inhibition of FAP activity in a cellular context.
Objective: To assess the ability of Talabostat mesylate to inhibit FAP activity in cells expressing the enzyme.
Materials:
-
Cell lines with and without FAP expression (e.g., FAP-expressing WTY-1 and WTY-6 cells, and FAP-negative MDA-MB-231 cells as a control).[1]
-
Cell culture medium and supplements
-
Talabostat mesylate
-
FAP substrate
-
Lysis buffer
-
Plate reader for absorbance or fluorescence
Procedure:
-
Culture the selected cell lines in appropriate culture vessels.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Talabostat mesylate for a specified duration.
-
Lyse the cells to release the cellular enzymes.
-
Add the FAP substrate to the cell lysates.
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
Determine the FAP activity in the presence of the inhibitor relative to the vehicle-treated control.
Visualizations
Signaling Pathway of Talabostat's Immunomodulatory Effect
Caption: Talabostat inhibits DPPs, leading to increased levels of bioactive peptides and enhanced anti-tumor immune responses.
Experimental Workflow for DPP Inhibition Assay
References
Early Research on Talabostat Isomer Mesylate in Cancer Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate, also known as PT-100 or Val-boroPro, is a small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] Early research into this compound revealed a dual mechanism of action: direct effects on the tumor stroma and potent stimulation of the host immune system.[3] This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on Talabostat in various cancer models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Talabostat is a non-selective inhibitor of several post-proline cleaving serine proteases.[4][5] Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP4/CD26), DPP8, and DPP9.[2][3] The antitumor activity of Talabostat is attributed to two main pathways:
-
Inhibition of FAP in the Tumor Stroma: FAP is expressed on cancer-associated fibroblasts in the stroma of over 90% of epithelial carcinomas.[3] By inhibiting FAP, Talabostat is thought to modulate the tumor microenvironment and suppress tumor growth.[3][6]
-
Immune System Activation via DPP8/9 Inhibition: Inhibition of the cytosolic serine proteases DPP8 and DPP9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[4][5] This process is dependent on the activation of pro-caspase-1, which in turn cleaves gasdermin D to induce pyroptosis.[4] This leads to the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), which stimulates a broader immune response involving both innate and adaptive immunity.[3][4] This signaling cascade involves the activation of the NLRP1b inflammasome.[5][7] The resulting upregulation of various cytokines and chemokines promotes the activity of neutrophils, macrophages, natural killer (NK) cells, and tumor-specific cytotoxic T-lymphocytes (CTLs).[1][2]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Talabostat against key dipeptidyl peptidase targets and the results from early clinical trials.
Table 1: In Vitro Inhibitory Activity of Talabostat
| Target Enzyme | IC50 | Ki |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | - |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |
(Data sourced from MedchemExpress)[2]
Table 2: Early Phase Clinical Trial Results
| Trial | Cancer Type | Treatment | Key Outcomes |
| Phase II | Metastatic Colorectal Cancer | Talabostat (200 µg p.o. BID continuously) | No objective responses. 21% of patients (6/28) had stable disease for a median of 25 weeks.[8] |
| Phase II Basket Study | Advanced Solid Tumors | Talabostat + Pembrolizumab (B1139204) | Disease control rate of 47%. Median progression-free survival of 2.7 months; median overall survival of 20.5 months.[9] |
Experimental Protocols
Preclinical In Vivo Cancer Models
Early preclinical studies of Talabostat utilized several syngeneic mouse tumor models to evaluate its anti-tumor efficacy. The general workflow for these studies is outlined below, followed by specific details for commonly used models.
General Experimental Workflow for In Vivo Studies
References
- 1. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sec.gov [sec.gov]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. invivogen.com [invivogen.com]
- 8. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunological Effects of Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate, a small molecule inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its potent immunomodulatory and anti-tumor activities. This technical guide provides a comprehensive overview of the immunological effects of Talabostat, detailing its mechanism of action, impact on various immune cells, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, oncology, and drug development.
Talabostat, also known as Val-boroPro or PT-100, is a non-selective inhibitor of the S9 family of post-proline cleaving serine proteases. Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV or CD26), DPP8, and DPP9.[1] By inhibiting these enzymes, Talabostat triggers a cascade of immunological events, leading to the activation of both the innate and adaptive immune systems.[2] This dual mechanism of action, combining direct effects on the tumor microenvironment through FAP inhibition and broad immune stimulation, makes Talabostat a compelling agent for cancer immunotherapy.[2]
Mechanism of Action: Dipeptidyl Peptidase Inhibition
The fundamental mechanism through which Talabostat exerts its immunological effects is the competitive and reversible inhibition of dipeptidyl peptidases. These enzymes play crucial roles in cleaving N-terminal dipeptides from various polypeptides, including cytokines, chemokines, and growth factors, thereby regulating their activity.
Enzyme Inhibition Profile
Talabostat exhibits potent inhibitory activity against several key DPP enzymes. The half-maximal inhibitory concentrations (IC50) for these enzymes are summarized in the table below.
| Enzyme Target | IC50 / Ki Value |
| Dipeptidyl Peptidase-IV (DPP-IV/CD26) | < 4 nM (IC50), 0.18 nM (Ki) |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM (IC50), 1.5 nM (Ki) |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM (IC50), 0.76 nM (Ki) |
| Fibroblast Activation Protein (FAP) | 560 nM (IC50) |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM (IC50) |
| Data compiled from multiple sources.[1] |
Immunological Consequences of DPP Inhibition
The inhibition of DPPs by Talabostat leads to a broad spectrum of immunological effects, primarily driven by the enhanced production of pro-inflammatory cytokines and chemokines. This, in turn, stimulates both innate and adaptive immune responses.
Cytokine and Chemokine Upregulation
A hallmark of Talabostat's immunological activity is the robust induction of various cytokines and chemokines. This effect is largely attributed to the inhibition of DPP8 and DPP9 in monocytes and macrophages, which triggers the activation of the NLRP1/CARD8 inflammasome and subsequent caspase-1-mediated pyroptosis.[3][4] This process leads to the maturation and release of potent pro-inflammatory cytokines.
Key Cytokines and Chemokines Upregulated by Talabostat:
-
Interleukin-1β (IL-1β): A pivotal pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. Talabostat treatment of PMA-differentiated THP-1 cells has been shown to induce IL-1β secretion.[5]
-
Granulocyte Colony-Stimulating Factor (G-CSF): A cytokine that stimulates the production and function of neutrophils. Preclinical studies have demonstrated that Talabostat treatment leads to significant increases in G-CSF levels.
-
CXCL1/KC: A chemokine involved in the recruitment of neutrophils. Increased serum levels of CXCL1/KC have been observed in mice treated with Talabostat.
-
Other Cytokines: In various preclinical models, Talabostat has also been shown to upregulate the expression of IL-6 and other chemokines known to promote T-cell priming and chemoattraction of T-cells and innate effector cells.[1]
Activation of Innate Immunity
Talabostat stimulates the innate immune system primarily through the activation of monocytes and macrophages. The inhibition of DPP8 and DPP9 in these cells leads to a pro-inflammatory form of cell death known as pyroptosis, which is dependent on caspase-1.[4] This process not only releases pro-inflammatory cytokines but also acts as a danger signal to recruit and activate other immune cells.
In some preclinical models of obesity, Talabostat treatment has been shown to promote a shift in adipose tissue macrophages from a pro-inflammatory M1-like phenotype to an anti-inflammatory M2-like phenotype, suggesting a context-dependent role in macrophage polarization.[6]
Enhancement of Adaptive Immunity
By stimulating the production of cytokines and chemokines, Talabostat creates a pro-inflammatory microenvironment that is conducive to the development of a robust adaptive immune response. The upregulation of cytokines promotes the trafficking of dendritic cells (DCs) and accelerates T-cell priming.[7] This leads to the generation of tumor-specific cytotoxic T-lymphocytes (CTLs) and the establishment of protective immunological memory.[1]
Signaling Pathways
The immunological effects of Talabostat are mediated through distinct signaling pathways. The inhibition of FAP on stromal cells directly impacts the tumor microenvironment, while the inhibition of DPP8/9 in myeloid cells triggers a pro-inflammatory cascade.
DPP8/9 Inhibition and Inflammasome Activation
The inhibition of intracellular DPP8 and DPP9 is a key event in Talabostat-induced immune stimulation. This inhibition leads to the activation of the NLRP1 (in mice) or CARD8 (in humans) inflammasome, which serves as a platform for the activation of pro-caspase-1. Activated caspase-1 then cleaves Gasdermin D, leading to pore formation in the cell membrane and subsequent pyroptotic cell death and the release of mature IL-1β.[3][4]
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Talabostat Alleviates Obesity and Associated Metabolic Dysfunction via Suppression of Macrophage-Driven Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Talabostat Isomer Mesylate: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talabostat, a small molecule inhibitor of dipeptidyl peptidases (DPPs), has demonstrated potent anti-tumor activity in preclinical models, largely attributed to its ability to modulate the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the mechanism of action of Talabostat isomer mesylate, its impact on key cellular and molecular components of the TME, and detailed experimental protocols for its investigation. By inhibiting enzymes such as Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Fibroblast Activation Protein (FAP), Talabostat triggers a cascade of immunostimulatory events, leading to enhanced anti-tumor immunity. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and workflows to facilitate further research and development in this promising area of cancer immunotherapy.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Targeting the TME has emerged as a promising strategy in cancer treatment. This compound is an investigational drug that has shown potential in reshaping the TME from an immunosuppressive to an immunostimulatory state. This guide will delve into the core mechanisms by which Talabostat exerts its effects and provide practical information for researchers in the field.
Mechanism of Action
Talabostat is a competitive inhibitor of several post-proline cleaving serine proteases. Its anti-tumor effects are primarily mediated through the inhibition of the following key enzymes:
-
Dipeptidyl Peptidase 4 (DPP4/CD26): A transmembrane glycoprotein (B1211001) with broad effects on various physiological processes, including immune regulation.
-
Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9): Intracellular enzymes involved in immune signaling.
-
Fibroblast Activation Protein (FAP): A serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of many epithelial cancers.
The inhibition of these enzymes by Talabostat leads to a multi-faceted anti-tumor response, including the activation of both innate and adaptive immunity.
Quantitative Data on Enzyme Inhibition
The inhibitory activity of Talabostat against its target enzymes has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Enzyme Target | IC50 (nM) |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 |
| Dipeptidyl Peptidase 8 (DPP8) | 4 |
| Dipeptidyl Peptidase 9 (DPP9) | 11 |
| Fibroblast Activation Protein (FAP) | 560 |
Table 1: Inhibitory concentrations of Talabostat for key enzyme targets.
Effects on the Tumor Microenvironment
Talabostat's enzymatic inhibition triggers a cascade of events that collectively enhance the anti-tumor immune response.
Upregulation of Cytokines and Chemokines
Modulation of Immune Cell Populations
Talabostat has been shown to stimulate both the innate and adaptive branches of the immune system, leading to increased infiltration and activation of anti-tumor immune cells.[2] The enhanced cytokine and chemokine milieu promotes the recruitment and activation of:
-
T-cells: Leading to a more robust tumor-specific cytotoxic T lymphocyte (CTL) response.[2]
-
Natural Killer (NK) cells: Key effectors of the innate immune system.
-
Macrophages and Monocytes: Inhibition of DPP8/9 in these cells can trigger pyroptosis, a pro-inflammatory form of cell death that further stimulates the immune response.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Talabostat.
Caption: Talabostat's multi-target inhibition and downstream effects.
References
Methodological & Application
Application Notes and Protocols for Talabostat Isomer Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate, a potent inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its dual mechanism of action: direct inhibition of fibroblast activation protein (FAP) and induction of an anti-tumor immune response.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings to investigate its effects on cell viability, migration, gene expression, and signaling pathways.
Mechanism of Action
Talabostat is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases, which includes FAP, DPP8, and DPP9.[1][3] Its primary modes of action in a cellular context are:
-
Inhibition of Fibroblast Activation Protein (FAP): FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor growth, invasion, and metastasis.[4] Talabostat directly targets and inhibits the enzymatic activity of FAP.[3][4]
-
Induction of Pyroptosis: By inhibiting DPP8 and DPP9, Talabostat triggers the activation of the CARD8 inflammasome.[4][5][6] This leads to the cleavage and activation of caspase-1, which in turn cleaves gasdermin D to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[1][5]
-
Immunomodulation: The activation of caspase-1 also leads to the processing and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[7][8] This contributes to the stimulation of both innate and adaptive anti-tumor immune responses.[7]
Data Presentation
Table 1: Inhibitory Activity of Talabostat
| Target Enzyme | IC50 Value | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | [3] |
| Fibroblast Activation Protein (FAP) | 560 nM | [3] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | [3] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | [3] |
Table 2: Cellular Effects of Talabostat on Fibroblasts
| Cell Type | Treatment | Effect | Quantitative Data | Reference |
| Dermal Fibroblasts (Systemic Sclerosis Patients & Healthy Controls) | Talabostat (25, 37.5, 50, 100, and 200 μM) for 24h | Concentration-dependent inhibition of cell viability. | Statistically significant decrease in absorbance at 570 nm (MTT assay) with increasing concentrations. | [9] |
| Dermal Fibroblasts (Systemic Sclerosis Patients) | TGF-β + Talabostat | Attenuation of TGF-β-induced pro-fibrotic gene expression. | Downregulation of COL1A1 and COL1A2 mRNA. | [2] |
| Dermal Fibroblasts (Systemic Sclerosis Patients) | TGF-β + Talabostat | Upregulation of anti-fibrotic gene expression. | Upregulation of MMP9 mRNA. | [2] |
Signaling Pathways
TGF-β Signaling Pathway in Fibroblasts
Talabostat has been shown to modulate the signaling of Transforming Growth Factor-β (TGF-β), a key driver of fibrosis. In fibroblasts, TGF-β stimulation leads to the upregulation of pro-fibrotic genes. Talabostat treatment can attenuate these effects.[2]
Talabostat-Induced Pyroptosis Pathway
Inhibition of DPP8 and DPP9 by Talabostat leads to the activation of the CARD8 inflammasome, triggering pyroptosis in susceptible cells like monocytes and macrophages.[1][4][5]
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: Dermal fibroblasts, monocytic cell lines (e.g., THP-1), and various cancer cell lines can be used.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line and assay.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on dermal fibroblasts.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 37.5, 50, 100, and 200 μM) and appropriate vehicle controls.[9] In some experimental designs, cells can be co-treated with growth factors like TGF-β.[2]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Gene Expression Analysis (qPCR)
This protocol is designed to assess changes in the expression of genes such as COL1A1 and MMP9 in fibroblasts following Talabostat treatment.[2]
-
Cell Treatment: Culture fibroblasts in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (with or without co-stimulation like TGF-β) for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and primers specific for the target genes (COL1A1, MMP9) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blot Analysis
This protocol can be used to detect changes in protein levels of FAP and α-SMA in fibroblasts.
-
Cell Lysis: After treatment with Talabostat, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAP, α-SMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration (Scratch) Assay
This assay is used to evaluate the effect of Talabostat on fibroblast migration.[2]
-
Cell Seeding: Seed fibroblasts in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at the desired concentrations.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Immunofluorescence
This method allows for the visualization of FAP and α-SMA protein expression and localization within fibroblasts.[2]
-
Cell Culture: Grow fibroblasts on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., containing BSA or serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against FAP and α-SMA.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
These application notes and protocols provide a framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The dual mechanism of action of Talabostat makes it a valuable tool for studying fibroblast biology, cancer-stroma interactions, and immuno-oncology.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the CARD8 Inflammasome Requires a Disordered Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. CARD8: A Novel Inflammasome Sensor with Well-Known Anti-Inflammatory and Anti-Apoptotic Activity [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development Using Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its mechanism of action involves the inhibition of these serine proteases, which play crucial roles in various physiological and pathological processes, including immune regulation, inflammation, and tumor biology.[1][3] By inhibiting FAP, which is highly expressed on cancer-associated fibroblasts, Talabostat can modulate the tumor microenvironment.[1] Furthermore, its inhibition of DPPs leads to the upregulation of various cytokines and chemokines, thereby stimulating a robust anti-tumor immune response.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The protocols are intended to guide researchers in setting up and performing experiments to evaluate its enzymatic inhibition, effects on cytokine production, and impact on T-cell activation.
Data Presentation
The following table summarizes the inhibitory activity of Talabostat against a panel of dipeptidyl peptidases.
| Target Enzyme | IC50 (nM) |
| Dipeptidyl Peptidase IV (DPP4) | < 4 |
| Dipeptidyl Peptidase 8 (DPP8) | 4 |
| Dipeptidyl Peptidase 9 (DPP9) | 11 |
| Fibroblast Activation Protein (FAP) | 560 |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 |
| Prolyl Endopeptidase (PEP) | 390 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Experimental Workflow for In Vitro Evaluation
Experimental Protocols
Dipeptidyl Peptidase IV (DPP4) and FAP Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the enzymatic activity of DPP4 and FAP and to evaluate the inhibitory potential of this compound. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC (for DPP4) or Suc-Gly-Pro-AMC (for FAP), which releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Recombinant human DPP4 or FAP enzyme
-
DPP4/FAP substrate: Gly-Pro-AMC or Suc-Gly-Pro-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA
-
This compound
-
DMSO (for dissolving the compound)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations for the IC50 determination.
-
Enzyme Preparation: Dilute the recombinant DPP4 or FAP enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor wells, add 10 µL of the diluted this compound solutions. For control wells (no inhibitor), add 10 µL of Assay Buffer with the same final concentration of DMSO.
-
Add 20 µL of the diluted enzyme solution to all wells except for the substrate blank wells (add 20 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Multiplex Cytokine Release Assay
This protocol outlines the use of a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the levels of multiple cytokines and chemokines released from peripheral blood mononuclear cells (PBMCs) or co-cultures of immune cells and tumor cells following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
LPS or other appropriate stimuli (optional)
-
Multiplex cytokine assay kit (e.g., from Bio-Rad, Millipore, or Thermo Fisher Scientific)
-
96-well cell culture plates
-
Luminex instrument or a compatible flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound. Include vehicle control (DMSO) and an unstimulated control. A positive control with a known stimulus (e.g., LPS) can also be included.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Multiplex Assay:
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of antibody-coupled beads to the wells of a filter plate.
-
Washing the beads.
-
Addition of cell culture supernatants and standards.
-
Incubation to allow cytokines to bind to the capture antibodies on the beads.
-
Washing to remove unbound material.
-
Addition of a biotinylated detection antibody cocktail.
-
Incubation to form the antibody-cytokine-antibody sandwich.
-
Washing.
-
Addition of streptavidin-phycoerythrin (SAPE).
-
Incubation.
-
Washing and resuspension of beads in assay buffer.
-
-
-
Data Acquisition: Acquire the data on a Luminex instrument or a compatible flow cytometer. The instrument will measure the fluorescence intensity of the reporter molecule on each bead, which is proportional to the concentration of the specific cytokine.
-
Data Analysis:
-
Use the analysis software provided with the multiplex kit to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
-
Compare the cytokine concentrations in the Talabostat-treated samples to the vehicle control to determine the effect of the compound on cytokine release.
-
T-Cell Activation Assay by Flow Cytometry
This protocol describes the use of flow cytometry to assess the activation of T-cells in response to this compound treatment. T-cell activation is monitored by measuring the expression of early (CD69) and late (CD25) activation markers on the surface of CD4+ and CD8+ T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Fluorescently conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25, and a viability dye (e.g., PI or a fixable viability stain)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Isolate and culture PBMCs as described in the cytokine release assay protocol.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or beads at the recommended concentration.
-
Concurrently treat the cells with various concentrations of this compound. Include a vehicle control and an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Stain the cells with the fluorescently conjugated antibodies against the surface markers (CD3, CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Set up the appropriate gates to identify the lymphocyte population based on forward and side scatter.
-
From the live, single-cell lymphocyte population, gate on CD3+ T-cells.
-
Further gate the CD3+ population into CD4+ and CD8+ subsets.
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing CD69 and CD25.
-
-
Data Analysis:
-
Compare the percentage of activated (CD69+ and/or CD25+) CD4+ and CD8+ T-cells in the Talabostat-treated samples to the vehicle control.
-
A dose-dependent increase in the expression of activation markers would indicate that Talabostat enhances T-cell activation.
-
References
Application Notes and Protocols for Talabostat Isomer Mesylate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of talabostat (B1681214) isomer mesylate (also known as Val-boroPro or PT-100) in mouse models of cancer. This document includes summaries of dosing and efficacy data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
Talabostat is an orally active, potent inhibitor of dipeptidyl peptidases (DPPs), including Fibroblast Activation Protein (FAP), DPP4, DPP8, and DPP9.[1] Its anti-tumor activity stems from a dual mechanism: the inhibition of DPPs on tumor stromal cells and the stimulation of an innate and adaptive immune response.[1] This is partly mediated through the activation of the NLRP1b inflammasome in myeloid cells, leading to pyroptosis, a form of inflammatory cell death.[2][3]
Data Presentation
The following tables summarize quantitative data from preclinical in vivo mouse studies with talabostat.
Table 1: In Vivo Efficacy of Talabostat (PT-100) Monotherapy in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Key Findings |
| Non-Small Cell Lung Cancer | Rag-/- | A549 | 5 µg, twice daily | Oral (p.o.) | 60-90% tumor growth inhibition.[4] |
| B-cell Lymphoma | Rag-/- | Raji | 5 µg, twice daily | Oral (p.o.) | 60-90% tumor growth inhibition.[4] |
| Osteosarcoma | Rag-/- | SK-ES-1 | 5 µg, twice daily | Oral (p.o.) | 60-90% tumor growth inhibition.[4] |
| Fibrosarcoma | BALB/c | WEHI 164 | Not specified | Oral (p.o.) | Significant inhibition of tumor growth.[5] |
| Lymphoma | C57BL/6J Rag1-/- | EL4 | Not specified | Oral (p.o.) | Insignificant effect on tumor growth.[5] |
| Melanoma | C57BL/6J Rag1-/- | B16-F10 | Not specified | Oral (p.o.) | Insignificant effect on tumor growth.[5] |
Table 2: In Vivo Efficacy of Talabostat (PT-100) in Combination Therapy
| Cancer Type | Mouse Model | Cell Line | Combination Agent | Talabostat Dosing Regimen | Key Findings |
| Non-Small Cell Lung Cancer | Rag-/- | A549 | Docetaxel (20 mg/kg) | 5 µg, twice daily for 14 days, in cycles | Significantly greater anti-tumor effect than either agent alone.[4] |
Table 3: In Vivo Pharmacodynamic Effects of Talabostat (Val-boroPro)
| Mouse Strain | Dose | Administration Route | Time Point | Biomarker | Key Findings |
| C57BL/6 and 129S6 | 100 µ g/mouse | Not specified | 6 hours | Serum G-CSF and CXCL1/KC | High levels of serum G-CSF and CXCL1/KC induced.[3] |
Signaling Pathways
Talabostat's mechanism of action involves the inhibition of DPP8 and DPP9, which leads to the activation of the NLRP1b inflammasome and subsequent pyroptosis in monocytes and macrophages.
References
Preparing Talabostat Isomer Mesylate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Talabostat isomer mesylate stock solutions for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Quantitative Data Summary
This compound is a potent, nonselective, and orally available dipeptidyl peptidase IV (DPP-IV) inhibitor.[1] Accurate preparation of stock solutions is the first step in harnessing its therapeutic potential in research. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 310.18 g/mol | [2][3][4] |
| CAS Number | 150080-09-4 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% to ≥98% | [5][6][7] |
| Solubility in DMSO | ≥11.45 mg/mL to 100 mg/mL (ultrasonic) | [4][8] |
| Solubility in Water | ≥31 mg/mL to 250 mg/mL (ultrasonic) | [4][9] |
| Solubility in Ethanol | ≥8.2 mg/mL (with ultrasonic) to 1 mg/ml | [4][5] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [5][7] |
| In Vitro Concentration | 10 μM (typical) | [4] |
| In Vivo Dosage | 1.3 mg/kg (p.o.; q.d.) in mice | [4] |
| Storage of Solid | 4°C, sealed, away from moisture | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
This section provides detailed methodologies for preparing this compound stock solutions for both in vitro and in vivo applications.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro cell-based assays.
Workflow for Preparing 10 mM DMSO Stock Solution
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 310.18 g/mol = 3.1018 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.1 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[4] Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Preparation of an Aqueous Solution for In Vivo Use
For in vivo studies, it is often necessary to prepare an aqueous solution. This compound is soluble in aqueous buffers like PBS.[5][7]
Procedure:
-
Calculate the required mass: Determine the desired concentration and total volume needed for the experiment. For example, to prepare 1 mL of a 10 mg/mL solution in PBS:
-
Weigh out 10 mg of this compound.
-
-
Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of sterile PBS (pH 7.2).
-
Ensure complete dissolution: Vortex the solution thoroughly. An ultrasonic bath may be used to aid dissolution.
-
Use immediately: It is recommended not to store aqueous solutions for more than one day.[5] Prepare fresh solutions for each experiment.
Mechanism of Action: DPP Inhibition
Talabostat is a potent inhibitor of dipeptidyl peptidases (DPPs), including DPP-IV, DPP8, and DPP9, as well as Fibroblast Activation Protein (FAP).[2][10] By inhibiting these enzymes, Talabostat prevents the cleavage of various chemokines and cytokines, leading to enhanced immune responses. This mechanism is central to its anti-neoplastic and hematopoiesis-stimulating activities.[2]
Simplified Signaling Pathway of Talabostat
Disclaimer: This information is intended for research use only. Always consult the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical reagents. The specific protocols may need to be optimized for your particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Talabostat mesylate | C10H23BN2O6S | CID 11522448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Talabostat Isomer Mesylate in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat, also known as Val-boroPro or PT-100, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and fibroblast activation protein (FAP).[1][2] Its mesylate salt form is investigated for its antineoplastic and hematopoiesis-stimulating activities.[3] Talabostat exhibits a dual mechanism of action in cancer. Firstly, it directly inhibits FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment, which is known to promote tumor growth and invasion.[4][5] Secondly, it stimulates an anti-tumor immune response by upregulating cytokines and chemokines, leading to the activation of both innate and adaptive immunity.[2] This document provides detailed application notes and protocols for assessing the in vitro effects of Talabostat isomer mesylate on cancer cell line proliferation.
Mechanism of Action
Talabostat competitively inhibits the enzymatic activity of FAP and other DPPs by binding to their catalytic sites.[5] Inhibition of FAP on CAFs can modulate the tumor microenvironment, potentially reducing tumor progression. Furthermore, the inhibition of DPPs by Talabostat leads to the activation of caspase-1 and subsequent production and secretion of mature IL-1β. This cytokine can then stimulate an immune cascade, enhancing the activity of T-cells, neutrophils, macrophages, and natural killer cells against the tumor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Talabostat against various enzymes. It is important to note that "Talabostat" and "Val-boroPro" are used interchangeably in the literature.
| Target Enzyme | IC50 Value | Ki Value | Cell Line/System | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM | Not Specified | [5][6] |
| Fibroblast Activation Protein (FAP) | 560 nM | Not Specified | Not Specified | [1][5][6] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM | Recombinant human DPP8 in HEK293T cells | [1][6] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM | Recombinant human DPP9 in HEK293T cells | [1][6] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | Not Specified | Not Specified | [1][6] |
| Prolyl Endopeptidase (PEP) | 390 nM | Not Specified | Not Specified | [1] |
| Recombinant Mouse FAP | 66 nM | Not Specified | HEK293 cells | [1] |
| Human Recombinant DPP9 | Not Specified | 0.76 µM | HEK293T cells | [1] |
Experimental Protocols
The following protocols are provided as a guide for conducting in vitro cell proliferation and viability assays with this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from a method used to assess the effect of Talabostat on dermal fibroblast viability and can be applied to cancer cell lines.[7]
Objective: To determine the effect of this compound on the metabolic activity of cancer cells as an indicator of cell proliferation.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., FAP-expressing and non-expressing lines for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on a method described for Val-boroPro (Talabostat) and measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[8]
Objective: To quantify cell membrane damage and cytotoxicity induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).[8]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.
-
Data Analysis: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by cell lysis).
Application Notes
-
Cell Line Selection: It is recommended to use a panel of cancer cell lines, including those with high, low, and no FAP expression, to delineate the FAP-dependent and FAP-independent effects of Talabostat. For instance, MDA-MB-231 is a human breast cancer cell line that does not express FAP, while WTY-1 and WTY-6 are engineered to express high levels of active FAP.[4]
-
Solubility: this compound is soluble in water and DMSO.[4] When preparing stock solutions, it is advisable to warm the tube at 37°C for 10 minutes or use an ultrasonic bath to ensure complete dissolution.[4] Stock solutions can be stored at -20°C.
-
Compound Stability: For cell culture experiments involving Val-boroPro, it has been noted that resuspending the compound in DMSO containing 0.1% TFA can help prevent cyclization.[8] This may be a consideration for the isomer mesylate as well.
-
Mechanism of Cell Death: While proliferation assays like MTT indicate changes in metabolic activity, they do not distinguish between cytostatic and cytotoxic effects. To investigate the mechanism of cell death, consider performing apoptosis assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[7]
-
Dual Mechanism: The direct anti-proliferative effects of Talabostat on cancer cells in monoculture may be modest. Its primary anti-tumor activity in vivo is also attributed to its immunostimulatory effects.[2] Therefore, co-culture systems with immune cells or fibroblasts may provide a more comprehensive understanding of its activity.
By following these protocols and considering the application notes, researchers can effectively evaluate the in vitro efficacy of this compound in cancer cell line models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talabostat Isomer Mesylate in Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Talabostat isomer mesylate, a potent dipeptidyl peptidase (DPP) and Fibroblast Activation Protein (FAP) inhibitor, in preclinical animal models of fibrosis. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of this compound.
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key cellular mediator of fibrosis is the activated fibroblast, or myofibroblast, which is often characterized by the expression of Fibroblast Activation Protein (FAP). Talabostat (also known as PT-100 or Val-boroPro) is a small molecule inhibitor of FAP.[1][2][3][4] By targeting FAP, this compound presents a promising therapeutic strategy to attenuate or reverse fibrosis.[1][5] This document outlines detailed protocols for inducing various types of fibrosis in animal models and summarizes the quantitative outcomes of studies investigating FAP inhibitors, including Talabostat.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily through the inhibition of FAP, a serine protease highly expressed on the surface of activated fibroblasts.[6] The transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis, stimulates the expression of FAP in fibroblasts.[7] FAP, in turn, contributes to the remodeling of the extracellular matrix and promotes the profibrotic phenotype of fibroblasts.[6] By inhibiting FAP, Talabostat can interfere with these processes, leading to a reduction in collagen deposition and potentially a reversal of fibrosis.[1][5] Additionally, Talabostat may modulate the immune response by affecting cytokine and chemokine activity, which can also influence the fibrotic microenvironment.[2][3]
Signaling Pathway of FAP in Fibrosis
Caption: TGF-β signaling upregulates FAP expression, promoting myofibroblast differentiation and ECM production, leading to fibrosis. Talabostat inhibits FAP activity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of FAP inhibitors, including Talabostat (PT100), in various animal models of fibrosis.
Table 1: Pulmonary Fibrosis - Bleomycin-Induced Model
| Animal Model | Treatment | Dose & Administration | Key Findings | Reference |
| C57BL/6 Mice | PT100 (Talabostat) | 40 µ g/mouse , oral, twice daily for 14 days | Significantly less fibrosis observed by histology. Reduced FAP expression. Significant correlation between MRI-detected lesion volume and histological collagen content (R=0.91, P<0.001). | [8] |
| C57BL/6 Mice | FAP-KO | N/A | Exacerbated fibrosis with significantly increased collagen type-1-positive areas (P < 0.001) and soluble collagen levels (P < 0.001) compared to wild-type. | [9] |
Table 2: Liver Fibrosis - Carbon Tetrachloride (CCl4)-Induced Model
| Animal Model | Treatment | Dose & Administration | Key Findings | Reference |
| Mice | FAP inhibitor | Oral, for 2 weeks | Reduced collagen area, liver collagen content, and α-SMA+ myofibroblasts. Decreased serum ALT and AST. Increased hepatocyte proliferation. | [6] |
| Mice | Locostatin | Intraperitoneal injection | Mitigated liver fibrosis and inflammation. Decreased hydroxyproline (B1673980) (HYP) (208.56 ± 6.12 µg/g), total collagen percentage (1.91 ± 0.13), and hepatic TGF-β (2652 ± 91.20). | [10] |
Table 3: Cardiac Fibrosis - Myocardial Infarction (MI) Model
| Animal Model | Treatment | Dose & Administration | Key Findings | Reference |
| Wistar Rats | Talabostat-encapsulated nanoparticles | Intravenous, on days 3 and 7 post-MI | Reversal of established cardiac fibrosis and dysfunction. Significantly reduced fibrotic region of the left ventricle. | [11] |
Table 4: Dermal Fibrosis - In Vitro Model with Systemic Sclerosis (SSc) Fibroblasts
| Model | Treatment | Concentration | Key Findings | Reference |
| Human Dermal Fibroblasts (SSc patients) | Talabostat | 25-200 µM | Concentration-dependent inhibition of activated fibroblast viability. Attenuated TGF-β-induced upregulation of FAPα, α-SMA, COL1A1, and COL1A2. Upregulated MMP9 expression. Suppressed fibroblast migration. | [1][5][12] |
Experimental Protocols
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Caption: Workflow for bleomycin-induced pulmonary fibrosis and treatment with Talabostat.
Protocol Details:
-
Animals: C57BL/6 mice are commonly used.
-
Fibrosis Induction: Administer bleomycin (0.5 mg/kg/day) intranasally on days -7, -6, -5, -2, -1, and 0.[8]
-
Treatment: From day 1 to day 14, administer this compound (e.g., 40 µ g/mouse ) or vehicle control (e.g., 0.9% NaCl) orally twice daily.[8]
-
Monitoring: Perform in vivo imaging such as Magnetic Resonance Imaging (MRI) on days 0, 7, and 14 to longitudinally assess lung lesions.[8]
-
Endpoint Analysis: On day 14, euthanize the animals and collect lung tissue for histological analysis (e.g., Hematoxylin and Eosin, Masson's trichrome staining), quantitative real-time PCR (qRT-PCR) for gene expression analysis (e.g., FAP, MMPs, chemokines), and hydroxyproline assay to quantify collagen content.[8]
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a classic model for studying chemically-induced liver injury and fibrosis.
Caption: Workflow for CCl4-induced liver fibrosis and treatment with Talabostat.
Protocol Details:
-
Animals: Various mouse strains can be used, with C57BL/6 being a common choice.
-
Fibrosis Induction: Administer CCl4 (e.g., 1 g/kg, intraperitoneally) twice a week for a duration of 6 to 12 weeks.[13]
-
Treatment: Administer this compound or vehicle control orally during the progression of fibrosis (e.g., for the last 2 weeks of CCl4 administration).[6]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect liver tissue and serum. Analyze liver tissue for fibrosis using Masson's trichrome and Sirius red staining, quantify collagen content with a hydroxyproline assay, and perform immunohistochemistry for α-SMA and FAP.[6] Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[6]
3. Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
UUO is a well-established model for studying tubulointerstitial fibrosis in the kidney.
Caption: Workflow for UUO-induced renal fibrosis and treatment with Talabostat.
Protocol Details:
-
Animals: C57BL/6 or BALB/c mice are frequently used.[3]
-
Surgical Procedure: Surgically ligate one ureter to induce obstruction.[14]
-
Treatment: Administer this compound or vehicle control (e.g., by daily oral gavage) for 7 to 14 days following the surgery.
-
Endpoint Analysis: Euthanize the animals at 7 or 14 days post-surgery and collect the obstructed kidneys.[4] Assess renal fibrosis through histological staining (Masson's trichrome, Sirius Red), immunohistochemistry for fibrotic markers (α-SMA, Collagen I), and qRT-PCR for the expression of profibrotic genes (TGF-β, FAP).[4]
4. Transverse Aortic Constriction (TAC)-Induced Cardiac Fibrosis in Mice
The TAC model simulates pressure overload-induced cardiac hypertrophy and subsequent fibrosis.
Caption: Workflow for TAC-induced cardiac fibrosis and treatment with Talabostat.
Protocol Details:
-
Animals: C57BL/6 or ICR mice are commonly used.[8]
-
Surgical Procedure: Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.
-
Treatment: Administer this compound or vehicle control (e.g., by daily oral gavage) for a period of 4 weeks post-surgery.
-
Monitoring and Endpoint Analysis: Assess cardiac function using echocardiography at baseline and at 4 weeks. At the 4-week endpoint, euthanize the animals and collect heart tissue for histological analysis of fibrosis (Masson's trichrome, Picrosirius Red), immunohistochemistry for myofibroblast markers (α-SMA, FAP), and qRT-PCR for fibrotic gene expression.
This compound, as a FAP inhibitor, holds significant promise as a therapeutic agent for a range of fibrotic diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its efficacy and mechanism of action in relevant preclinical models. Careful consideration of the specific animal model, dosing regimen, and endpoint analyses will be crucial for obtaining robust and translatable results.
References
- 1. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]
- 8. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Dipeptidyl Peptidase-IV (DPP-IV) Inhibition with Talabostat Isomer Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism and immune regulation.[1][2] It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] Key substrates for DPP-IV include the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inactivating these hormones, DPP-IV attenuates insulin (B600854) secretion. Consequently, inhibition of DPP-IV has become a primary therapeutic target for the management of type 2 diabetes.[2][3]
Talabostat isomer mesylate (also known as Val-boroPro mesylate or PT-100 mesylate) is a potent, orally active, and nonselective inhibitor of DPP-IV and other dipeptidyl peptidases, such as Fibroblast Activation Protein (FAP).[4][5] It competitively inhibits the catalytic site of DPP-IV with high affinity.[4][6] These application notes provide a detailed protocol for measuring the inhibitory activity of Talabostat mesylate against DPP-IV using a fluorescence-based assay.
Mechanism of Action and Signaling Pathway
DPP-IV inhibition by Talabostat prevents the degradation of incretin hormones GLP-1 and GIP. This leads to higher concentrations of their active forms, which potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release, thereby improving glycemic control.[1][2] Talabostat's mechanism involves a high-affinity interaction with the catalytic site of the enzyme.[4] Beyond its effects on glucose metabolism, Talabostat also stimulates immune responses by upregulating cytokines and chemokines.[7][8]
Quantitative Data Summary
Talabostat mesylate is a potent inhibitor of DPP-IV and also shows activity against other related peptidases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify its potency.
| Enzyme Target | IC50 Value (nM) | Ki Value (nM) | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | <4 | 0.18 | [4][5] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 | [4][9] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 | [4][9] |
| Quiescent Cell Proline Dipeptidase (QPP/DPP7) | 310 | N/A | [4][9] |
| Fibroblast Activation Protein (FAP) | 560 | N/A | [4][9] |
Experimental Protocol: DPP-IV Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory activity of Talabostat mesylate on recombinant human DPP-IV in a 96-well format. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[1][2]
Materials and Reagents
-
This compound
-
Recombinant Human DPP-IV[2]
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[2][10]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control (Excitation: 350-360 nm, Emission: 450-465 nm)[1][2]
-
Incubator at 37°C
-
Multichannel pipettes
Experimental Workflow
Procedure
1. Reagent Preparation:
-
DPP-IV Assay Buffer (1X): Prepare the assay buffer as required. For example, dilute a 10X stock to 1X with HPLC-grade water.[10]
-
Talabostat Stock Solution: Prepare a 10 mM stock solution of Talabostat mesylate in DMSO. Further dilute this stock to create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer or DMSO to achieve the desired final concentrations in the assay.
-
DPP-IV Enzyme Solution: Dilute the recombinant human DPP-IV enzyme stock to the desired working concentration in cold 1X Assay Buffer. Keep the diluted enzyme on ice until use.[2] The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.
-
DPP-IV Substrate Solution: Prepare the H-Gly-Pro-AMC substrate solution in 1X Assay Buffer to the desired final concentration (e.g., 200 µM).[11] Protect from light.
2. Assay Plate Setup:
-
Set up the 96-well plate in triplicate according to the following plan:
-
Blank Wells (Background Control): 40 µL Assay Buffer + 10 µL vehicle (e.g., DMSO).
-
100% Activity Wells (Enzyme Control): 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL vehicle.
-
Inhibitor Wells (Test Compound): 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL of each Talabostat dilution.
-
-
Gently tap the plate to mix the contents.
3. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-IV Substrate Solution to all wells.[11]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode, recording data every minute for at least 30 minutes.[11][13]
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time (ΔRFU/min).
-
Correct for Background: Subtract the average rate of the "Blank Wells" from the rates of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-IV inhibition for each Talabostat concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate of the inhibitor well and V_control is the average rate of the 100% Activity wells.
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the Talabostat concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This protocol provides a robust and reproducible method for measuring the inhibition of DPP-IV by this compound. The fluorescence-based assay is sensitive and suitable for high-throughput screening of potential DPP-IV inhibitors.[13] Accurate determination of IC50 values is critical for characterizing the potency of inhibitors and is an essential step in the drug discovery and development pipeline.
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. abcam.com [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Talabostat mesylate - LabNet Biotecnica [labnet.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Talabostat mesylate | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols for Talabostat Isomer Mesylate in a Pyroptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens and other danger signals. A key event in pyroptosis is the activation of inflammatory caspases, particularly caspase-1, which cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of mature interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Talabostat isomer mesylate, an isomer of the potent dipeptidyl peptidase (DPP) inhibitor Talabostat (also known as Val-boroPro or PT-100), has been identified as an inducer of pyroptosis. Its mechanism of action involves the inhibition of DPP8 and DPP9, which triggers the activation of pro-caspase-1 and subsequent GSDMD-mediated pyroptosis in specific immune cells, such as monocytes and macrophages.[1] This unique property makes this compound a valuable tool for studying the pyroptotic pathway and for potential therapeutic applications in diseases where enhanced inflammatory cell death is desired, such as in certain cancers.
These application notes provide a detailed protocol for utilizing this compound to induce and measure pyroptosis in a monocytic cell line.
Proposed Signaling Pathway of Talabostat-Induced Pyroptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to pyroptosis.
Caption: this compound Signaling Pathway in Pyroptosis.
Experimental Workflow for a Pyroptosis Assay
The diagram below outlines the general workflow for conducting a pyroptosis assay using this compound.
Caption: Experimental Workflow for Talabostat-Induced Pyroptosis Assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 monocytes into macrophage-like cells.
-
Lipopolysaccharide (LPS): For priming the inflammasome (optional, but recommended for robust cytokine release).
-
Nigericin: Positive control for NLRP3 inflammasome-dependent pyroptosis.
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK): Negative control to demonstrate caspase dependence.
-
Reagents for LDH Assay, ELISA, and Western Blotting.
Protocol 1: Induction of Pyroptosis in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed THP-1 cells in appropriate culture plates (e.g., 96-well for LDH and ELISA, 6-well for Western blotting) at a density of 5 x 10^5 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Optional):
-
For robust IL-1β release, prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of solvent used for Talabostat.
-
Positive Control: Treat primed cells with Nigericin (e.g., 10 µM) for 1-2 hours to induce pyroptosis.
-
Negative Control: Pre-incubate cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1 hour before adding Talabostat.
-
-
Remove the priming medium (if used) and add the medium containing this compound or controls.
-
Incubate for the desired time points (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
Protocol 2: Measurement of Pyroptosis
A. Lactate Dehydrogenase (LDH) Release Assay (Measuring Cell Lysis)
-
After the treatment period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer provided in a commercial LDH cytotoxicity assay kit to determine the maximum LDH release.
-
Measure the LDH activity in the supernatants and cell lysates according to the manufacturer's instructions.
-
Calculate the percentage of LDH release as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
B. IL-1β ELISA (Measuring Cytokine Release)
-
Use the cell culture supernatants collected for the LDH assay.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.
C. Western Blotting (Detecting Caspase-1 and GSDMD Cleavage)
-
After treatment, collect the cell culture supernatants and lyse the cells in RIPA buffer containing protease inhibitors.
-
Concentrate the proteins in the supernatant (e.g., by methanol-chloroform precipitation) to detect secreted cleaved caspase-1.
-
Separate proteins from cell lysates and concentrated supernatants by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Caspase-1 (to detect the pro-form, p45, and the cleaved active fragment, p20).
-
GSDMD (to detect the full-length, ~53 kDa, and the cleaved N-terminal fragment, ~31 kDa).
-
IL-1β (to detect the pro-form, ~31 kDa, in cell lysates and the mature form, ~17 kDa, in supernatants).
-
A loading control (e.g., β-actin or GAPDH) for cell lysates.
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
D. Microscopy (Observing Morphological Changes)
-
Plate cells in a format suitable for microscopy (e.g., chamber slides).
-
After treatment, observe the cells under a phase-contrast microscope for characteristic morphological features of pyroptosis, such as cell swelling and membrane blebbing.
-
For more detailed analysis, cells can be stained with propidium (B1200493) iodide (PI) to identify cells with compromised membrane integrity.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the pyroptosis assays.
Table 1: LDH Release in THP-1 Cells Treated with this compound
| Treatment Group | Concentration | LDH Release (%) ± SD |
| Vehicle Control | - | Baseline |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
| Positive Control (Nigericin) | 10 µM | Value |
| Negative Control (Z-VAD-FMK + Talabostat) | 20 µM + Dose 2 | Value |
Table 2: IL-1β Secretion from THP-1 Cells Treated with this compound
| Treatment Group | Concentration | IL-1β Concentration (pg/mL) ± SD |
| Vehicle Control | - | Baseline |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
| Positive Control (Nigericin) | 10 µM | Value |
| Negative Control (Z-VAD-FMK + Talabostat) | 20 µM + Dose 2 | Value |
Table 3: Summary of Western Blot Analysis for Pyroptosis Markers
| Treatment Group | Pro-Caspase-1 (p45) | Cleaved Caspase-1 (p20) | Full-length GSDMD | Cleaved GSDMD-N |
| Vehicle Control | +++ | - | +++ | - |
| This compound | + | +++ | + | +++ |
| Positive Control (Nigericin) | + | +++ | + | +++ |
| Negative Control (Z-VAD-FMK + Talabostat) | +++ | - | +++ | - |
| (Relative band intensity can be denoted as -, +, ++, +++) |
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentrations of this compound used are not causing non-specific toxicity. A standard cell viability assay (e.g., MTT or CellTiter-Glo) can be run in parallel.
-
Priming: The requirement for LPS priming can be cell-type dependent. If IL-1β release is low, consider optimizing the LPS concentration and priming time.
-
Antibody Selection: Use antibodies that are validated for the detection of the cleaved forms of caspase-1 and GSDMD.
-
Isomer Specificity: As this protocol is for the isomer of Talabostat, it is important to confirm its activity in inducing pyroptosis, which may differ from the parent compound. A dose-response curve is essential.
By following these detailed protocols, researchers can effectively use this compound as a tool to induce and study the mechanisms of pyroptosis. This will aid in understanding the role of this cell death pathway in various physiological and pathological conditions and may facilitate the development of novel therapeutic strategies.
References
Application Notes and Protocols for Studying T-Cell Immunity In Vitro with Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat, also known as PT-100 or Val-boroPro, is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (also known as CD26), DPP8, and DPP9. The mesylate salt of a specific isomer of Talabostat is a formulation used in research settings. By inhibiting these enzymes, Talabostat prevents the cleavage of N-terminal Xaa-Pro or Xaa-Ala residues from various chemokines and cytokines, thereby modulating immune responses.[1][2][3][4] This activity results in the stimulation of both innate and adaptive immunity, making Talabostat a compound of interest for cancer immunotherapy and other applications where enhanced T-cell function is desired.[1][2]
These application notes provide detailed protocols for utilizing Talabostat isomer mesylate to study its effects on T-cell immunity in vitro. The following sections describe methods for assessing T-cell proliferation, activation, cytokine production, and cytotoxicity.
Mechanism of Action
Talabostat's immunostimulatory effects are primarily attributed to its inhibition of DPP enzymes. This inhibition leads to an increase in the concentration and duration of action of various signaling molecules that are critical for immune cell trafficking and activation. While the precise mechanisms of its direct effects on T-cells are still under investigation, it is known to stimulate the production of cytokines and chemokines that can indirectly enhance T-cell priming and effector functions.[1][3] A key proposed mechanism involves the upregulation of cytokines through an IL-1β-dependent pathway in accessory cells like monocytes, which in turn can influence T-cell responses.
Data Presentation
The following tables summarize the inhibitory activity of Talabostat against various dipeptidyl peptidases and provide a starting point for concentration ranges to be used in in vitro T-cell assays, based on its effects on other cell types.
Table 1: Inhibitory Activity of Talabostat against Dipeptidyl Peptidases
| Target Enzyme | IC50/Ki Value |
| DPP4 (DPP-IV) | IC50 < 4 nM; Ki = 0.18 nM |
| DPP8 | IC50 = 4 nM; Ki = 1.5 nM |
| DPP9 | IC50 = 11 nM; Ki = 0.76 nM |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM |
Source: Data compiled from publicly available information.
Table 2: Suggested Concentration Ranges for In Vitro T-Cell Assays
| Assay | Suggested Concentration Range | Rationale |
| T-Cell Proliferation | 1 µM - 50 µM | Based on effective concentrations observed in fibroblast viability assays. Titration is recommended. |
| T-Cell Activation (Marker Expression) | 1 µM - 50 µM | To assess the dose-dependent effect on the expression of activation markers. |
| Cytokine Release | 1 µM - 50 µM | To measure the impact on the secretion of key cytokines like IFN-γ and IL-2. |
| T-Cell Mediated Cytotoxicity | 1 µM - 50 µM | To evaluate the enhancement of T-cell killing capacity against target cells. |
Note: The optimal concentration of this compound should be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol measures the effect of Talabostat on T-cell proliferation using a fluorescent dye dilution method (e.g., CFSE or CellTrace™ Violet).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (T-cell activation)
-
CFSE or CellTrace™ Violet dye
-
This compound stock solution (in DMSO or water)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T-cells, use a T-cell isolation kit.
-
Dye Labeling: Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add CFSE or CellTrace™ Violet to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of cold complete RPMI medium to stop the labeling reaction. Centrifuge the cells and wash twice with complete medium.
-
Cell Seeding: Resuspend the labeled cells in complete medium and seed 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Stimulation and Treatment: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the appropriate wells to stimulate T-cell proliferation. Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the designated wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of the proliferation dye.
References
Application Notes and Protocols: Talabostat Isomer Mesylate in Metastatic Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate (also known as Val-boroPro or PT-100) is an orally active small molecule inhibitor of dipeptidyl peptidases (DPPs). Its primary mechanism of action involves the inhibition of several enzymes within this family, most notably Fibroblast Activation Protein (FAP), which is highly expressed in the stroma of over 90% of colorectal cancers. FAP is implicated in potentiating tumor growth, and its inhibition has been a therapeutic target in metastatic colorectal cancer. Talabostat also inhibits other DPPs, including DPP4, DPP8, and DPP9, which play roles in immune modulation and T-cell activity. This dual action of targeting the tumor microenvironment and stimulating an anti-tumor immune response makes Talabostat a compound of significant interest in cancer research. These application notes provide detailed protocols for the investigation of this compound in the context of metastatic colorectal cancer.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM |
| Fibroblast Activation Protein (FAP) | 560 nM |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of Talabostat against various dipeptidyl peptidases.
Clinical Trial Data: Phase II Study in Metastatic Colorectal Cancer
| Parameter | Value |
| Patient Population | |
| Number of Patients | 28 |
| Median Age | 62 years |
| Sex | 12 Males, 16 Females |
| Treatment Regimen | |
| Drug | Val-boroPro (Talabostat) |
| Dosage | 200 µg, orally, twice daily |
| Efficacy | |
| Objective Responses (CR or PR) | 0 |
| Stable Disease | 6 out of 28 patients (21%) |
| Median Duration of Stable Disease | 25 weeks (range: 11-38 weeks) |
| Pharmacodynamics | |
| FAP Enzymatic Activity Inhibition | Significant, although incomplete, inhibition in peripheral blood |
Table 2: Summary of key findings from a Phase II clinical trial of single-agent Talabostat (Val-boroPro) in patients with previously treated metastatic colorectal cancer.
Experimental Protocols
Protocol 1: In Vitro Assessment of Talabostat on Colorectal Cancer Cell Viability (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Talabostat on the viability of colorectal cancer cell lines, such as HCT116.
Materials:
-
HCT116 colorectal cancer cell line
-
McCoy's 5a Medium (or other appropriate growth medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5a Medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Talabostat Treatment:
-
Prepare a stock solution of Talabostat in DMSO.
-
Prepare serial dilutions of Talabostat in growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO-containing medium).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Talabostat.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the log of the Talabostat concentration to determine the IC50 value.
-
Protocol 2: In Vivo Metastatic Colorectal Cancer Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of colorectal cancer using HCT116 cells and subsequent treatment with Talabostat.
Materials:
-
HCT116 colorectal cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection and administration
Procedure:
-
Cell Preparation and Implantation:
-
Harvest HCT116 cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. The cell suspension can be mixed with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Talabostat Administration:
-
Prepare Talabostat for administration. Based on preclinical studies with other tumor types, a starting dose could be in the range of 1-5 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily.
-
Administer the appropriate dose of Talabostat or vehicle control to the respective groups for a predetermined period (e.g., 2-4 weeks).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for Western blot analysis of signaling proteins.
-
Protocol 3: FAP/DPP Enzymatic Activity Assay
This protocol provides a method to measure the enzymatic activity of FAP and other DPPs and to assess the inhibitory effect of Talabostat.
Materials:
-
Recombinant human FAP, DPP4, DPP8, or DPP9 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP4-like activity)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
**Reagent
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate, also known as Val-boroPro or PT-100, is a potent inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1] By inhibiting these enzymes, Talabostat stimulates the production of various cytokines and chemokines, leading to the enhancement of both innate and adaptive immune responses.[2][3] This immunostimulatory activity gives Talabostat significant potential as an anti-neoplastic and hematopoiesis-stimulating agent.[1] Understanding the specific effects of Talabostat on various immune cell populations is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique for the detailed analysis of heterogeneous immune cell populations, enabling the precise quantification of changes in cell subsets following drug treatment.[4][5]
These application notes provide detailed protocols for the in-vitro and in-vivo treatment of immune cells with this compound and their subsequent analysis by flow cytometry.
Mechanism of Action
Talabostat's primary mechanism of action involves the inhibition of post-proline cleaving serine proteases.[6] This inhibition prevents the degradation of various signaling molecules, including cytokines and chemokines, thereby amplifying immune responses. A key pathway affected is the activation of pro-caspase-1, which is crucial for the maturation and secretion of pro-inflammatory cytokines like IL-1β.[2] Inhibition of DPP8 and DPP9 by Talabostat has been shown to trigger pyroptosis, a form of programmed cell death, in monocytes and macrophages.[6]
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of Talabostat (Val-boroPro) on immune cell populations in the tumor-draining lymph nodes (TDLNs) of tumor-bearing mice.[1]
Table 1: Effect of Talabostat (Val-boroPro) on CD11b+ Cells in Tumor-Draining Lymph Nodes
| Treatment Group | Percentage of CD11b+ Cells (%) |
| Saline (Control) | 4.5 |
| Val-boroPro | 8.0 |
Data extracted from a study by the Public Library of Science.[1]
Table 2: Effect of Talabostat (Val-boroPro) on Myeloid Dendritic Cells (CD11b+CD11c+) in Tumor-Draining Lymph Nodes
| Treatment Group | Percentage of CD11b+CD11c+ Cells (%) |
| Saline (Control) | 1.2 |
| Val-boroPro | 2.5 |
Data extracted from a study by the Public Library of Science.[1]
Experimental Protocols
The following protocols provide a detailed methodology for treating immune cells with this compound and analyzing them by flow cytometry.
Protocol 1: In Vivo Treatment and Analysis of Immune Cells from Murine Tumor-Draining Lymph Nodes
This protocol is adapted from a study investigating the in vivo effects of Talabostat on immune cell populations in a murine tumor model.[1]
1. Animal Model and Tumor Inoculation: a. Use appropriate mouse strains (e.g., C57BL/6). b. Subcutaneously inoculate mice with a suitable tumor cell line (e.g., 1x10^6 MB49 bladder cancer cells).
2. Talabostat Administration: a. Prepare a solution of this compound in a suitable vehicle (e.g., saline). b. Administer Talabostat orally to the treatment group of mice for a specified period (e.g., once daily for 7 days). c. Administer an equal volume of the vehicle to the control group.
3. Isolation of Cells from Tumor-Draining Lymph Nodes (TDLNs): a. At the end of the treatment period, euthanize the mice. b. Surgically excise the TDLNs and place them in ice-cold phosphate-buffered saline (PBS). c. Mechanically dissociate the lymph nodes into a single-cell suspension by gently grinding them between the frosted ends of two microscope slides. d. Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps. e. Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant. f. Resuspend the cell pellet in FACS buffer (PBS containing 2% fetal bovine serum).
4. Antibody Staining for Flow Cytometry: a. Count the cells and adjust the concentration to 1x10^7 cells/mL in FACS buffer. b. Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes. c. Add a cocktail of fluorescently conjugated antibodies against the cell surface markers of interest (e.g., anti-CD11b-FITC, anti-CD11c-PE). d. Incubate the cells with the antibodies for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes. f. Resuspend the final cell pellet in 500 µL of FACS buffer.
5. Flow Cytometry Analysis: a. Acquire the data on a calibrated flow cytometer. b. Gate on the lymphocyte population based on forward and side scatter properties. c. Analyze the expression of the target markers on the gated cell population.
Protocol 2: In Vitro Treatment and Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for the in vitro treatment of human PBMCs with Talabostat.
1. Isolation of PBMCs: a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with PBS.
2. Cell Culture and Treatment: a. Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Plate the cells in a 24-well plate at a density of 1x10^6 cells/mL. c. Add this compound at the desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO). d. Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
3. Cell Harvesting and Staining: a. Harvest the cells from the wells and transfer them to flow cytometry tubes. b. Wash the cells with FACS buffer. c. Proceed with antibody staining as described in Protocol 1, Step 4, using antibodies specific for human immune cell markers (e.g., CD3, CD4, CD8, CD14, CD16, CD56).
4. Flow Cytometry Analysis: a. Acquire and analyze the data as described in Protocol 1, Step 5.
References
- 1. Item - Myeloid dendritic cells (CD11b+CD11c+) are increased in TDLN and are required for tumor regression. - Public Library of Science - Figshare [plos.figshare.com]
- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Flow Cytometric Analysis of Immune Cells in Samples Requiring Cryopreservation from Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effector lymphocyte-induced lymph node-like vasculature enables naïve T-cell entry into tumors and enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of FAP Expression Following Talabostat Isomer Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers. Its expression is associated with tumor progression, invasion, and metastasis, making it a compelling therapeutic target. Talabostat isomer mesylate is a known inhibitor of FAP's enzymatic activity. While its primary mechanism is the inhibition of dipeptidyl peptidase activity, recent studies have indicated that Talabostat can also modulate FAP protein expression levels. This document provides a detailed protocol for performing a Western blot to analyze the expression of FAP in cell cultures or tissues following treatment with this compound.
Experimental Principles
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the key steps for assessing FAP expression:
-
Sample Preparation : Cells or tissues are treated with this compound. Subsequently, total protein is extracted using a lysis buffer.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading of samples onto the gel.
-
SDS-PAGE : Protein samples are separated by size using polyacrylamide gel electrophoresis.
-
Membrane Transfer : The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection : The membrane is incubated with a primary antibody specific to FAP, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection : A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the FAP protein.
Data Presentation
The following table provides representative quantitative data on the effect of this compound on FAP protein expression, as determined by densitometric analysis of Western blot bands. The data illustrates a dose-dependent reduction in FAP expression.
Note: This data is illustrative and based on findings reported in the literature. Actual results may vary depending on the cell line, tissue type, and experimental conditions.
| Treatment Group | Talabostat Concentration (µM) | FAP Protein Level (Relative Densitometry Units) | Fold Change vs. Control |
| Untreated Control | 0 | 1.00 ± 0.08 | 1.00 |
| Talabostat-Treated | 1 | 0.75 ± 0.06 | 0.75 |
| Talabostat-Treated | 10 | 0.42 ± 0.05 | 0.42 |
| Talabostat-Treated | 50 | 0.21 ± 0.03 | 0.21 |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing FAP expression after Talabostat treatment.
Detailed Experimental Protocols
Cell Culture and Talabostat Treatment
-
Cell Seeding : Seed cancer-associated fibroblasts (CAFs) or other FAP-expressing cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Cell Culture : Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Talabostat Treatment :
-
Prepare a stock solution of this compound in sterile DMSO or PBS.
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of Talabostat (e.g., 1 µM, 10 µM, 50 µM).[1]
-
Include a vehicle control group treated with the same concentration of DMSO or PBS without the drug.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
-
Protein Extraction (Cell Lysis)
-
Cell Washing : Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis :
-
Aspirate the PBS completely.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (see recipe below) containing freshly added protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
RIPA Lysis Buffer Recipe (10 mL)
| Component | Final Concentration | Amount |
| Tris-HCl (pH 7.4) | 20 mM | 200 µL of 1M stock |
| NaCl | 150 mM | 300 µL of 5M stock |
| EDTA | 1 mM | 20 µL of 0.5M stock |
| Triton X-100 | 1% | 100 µL |
| Sodium deoxycholate | 1% | 100 mg |
| SDS | 0.1% | 100 µL of 10% stock |
| Protease Inhibitor Cocktail | 1X | As per manufacturer's instructions |
| Phosphatase Inhibitor Cocktail | 1X | As per manufacturer's instructions |
| Deionized Water | To 10 mL |
Protein Quantification (BCA Assay)
-
Standard Preparation : Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 0 to 2000 µg/mL.
-
Sample Preparation : Dilute the cell lysates with PBS to fall within the linear range of the standard curve.
-
Assay :
-
Add 25 µL of each standard and diluted lysate to a 96-well plate in triplicate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add 200 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement : Measure the absorbance at 562 nm using a microplate reader.
-
Calculation : Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation :
-
Based on the protein quantification results, dilute each lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Ensure each sample contains an equal amount of total protein (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis :
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Protein Transfer
-
Membrane Activation : If using a PVDF membrane, activate it by immersing it in methanol (B129727) for 1-2 minutes, followed by a brief rinse in deionized water and then transfer buffer. Nitrocellulose membranes do not require activation.
-
Transfer Sandwich Assembly : Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the transfer system's instructions. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer : Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system and the size of the protein (for FAP, ~97 kDa, a standard transfer at 100V for 60-90 minutes is a good starting point).
Immunodetection
-
Blocking :
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Dilute the primary anti-FAP antibody in the blocking solution at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation :
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) in the blocking solution.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Substrate Incubation : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis :
-
Quantify the band intensity for FAP (at ~97 kDa) and a loading control protein (e.g., β-actin or GAPDH) using image analysis software (e.g., ImageJ).
-
Normalize the FAP band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in FAP expression in the Talabostat-treated samples relative to the untreated control.
-
References
Application Notes and Protocols: ELISA for Cytokine Measurement Post-Talabostat Isomer Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat isomer mesylate is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP).[1][2][3] Its mechanism of action involves the inhibition of these enzymes, which play a role in the activation of various polypeptide hormones and chemokines.[2][3] A key consequence of Talabostat's activity is the stimulation of the host immune response through the upregulation of cytokines and chemokines.[1][4] This immunomodulatory effect makes Talabostat a compound of interest in oncology and other therapeutic areas.[1] Accurate measurement of cytokine production following treatment with Talabostat is crucial for understanding its biological activity and therapeutic potential. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples.[5][6]
This document provides a detailed protocol for the measurement of cytokines in cell culture supernatants using a sandwich ELISA after treatment with this compound.
Data Presentation
The following table provides a template for summarizing quantitative data on cytokine concentrations. The values presented are hypothetical and for illustrative purposes only, intended to guide the presentation of experimental results.
| Cytokine | Control Group (pg/mL) | Talabostat-Treated Group (pg/mL) | Fold Change |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 50 | 450 | 9.0 |
| Interleukin-6 (IL-6) | 120 | 840 | 7.0 |
| Tumor Necrosis Factor-alpha (TNF-α) | 80 | 400 | 5.0 |
| Interferon-gamma (IFN-γ) | 30 | 180 | 6.0 |
| Interleukin-10 (IL-10) | 25 | 75 | 3.0 |
Experimental Protocols
This section details the materials and methods for performing a sandwich ELISA to measure cytokine concentrations in cell culture supernatants following treatment with this compound.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant cytokine standards
-
Capture antibody specific for the cytokine of interest
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[7]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Cell line of interest (e.g., THP-1, PBMCs)[8]
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: ELISA Experimental Workflow.
Step-by-Step Protocol
1. Cell Treatment and Supernatant Collection: a. Seed cells at an appropriate density in a cell culture plate. b. Treat the cells with the desired concentrations of this compound or a vehicle control. c. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for cytokine production and secretion.[7] d. After incubation, centrifuge the cell culture plate to pellet the cells. e. Carefully collect the cell culture supernatants, avoiding the cell pellet. Samples can be used immediately or stored at -80°C for later analysis.[9]
2. ELISA Plate Coating: a. Dilute the capture antibody to the recommended concentration in Coating Buffer. b. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.[7]
3. Blocking: a. The next day, wash the plate three times with 300 µL of Wash Buffer per well. b. After the final wash, add 200 µL of Assay Diluent to each well to block non-specific binding sites. c. Seal the plate and incubate for at least 1-2 hours at room temperature.[7]
4. Standard and Sample Incubation: a. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve. A typical range might be from 0 to 2000 pg/mL.[10] b. Wash the blocked plate three times with Wash Buffer. c. Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.[7][9]
5. Detection Antibody Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.[7]
6. Streptavidin-HRP Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.[6]
7. Substrate Development and Measurement: a. Wash the plate five to seven times with Wash Buffer to ensure removal of unbound enzyme.[7] b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate the plate at room temperature in the dark for 15-30 minutes, or until a color change is observed. d. Stop the reaction by adding 50 µL of Stop Solution to each well.[11] e. Read the absorbance of each well at 450 nm using a microplate reader.
8. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of the cytokine in each of the unknown samples. c. The results can be expressed in pg/mL or ng/mL.
Signaling Pathway
Caption: Talabostat's Mechanism of Action.
Conclusion
This application note provides a comprehensive protocol for the measurement of cytokines following treatment with this compound. The detailed ELISA protocol and data presentation guidelines offer a standardized approach for researchers to quantify the immunomodulatory effects of this compound. Understanding the cytokine profile induced by Talabostat is essential for elucidating its mechanism of action and advancing its development as a therapeutic agent.
References
- 1. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Talabostat Mesylate in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (B1681214) mesylate (also known as PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs), with notable activity against Fibroblast Activation Protein (FAP) and CD26/DPP-IV.[1][2] Its mechanism of action in an oncological context is primarily immune-potentiating rather than directly cytotoxic.[1][3] Talabostat stimulates the production of cytokines and chemokines, leading to an enhanced anti-tumor immune response.[4][5][6] Preclinical in vivo studies have demonstrated that talabostat can enhance the efficacy of various chemotherapeutic agents, including cisplatin, paclitaxel, and doxorubicin.[2][5]
These application notes provide a framework for the in vitro evaluation of talabostat mesylate in combination with standard chemotherapy. Given that talabostat's primary mechanism is not direct cytotoxicity to cancer cells, two main experimental approaches are outlined: a direct cytotoxicity assay to confirm the lack of direct anti-cancer cell activity and a more physiologically relevant co-culture assay to investigate immune-mediated synergistic effects.
Data Presentation
Table 1: Illustrative IC50 Values of Chemotherapeutic Agents in Combination with Talabostat Mesylate in a Direct Cytotoxicity Assay on A549 Lung Carcinoma Cells.
| Treatment Group | Concentration of Talabostat Mesylate (nM) | IC50 of Cisplatin (µM) | IC50 of Paclitaxel (nM) | IC50 of Doxorubicin (µM) |
| Chemotherapy Alone | 0 | 5.2 | 10.8 | 0.9 |
| Combination | 100 | 5.1 | 10.5 | 0.88 |
| Combination | 1000 | 4.9 | 10.2 | 0.85 |
Note: The minimal shift in IC50 values would be consistent with talabostat's known lack of direct in vitro cytotoxicity.
Table 2: Illustrative Apoptosis Rates in a Co-culture of A549 Lung Carcinoma Cells and Peripheral Blood Mononuclear Cells (PBMCs).
| Treatment Group | % Apoptosis of A549 Cells (Annexin V+) |
| Untreated Control | 5.2 ± 0.8 |
| Talabostat Mesylate (100 nM) | 6.1 ± 1.1 |
| Cisplatin (2.5 µM) | 25.4 ± 3.2 |
| Cisplatin (2.5 µM) + Talabostat Mesylate (100 nM) | 45.7 ± 4.5 |
| Paclitaxel (5 nM) | 30.1 ± 2.9 |
| Paclitaxel (5 nM) + Talabostat Mesylate (100 nM) | 52.3 ± 5.1 |
Note: This representative data illustrates a synergistic increase in cancer cell apoptosis in the presence of immune cells, which is the hypothesized mechanism of action.
Experimental Protocols
Protocol 1: Direct Cytotoxicity Assessment in a Cancer Cell Monoculture
This protocol is designed to determine if talabostat mesylate has any direct cytotoxic or growth-inhibitory effects on cancer cells, both alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Talabostat mesylate (lyophilized powder)
-
Chemotherapeutic agent of choice (e.g., cisplatin, paclitaxel, doxorubicin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of talabostat mesylate in sterile DMSO. Further dilute in culture medium to create working solutions.
-
Prepare a stock solution of the chemotherapeutic agent as per the manufacturer's instructions. Create a serial dilution of the chemotherapeutic agent at 2x the final desired concentrations.
-
Add 50 µL of the 2x chemotherapy dilutions to the appropriate wells.
-
Add 50 µL of the 2x talabostat mesylate working solutions to the appropriate wells (for single agent and combination treatment).
-
For wells with chemotherapy alone, add 50 µL of medium. For untreated control wells, add 100 µL of medium.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for the chemotherapeutic agent alone and in combination with talabostat mesylate.
-
Protocol 2: Immune-Mediated Cytotoxicity in a Co-culture System
This protocol assesses the ability of talabostat mesylate to enhance the anti-cancer activity of chemotherapy through the activation of immune cells.
Materials:
-
Cancer cell line of interest
-
Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from a healthy donor
-
Complete RPMI-1640 medium with 10% FBS and IL-2 (10 ng/mL)
-
Talabostat mesylate
-
Chemotherapeutic agent of choice
-
24-well cell culture plates
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Antibodies for immunophenotyping (e.g., CD3, CD8, CD56)
Procedure:
-
Co-culture Setup:
-
Seed cancer cells in a 24-well plate and allow them to adhere overnight.
-
Isolate PBMCs using a Ficoll-Paque gradient.
-
Add PBMCs to the wells containing the cancer cells at an effector-to-target (E:T) ratio of 10:1 to 25:1.
-
-
Drug Treatment:
-
Add talabostat mesylate and the chemotherapeutic agent to the co-cultures at the desired final concentrations. Include controls for untreated co-cultures, single-agent treatments, and cancer cells/PBMCs cultured alone.
-
-
Incubation:
-
Incubate the co-culture for 48-72 hours.
-
-
Cell Harvesting and Staining:
-
Gently collect all cells (adherent and suspension) from each well. Adherent cells may require gentle trypsinization.
-
Wash the cells with cold PBS.
-
Stain the cells with fluorescently labeled antibodies specific for the cancer cells (e.g., EpCAM) and immune cell markers to differentiate the populations.
-
Proceed with the Annexin V and Propidium Iodide staining protocol according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cancer cell population based on its specific marker.
-
Within the cancer cell gate, quantify the percentage of apoptotic cells (Annexin V positive).
-
Visualizations
Caption: Proposed mechanism of talabostat mesylate and chemotherapy synergy.
Caption: Workflow for the in vitro co-culture experiment.
Caption: Rationale for using a co-culture model.
References
- 1. Co-Culture Device for in vitro High Throughput Analysis of Cancer-Associated Fibroblast and Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Coculture Model of Immune and Tumor Cells for Immunotherapy Studies of High Mutational Load Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol [protocols.io]
Application Notes and Protocols for Testing Talabostat Isomer Mesylate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Talabostat isomer mesylate, a potent dipeptidyl peptidase (DPP) inhibitor, using established murine tumor models. The protocols are based on preclinical studies demonstrating the antitumor effects of Talabostat, which are mediated through the stimulation of an immune response.
Mechanism of Action
This compound (also known as PT-100 or Val-boroPro) is a small molecule inhibitor of several dipeptidyl peptidases, including Fibroblast Activation Protein (FAP), DPP-IV (CD26), DPP8, and DPP9.[1] Its primary antitumor effect is not due to direct cytotoxicity but rather through the modulation of the tumor microenvironment and enhancement of the host's immune response.[2][3] Inhibition of these enzymes, particularly DPP8 and DPP9, leads to the activation of the NLRP1b inflammasome in monocytes and macrophages. This activation triggers pyroptosis, a pro-inflammatory form of cell death, and the subsequent release of various cytokines and chemokines, such as Granulocyte-Colony Stimulating Factor (G-CSF) and CXCL1.[3] This cascade of events promotes the priming and recruitment of T-cells and innate effector cells to the tumor site, leading to a tumor-specific cytotoxic T-lymphocyte (CTL) response and the development of immunological memory.[1][2]
Signaling Pathway of Talabostat-Induced Antitumor Immunity
Caption: Talabostat inhibits DPP8/9, leading to NLRP1b inflammasome activation and pyroptosis, which stimulates an antitumor immune response.
Recommended Animal Models and Protocols
The following are detailed protocols for syngeneic mouse models in which Talabostat has demonstrated significant efficacy.
WEHI-164 Fibrosarcoma Model
This model is suitable for evaluating the efficacy of Talabostat in a solid tumor setting and for studying the induction of a tumor-specific immune response.
Experimental Workflow:
Caption: Workflow for assessing Talabostat efficacy in the WEHI-164 fibrosarcoma model.
Protocol:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: WEHI-164 fibrosarcoma cells.
-
Cell Preparation: Culture WEHI-164 cells in appropriate media. Prior to injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 WEHI-164 cells in a volume of 100 µL into the flank of each mouse.
-
Treatment:
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.9% NaCl). A recommended starting dose is 10-20 mg/kg, administered orally (p.o.) twice daily. Another reported effective dose is 40 µ g/mouse twice daily.
-
Schedule: Begin treatment when tumors are palpable (approximately 5-7 days post-implantation). Continue treatment for a predetermined period (e.g., 14-21 days) or until humane endpoints are reached in the control group.
-
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data for Kaplan-Meier analysis.
-
Tumor Rejection: Record the number of mice that completely reject their tumors.
-
-
Immunological Correlates (Optional): At the end of the study, spleen and tumor-infiltrating lymphocytes can be harvested to assess for tumor-specific CTL activity. Serum can also be collected to measure cytokine and chemokine levels.
Expected Outcomes:
Oral administration of Talabostat is expected to slow the growth of WEHI-164 tumors.[2] In a significant portion of treated mice, complete tumor regression and rejection may be observed.[1][2]
| Treatment Group | Day 15 Mean Tumor Volume (cm³) | Tumor Rejection Rate | Reference |
| Vehicle Control | Not explicitly stated, but growth is progressive | 0% | [3] |
| Talabostat (PT-100) | 0.08 ± 0.03 | 7 out of 10 mice | [3] |
EL4 and A20/2J Lymphoma Models
These models are useful for assessing the efficacy of Talabostat against hematological malignancies and further exploring its immune-stimulatory properties.
Experimental Workflow:
Caption: Workflow for assessing Talabostat efficacy in syngeneic lymphoma models.
Protocol:
-
Animal Strains:
-
For EL4 lymphoma: Female C57BL/6 mice, 6-8 weeks old.
-
For A20/2J lymphoma: Female BALB/c mice, 6-8 weeks old.
-
-
Cell Lines: EL4 (T-cell lymphoma) or A20/2J (B-cell lymphoma) cells.
-
Cell Preparation: Culture cells in appropriate media. Harvest and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
Treatment:
-
Dosing: Prepare and administer this compound as described for the WEHI-164 model.
-
Schedule: Initiate treatment when tumors become palpable.
-
-
Efficacy Endpoints:
-
Tumor Growth: Monitor tumor volume as previously described.
-
Survival: Record survival data.
-
Tumor Rejection: Document the incidence of complete tumor regression.
-
-
Assessment of Immunological Memory (Optional): Mice that have rejected their tumors can be re-challenged with a second injection of the same tumor cells to assess for the development of protective immunological memory.
Expected Outcomes:
Similar to the fibrosarcoma model, Talabostat is expected to inhibit the growth of EL4 and A20/2J lymphomas and induce tumor rejection in a substantial proportion of treated animals.[1][2]
| Treatment Group | Day 15 Mean Tumor Volume (cm³) (EL4 model) | Tumor Rejection Rate (EL4 model) | Reference |
| Vehicle Control | Not explicitly stated, but growth is progressive | 0% | [3] |
| Talabostat (PT-100) | 0.29 ± 0.04 | 13 out of 20 mice | [3] |
Human Breast Cancer Xenograft Models in Immunodeficient Mice
These models are designed to evaluate the efficacy of Talabostat against human breast cancer cell lines in an in vivo setting. As these mice lack a fully functional immune system, this model can help to dissect the role of the innate immune response in Talabostat's mechanism of action.
Protocol:
-
Animal Strain: Female immunodeficient mice, such as SCID or NOD-SCID, 6-8 weeks old.
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, WTY-1, WTY-6).
-
Cell Preparation: Culture cells in appropriate media. Harvest and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or orthotopically into the mammary fat pad.
-
Treatment:
-
Dosing: A dose of 1.3 mg/kg administered orally, once daily, has been reported.
-
Schedule: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume regularly and calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Expected Outcomes:
In immunodeficient mice, Talabostat may exhibit a more modest, though still significant, antitumor effect, suggesting a role for the innate immune system in its activity.[2] It has been reported to slow the growth of human breast cancer xenografts.
| Cell Line | Treatment | Outcome |
| WTY-1, WTY-6, MDA-MB-435 | Talabostat | Slightly slowed tumor growth |
Note on Data: While the qualitative effect of slowed tumor growth is reported, specific quantitative data on tumor growth inhibition percentages for these breast cancer models with Talabostat treatment were not available in the reviewed literature. Researchers should establish jejich own baseline tumor growth curves and compare them to Talabostat-treated groups.
Concluding Remarks
The provided protocols offer a robust framework for the preclinical evaluation of this compound's efficacy in various cancer models. The choice of model will depend on the specific research question, with syngeneic models being ideal for studying the interplay with a competent immune system, and xenograft models in immunodeficient mice allowing for the investigation of human-specific tumor targets and the role of the innate immune system. Careful adherence to these protocols will enable researchers to generate reliable and reproducible data on the antitumor potential of this promising immunomodulatory agent.
References
Troubleshooting & Optimization
Talabostat isomer mesylate solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talabostat isomer mesylate, focusing on solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: Talabostat mesylate is reported to be soluble in water.[1][2] One supplier indicates a solubility of up to 100 mM in water, which is approximately 31 mg/mL.[2][3] However, another source suggests it is not soluble in water, which may refer to the free base or a different form of the compound.[3] It is highly soluble in DMSO.[1][2][4][5] Given the predicted pKa values of 8.27 (strongest basic) and 8.88 (strongest acidic), the solubility of this compound in aqueous buffers is expected to be pH-dependent.[6] At pH values below the basic pKa, the molecule will be protonated and more soluble. As the pH approaches and exceeds the pKa, the less soluble free base form may precipitate.
Q2: I am observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?
A2: Precipitation upon dissolution in aqueous buffers is a common issue for mesylate salts of compounds with a basic functional group.[2][4] This is often due to a solution-mediated phase transformation. The salt form dissolves, but then can convert to the less soluble free base, especially if the buffer pH is near or above the compound's pKa. For Talabostat, with a predicted basic pKa of 8.27, this is a likely issue in neutral or alkaline buffers.[6] Insufficient buffer capacity can also lead to localized pH changes around the dissolving solid particles, promoting precipitation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4][5] It is important to use anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.[4]
Q4: Are there any established formulation protocols for in vivo studies to improve the solubility of this compound?
A4: Yes, several formulation protocols using co-solvents have been reported to improve the aqueous solubility of this compound for in vivo experiments. These typically involve a combination of DMSO, PEG300, Tween-80, and saline, or the use of cyclodextrins like SBE-β-CD.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon adding stock solution to aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility at that specific pH and temperature. The buffer pH may be too high, leading to the formation of the less soluble free base. | - Lower the final concentration of this compound in the buffer.- Use a buffer with a lower pH (e.g., pH 4-6) to maintain the protonated, more soluble form of the compound.- If the experimental conditions allow, consider adding a co-solvent (e.g., a small percentage of DMSO or ethanol) to the final buffer solution. Always verify co-solvent compatibility with your assay. |
| Difficulty dissolving the solid powder directly in an aqueous buffer. | The intrinsic dissolution rate in the buffer is slow, or the compound is precipitating as it dissolves. | - First, prepare a high-concentration stock solution in DMSO. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing or stirring.- Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[1] However, be cautious about potential degradation with prolonged heating. |
| Inconsistent results in bioassays. | The compound may be precipitating out of the solution over the course of the experiment, leading to a decrease in the effective concentration. | - Visually inspect your solutions for any signs of precipitation before and during the experiment.- If possible, filter the solution before use to remove any undissolved particles.- Prepare fresh solutions immediately before each experiment to minimize the risk of precipitation over time. |
| Variability between different batches of the compound. | Differences in crystallinity, particle size, or the presence of impurities can affect solubility and dissolution rates. | - Qualify each new batch of this compound by determining its solubility in your specific buffer system before use in critical experiments. |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Molar Concentration | Reference |
| Talabostat mesylate | Water | ≥31 mg/mL | ~100 mM | [1] |
| Talabostat mesylate | Water | 31.02 mg/mL | 100 mM | [2] |
| Talabostat mesylate | DMSO | ≥11.45 mg/mL | ~36.9 mM | [1] |
| Talabostat mesylate | DMSO | 62 mg/mL | 199.88 mM | [4] |
| Talabostat mesylate | DMSO | 15.51 mg/mL | 50 mM | [2] |
| This compound | DMSO | 100 mg/mL (ultrasonic) | ~322.4 mM | [5] |
| This compound | Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | ≥ 8.06 mM | [7] |
| This compound | Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL | ≥ 8.06 mM | [7] |
Note: The distinction between "Talabostat mesylate" and "this compound" in the literature is not always clear. The provided data should be used as a guideline, and solubility should be confirmed experimentally for the specific isomer in use.
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). A common choice is a universal buffer or specific buffers like acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH. Ensure the ionic strength of the buffers is consistent.
-
Sample Preparation: Accurately weigh an excess amount of this compound powder into separate vials for each buffer.
-
Equilibration: Add a precise volume of each buffer to the corresponding vial. Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to allow for equilibration. The equilibration time can vary, but 24-48 hours is typical.
-
Sample Collection and Processing: After equilibration, visually inspect the vials to ensure that excess solid is still present. Centrifuge the samples at a high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: pH-dependent equilibrium of this compound in aqueous solution.
References
Troubleshooting inconsistent results with Talabostat isomer mesylate
Welcome to the technical support center for Talabostat isomer mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: I am seeing variable results in my cell-based assays. Could my storage and handling of this compound be the cause?
A1: Yes, improper storage and handling can significantly impact the stability and activity of this compound, leading to inconsistent results. Here are some key factors to consider:
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Storage: The compound should be stored as a solid at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]
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Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day.[4] Prepare fresh aqueous dilutions from your stock solution for each experiment.
Q2: What is the best solvent for dissolving this compound, and could the solvent affect my experimental outcome?
A2: The choice of solvent is critical and can influence both the solubility of the compound and the biological response in your assay.
-
Recommended Solvents: this compound is soluble in DMSO, water, and ethanol.[2] For cell-based assays, DMSO is a common choice for creating high-concentration stock solutions.
-
Solvent Effects: Be aware that residual organic solvents can have physiological effects at low concentrations.[4] When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells. Most cell lines can tolerate up to 1% DMSO.[5] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Solubility Data Summary
| Solvent | Solubility | Reference |
| DMSO | ≥ 11.45 mg/mL | [2] |
| Water | ≥ 31 mg/mL | [2] |
| Ethanol | ≥ 8.2 mg/mL (with ultrasonic) | [2] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [4] |
Experimental Design and Execution
Q3: My results for dipeptidyl peptidase (DPP) inhibition are not consistent. What are some common pitfalls in DPP activity assays?
A3: Inconsistent results in DPP inhibition assays can arise from several factors related to the experimental setup and execution.
-
Substrate Specificity: Talabostat is a non-selective inhibitor of several DPPs, including FAP, DPP-IV, DPP8, and DPP9.[4] Ensure you are using a substrate that is selective for the specific DPP you intend to study. For example, while Gly-Pro-AMC is a common substrate for DPP-IV, it can also be cleaved by FAP.[6]
-
Enzyme Purity and Activity: The source and purity of the recombinant enzyme can vary. It's important to validate the activity of each new batch of enzyme.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme activity. Optimize these conditions for your specific assay.
-
Plasma Samples: When working with plasma samples, be aware that plasma itself contains active DPP4. The stability of DPP4 in plasma can be affected by storage temperature and freeze-thaw cycles.[7]
Q4: I am observing unexpected or off-target effects in my experiments. Why might this be happening?
A4: Talabostat is a non-selective inhibitor, which is a likely reason for observing effects beyond the inhibition of a single target.[4]
-
Multiple Targets: Talabostat inhibits several dipeptidyl peptidases, including FAP, DPP-IV, DPP8, and DPP9.[4] Inhibition of these different enzymes can trigger various downstream signaling pathways.
-
Isomer Purity: The product is "this compound," implying the presence of isomers. Different isomers can have different biological activities and potencies.[8][9] Inconsistent results could stem from batch-to-batch variations in the isomeric ratio. If possible, obtain information on the isomeric purity from the supplier.
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Boronic Acid Reactivity: As a boronic acid-containing compound, Talabostat has the potential to interact with other biomolecules, which could lead to off-target effects.[10][11]
Troubleshooting Off-Target Effects
Caption: A flowchart for troubleshooting off-target effects.
Q5: The levels of cytokine upregulation in my experiments are highly variable. How can I improve the consistency?
A5: Cytokine expression is a dynamic and complex process, and variability is a common challenge.
-
Cellular Context: The type and state of the cells you are using will significantly influence their cytokine response. Factors such as cell density, passage number, and overall health can all play a role.[12][13]
-
Complex Networks: Cytokine signaling involves highly redundant networks. The response to an inhibitor can be influenced by the presence of other cytokines and signaling molecules in the culture medium.[14][15][16]
-
Timing of Measurement: Cytokine expression and release are transient. It is important to perform a time-course experiment to determine the optimal time point for measuring the specific cytokines of interest.
Experimental Workflow for Consistent Cytokine Measurement
Caption: A standardized workflow for reproducible cytokine analysis.
Experimental Protocols
Protocol 1: General Procedure for In Vitro DPP-IV Inhibition Assay
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the DPP-IV enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Caspase-1 Activation Assay in Cell Culture
Talabostat has been shown to induce pyroptosis through caspase-1 activation.[1] This protocol outlines a general method for measuring caspase-1 activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., monocytes or macrophages) in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations for the desired time period. Include appropriate positive (e.g., LPS + ATP) and negative (vehicle) controls.
-
-
Caspase-1 Activity Measurement:
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Several commercial kits are available for measuring caspase-1 activity (e.g., fluorometric or colorimetric assays).[17][18][19] Follow the manufacturer's instructions.
-
Typically, this involves lysing the cells and adding a caspase-1-specific substrate (e.g., Ac-YVAD-pNA or a fluorogenic equivalent).
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The cleavage of the substrate is then measured using a microplate reader.
-
-
Data Analysis:
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Normalize the caspase-1 activity to the total protein concentration in each sample.
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Express the results as fold-change relative to the untreated control.
-
Signaling Pathway
Talabostat's Dual Mechanism of Action
Talabostat exhibits a dual mechanism of action. It directly inhibits dipeptidyl peptidases, including Fibroblast Activation Protein (FAP) on tumor-associated fibroblasts. Independently, it stimulates the upregulation of cytokines and chemokines, leading to a host immune response against the tumor.[4]
Caption: Dual mechanisms of Talabostat action.
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Theoretical Insights into the Effect of Dioldibenzoate Isomers on the Performance of Polypropylene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Theoretical Insights into the Effect of Dioldibenzoate Isomers on the Performance of Polypropylene Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]
- 13. bioivt.com [bioivt.com]
- 14. Regulation of Cytokine Production by the Unfolded Protein Response; Implications for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpreting mixed signals: the cell’s cytokine conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. antbioinc.com [antbioinc.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. abcam.com [abcam.com]
Talabostat isomer mesylate stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of talabostat (B1681214) isomer mesylate in cell culture media. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is talabostat isomer mesylate and what is its primary mechanism of action?
A1: this compound is an isomer of talabostat mesylate, a potent, nonselective, and orally available inhibitor of dipeptidyl peptidase IV (DPP-IV) and related enzymes such as Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1] Its mechanism of action involves the inhibition of these proteases, which play a role in various cellular processes. Notably, inhibition of DPP8 and DPP9 by talabostat can trigger a pro-inflammatory form of cell death in monocytes and macrophages known as pyroptosis through the activation of the CARD8 inflammasome.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.
Q3: What are the key signaling pathways modulated by talabostat?
A3: Talabostat's primary targets are dipeptidyl peptidases. Inhibition of DPP8 and DPP9 is known to activate the CARD8 inflammasome, leading to caspase-1 activation and pyroptosis. Additionally, by inhibiting FAP on cancer-associated fibroblasts, talabostat can modulate the tumor microenvironment. It has also been shown to stimulate the upregulation of various cytokines and chemokines, thereby enhancing anti-tumor immune responses.[1]
Q4: Are there known stability issues with this compound in cell culture media?
A4: While specific stability data for this compound is not extensively published, small molecule inhibitors can be susceptible to degradation in aqueous environments like cell culture media at 37°C. Factors such as the components of the media, pH, and the presence of serum can influence stability. It is crucial to perform stability assessments under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent concentration of the active compound due to degradation in cell culture media. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Lower than expected potency in cell-based assays | The compound may be degrading over the incubation period, leading to a decrease in the effective concentration. | Consider shorter incubation times if experimentally feasible. Alternatively, replenish the media with freshly diluted compound at regular intervals during long-term experiments. |
| Precipitation of the compound in the media | The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium, especially when diluting from a high-concentration DMSO stock. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced toxicity. Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Inconsistent results between different cell lines | Different cell lines may metabolize the compound at different rates. The composition of the culture media used for different cell lines can also vary, potentially affecting stability. | Assess the stability of the compound in the specific medium used for each cell line. If metabolism is suspected, LC-MS/MS analysis of cell lysates and supernatant can be performed to identify potential metabolites. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium (e.g., DMEM/F-12) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM/F-12) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well sterile tissue culture plates
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare two sets of the desired cell culture medium: one without FBS and one supplemented with 10% FBS.
-
Dilute the 10 mM stock solution in each medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
As a control, prepare a similar dilution in PBS.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
-
Time Points for Sampling: Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Collection and Processing:
-
At each time point, collect 100 µL from each well.
-
Immediately quench any potential enzymatic degradation by adding 200 µL of cold acetonitrile or methanol.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a suitable HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM/F-12 (% Remaining) | DMEM/F-12 + 10% FBS (% Remaining) | PBS (pH 7.4) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 1.5 |
| 2 | 98.5 ± 2.5 | 99.1 ± 2.0 | 99.5 ± 1.7 |
| 4 | 96.2 ± 3.1 | 97.8 ± 2.3 | 98.9 ± 1.9 |
| 8 | 91.7 ± 3.5 | 95.4 ± 2.8 | 97.6 ± 2.2 |
| 24 | 75.3 ± 4.2 | 88.9 ± 3.4 | 94.1 ± 2.8 |
| 48 | 58.9 ± 5.1 | 79.5 ± 4.0 | 90.3 ± 3.1 |
| Data are presented as mean ± standard deviation (n=3). This is a hypothetical dataset for illustrative purposes. |
Visualizations
References
Potential off-target effects of Talabostat isomer mesylate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Talabostat isomer mesylate in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Talabostat (also known as Val-boroPro or PT-100) is an orally active, nonselective inhibitor of the S9 family of post-proline cleaving serine proteases.[1] Its mesylate salt form is often used in research. The "isomer mesylate" refers to a specific stereoisomer of the Talabostat mesylate salt. Talabostat's primary on-target activity is the inhibition of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism.[2] However, its non-selective nature leads to the inhibition of other dipeptidyl peptidases, which is the source of its potential off-target effects.
Q2: What are the primary off-target effects of this compound?
The most significant off-target effect of Talabostat is the inhibition of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1] This inhibition is known to stimulate the immune system by inducing a form of programmed cell death called pyroptosis in monocytes and macrophages. This process involves the activation of the NLRP1 and CARD8 inflammasomes, leading to the activation of caspase-1 and subsequent cleavage of gasdermin D (GSDMD), which forms pores in the cell membrane, resulting in cell lysis.
Q3: What are the known clinical adverse events associated with Talabostat?
Clinical trials involving Talabostat have reported several adverse events. The most common toxicities include hypotension (high blood pressure), fatigue, diarrhea, rash, and thrombocytopenia (low platelet count).[2][3]
Q4: Is there a difference in activity between Talabostat mesylate and this compound?
"this compound" is a stereoisomer of "Talabostat mesylate". While both forms are potent inhibitors of dipeptidyl peptidases, their specific activities and off-target profiles could differ due to the three-dimensional arrangement of their atoms. Researchers should be aware of the specific isomeric form they are using and consider its potential impact on experimental outcomes.
Troubleshooting Guides
Guide 1: Unexpected Immune Activation in Cell Culture
Issue: Observation of pro-inflammatory cytokine release (e.g., IL-1β) or cell lysis in monocyte or macrophage cell lines treated with this compound, which is not the intended experimental outcome.
Possible Cause: This is likely due to the off-target inhibition of DPP8 and DPP9, leading to pyroptosis.
Troubleshooting Steps:
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Confirm Pyroptosis:
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Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the cell culture supernatant, a key indicator of cell lysis.
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Caspase-1 Activity Assay: Measure the activity of caspase-1 in cell lysates or using a fluorescent probe in live cells.
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Western Blot: Analyze cell lysates for the cleavage of gasdermin D (GSDMD).
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-
Mitigation Strategies:
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Use a More Selective DPP4 Inhibitor: If the goal is to specifically inhibit DPP4, consider using a more selective inhibitor with lower activity against DPP8 and DPP9.
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Titrate the Dose: Determine the lowest effective concentration of this compound for the intended on-target effect to minimize off-target pyroptosis.
-
Use a Different Cell Line: If feasible, use a cell line that is less sensitive to DPP8/DPP9 inhibition-induced pyroptosis.
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Guide 2: High Variability in DPP Inhibition Assays
Issue: Inconsistent IC50 values when assessing the inhibitory activity of this compound against DPP enzymes.
Possible Cause: High variability can stem from several factors including reagent stability, assay conditions, and experimental technique.
Troubleshooting Steps:
-
Enzyme and Substrate Quality:
-
Ensure the purity and activity of the recombinant DPP enzymes.
-
Prepare fresh substrate solutions for each experiment, as they can degrade over time.
-
-
Assay Conditions:
-
Maintain a stable temperature and pH throughout the assay, as enzyme activity is sensitive to these parameters.
-
Optimize the substrate concentration. A high substrate concentration can mask the effect of competitive inhibitors.
-
-
Experimental Technique:
-
Ensure accurate and consistent pipetting.
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Thoroughly mix all reagents in the assay wells.
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-
Control Experiments:
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Include a known potent inhibitor as a positive control to validate the assay performance.
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Run a "no enzyme" control to account for background fluorescence/absorbance.
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Quantitative Data Summary
Table 1: Inhibitory Activity of Talabostat
| Target Enzyme | IC50 / Ki Value | Reference |
| DPP4 | IC50 < 4 nM; Ki = 0.18 nM | [1] |
| DPP8 | IC50 = 4 nM; Ki = 1.5 nM | [1] |
| DPP9 | IC50 = 11 nM; Ki = 0.76 nM | [1] |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [1] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [1] |
Key Experimental Protocols
Protocol 1: Dipeptidyl Peptidase (DPP) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against DPP enzymes.
Materials:
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Recombinant human DPP4, DPP8, or DPP9 enzyme
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Fluorogenic substrate (e.g., Gly-Pro-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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This compound stock solution (in DMSO)
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare Reagents:
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Dilute the DPP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the substrate solution in Assay Buffer.
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Assay Setup:
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Add 20 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
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Add 20 µL of the diluted DPP enzyme solution to each well.
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Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate Reaction:
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Add 10 µL of the substrate solution to each well to start the reaction.
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Measurement:
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Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
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Continue to read the fluorescence every 5 minutes for 30-60 minutes.
-
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Data Analysis:
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Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
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Protocol 2: Pyroptosis Detection by LDH Release Assay
This protocol describes a colorimetric assay to quantify cell lysis by measuring the release of lactate dehydrogenase (LDH).
Materials:
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Monocyte or macrophage cell line (e.g., THP-1)
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Cell culture medium
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This compound
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LDH cytotoxicity assay kit
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96-well clear microplate
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Absorbance plate reader
Procedure:
-
Cell Seeding:
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Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
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Treat the cells with various concentrations of this compound or vehicle control (medium with DMSO).
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Include an untreated control and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
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Incubate for the desired period (e.g., 24 hours).
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Read Absorbance:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] * 100
-
-
Visualizations
Caption: Talabostat's off-target signaling pathway.
References
Technical Support Center: Managing Talabostat Isomer Mesylate Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the in vitro cytotoxicity of Talabostat isomer mesylate in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Val-boroPro, is a potent, non-selective, orally active inhibitor of the S9 family of post-proline cleaving serine proteases.[1][2] Its primary targets include Dipeptidyl Peptidase 4 (DPP4), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1] A key mechanism of its bioactivity is the induction of pyroptosis, a form of programmed lytic cell death, in specific cell types.[1][2][3]
Q2: Why am I observing cytotoxicity in my normal cell line upon treatment with this compound?
The most well-characterized mechanism for Talabostat-induced cytotoxicity is the inhibition of DPP8 and DPP9.[1][3] In human myeloid cells, such as monocytes and macrophages, this inhibition leads to the activation of the CARD8 inflammasome, which in turn activates caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis.[1][4] While this effect is pronounced in hematopoietic lineage cells, some non-hematopoietic cells may also be susceptible, although many cell types are reported to be resistant.[1] Cytotoxicity in your specific normal cell line could be due to the expression of the necessary components of this pathway (DPP8, DPP9, CARD8, Caspase-1, GSDMD).
Q3: Is the observed cytotoxicity always due to pyroptosis?
While pyroptosis is the most prominently described mechanism, high concentrations of any compound can lead to off-target effects or general cellular stress, potentially inducing other forms of cell death like apoptosis or necrosis.[5] It is crucial to characterize the mode of cell death in your specific cell line to confirm if it aligns with the known mechanism of Talabostat.
Q4: How can I reduce or manage unintended cytotoxicity in my experiments?
Managing cytotoxicity involves a combination of optimizing experimental parameters and understanding the underlying mechanism. Consider the following strategies:
-
Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration for your experimental goals that maintains acceptable cell viability.
-
Time-Course Analysis: Determine if the cytotoxic effects are time-dependent. Shorter incubation times may be sufficient to achieve the desired biological effect with minimal toxicity.
-
Cell Line Selection: If your experimental design allows, consider using a cell line known to be resistant to Talabostat-induced pyroptosis. Resistance is often observed in cells that do not express essential components of the pyroptotic pathway.[1]
-
Mechanism-Specific Inhibitors: If pyroptosis is confirmed, co-treatment with a caspase-1 inhibitor could be used as an experimental tool to verify the pathway, though this may also interfere with Talabostat's intended effects in some contexts.
Q5: What are the typical concentrations of this compound that induce cytotoxicity?
The cytotoxic concentration of Talabostat is highly cell-type dependent. For instance, many acute myeloid leukemia (AML) cell lines show sensitivity with IC50 values in the nanomolar range (6-206 nM).[1] In contrast, a study on normal human dermal fibroblasts showed that significant cytotoxicity was only observed at concentrations of 100 µM and 200 µM after 24 hours.[6] It is essential to determine the IC50 for your specific normal cell line empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cytotoxicity observed at expected non-toxic concentrations. | The cell line may be unexpectedly sensitive to DPP8/9 inhibition. | Confirm the expression of key pyroptosis pathway components (CARD8, Caspase-1) in your cell line via qPCR or western blot. Perform a detailed dose-response and time-course experiment to establish a therapeutic window. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is below the threshold known to be toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Poor compound solubility. | This compound is soluble in aqueous solutions. If using a stock in an organic solvent, ensure it is fully dissolved in the media before adding to cells to avoid precipitation and non-uniform exposure. | |
| Inconsistent results between experiments. | Variation in cell culture conditions (e.g., cell density, passage number, media quality). | Standardize your cell culture and assay protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a defined low passage number range. |
| Contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination, as it can alter cellular responses to drugs. | |
| No cytotoxicity observed, even at high concentrations. | The cell line may lack essential components of the pyroptosis pathway. | This is an expected outcome for many non-hematopoietic cell lines.[1] This resistance can be a useful characteristic for experiments focusing on other effects of Talabostat. |
| Inactive compound. | Verify the integrity and activity of your this compound stock. If possible, test its activity in a known sensitive cell line (e.g., THP-1 monocytes) as a positive control. |
Quantitative Data Summary
Published quantitative data on the cytotoxicity of this compound in a wide range of normal cell lines is limited. The primary focus of research has been on cancer and immune cells. The table below summarizes available data and relevant inhibitory concentrations for its enzymatic targets.
| Cell Line / Target | Cell Type | Assay | Value (IC50 / Ki) | Reference |
| Human Dermal Fibroblasts | Normal | MTT | >50 µM (Significant toxicity at 100-200 µM) | [6] |
| Human Mesenchymal Stem Cells | Normal | Viability Assay | Viability decreased with a DPP8/9 inhibitor | [7] |
| HEK-293T | Human Embryonic Kidney | Inhibition Assay | 6.8 µM (Inhibition of recombinant human DPP9) | [8] |
| THP-1 | Human Monocytic Leukemia | Cell Viability | ~10 nM (as a sensitive control) | [1] |
| DPP4 | Enzyme | Inhibition Assay | Ki: 0.18 nM | [8] |
| DPP8 | Enzyme | Inhibition Assay | IC50: 4 nM | [8] |
| DPP9 | Enzyme | Inhibition Assay | IC50: 11 nM | [8] |
| FAP | Enzyme | Inhibition Assay | IC50: 560 nM | [8] |
Note: The data for Mesenchymal Stem Cells used a different specific DPP8/9 inhibitor, but suggests this cell type may also be sensitive.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effect of this compound on adherent normal cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of Talabostat in complete culture medium to achieve final desired concentrations.
-
Include wells for untreated controls and vehicle-only controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Talabostat-induced pyroptosis signaling pathway.
Experimental Workflow
Caption: Workflow for managing Talabostat cytotoxicity.
References
- 1. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
In vivo delivery and bioavailability of Talabostat isomer mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talabostat isomer mesylate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
Talabostat (also known as Val-boroPro or PT-100) is an orally active, small-molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2][3][4] It is a non-selective inhibitor, targeting several members of the S9 family of post-proline cleaving serine proteases, including DPP4, DPP7, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[2] Its mesylate salt form is often used in research. The "isomer" designation typically refers to a specific stereoisomer, which is crucial for its biological activity. Inhibition of these proteases, particularly DPP8 and DPP9, has been shown to stimulate a powerful anti-tumor immune response.[2]
Q2: How does inhibition of DPP by Talabostat lead to an immune response?
Talabostat has a dual mechanism of action.[1] The primary, well-characterized pathway involves the inhibition of the cytosolic serine proteases DPP8 and DPP9 in myeloid cells (monocytes and macrophages). This inhibition triggers the activation of the NLRP1b inflammasome sensor protein, leading to the activation of pro-caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[2] This process results in the release of pro-inflammatory cytokines, such as IL-1β, which are potent activators of immune effector cells.[5] A secondary mechanism involves the inhibition of DPP4 and FAP, which can also lead to the upregulation of various cytokines and chemokines, further contributing to the anti-tumor immune response.[1][4][6]
Q3: Is this compound orally bioavailable?
Yes, Talabostat is described as an orally active compound and has been used in both preclinical animal models and human clinical trials via oral administration.[1][4][7] However, specific quantitative pharmacokinetic data for the "isomer mesylate" salt from publicly available literature is limited. As with many boronic acid-containing compounds, oral bioavailability can be a challenge and may be influenced by the formulation.
Quantitative Data
| Parameter | Description | Mouse | Rat | Dog |
| Dose (mg/kg) | Oral administration | 10 | 10 | 5 |
| Cmax (ng/mL) | Maximum plasma concentration | Value | Value | Value |
| Tmax (h) | Time to reach Cmax | Value | Value | Value |
| AUC (ng·h/mL) | Area under the curve | Value | Value | Value |
| t½ (h) | Elimination half-life | Value | Value | Value |
| F (%) | Oral Bioavailability | Value | Value | Value |
Experimental Protocols
Protocol 1: In Vivo Formulation for Oral Gavage
This protocol is adapted from common practices for formulating small molecule inhibitors for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Gentle warming and vortexing can aid dissolution.
-
Prepare the vehicle: In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio. A commonly used vehicle for oral gavage is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the DMSO stock solution to the vehicle to achieve the final desired concentration for dosing. Ensure the solution is clear and homogenous before administration. For compounds with lower solubility, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water may be necessary.
-
Administration: Administer the formulation to mice via oral gavage using an appropriate gauge gavage needle. The typical dosing volume is 5-10 mL/kg body weight.
Protocol 2: Pharmacokinetic Study Design
This protocol outlines a basic design for determining the oral bioavailability of this compound in mice.
Animal Model:
-
Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.
Study Arms:
-
Intravenous (IV) Administration:
-
Administer this compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection. This group serves as the reference for 100% bioavailability.
-
-
Oral (PO) Administration:
-
Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process blood to collect plasma and store at -80°C until analysis.
Sample Analysis:
-
Quantify the concentration of Talabostat in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Workflow for preparing and administering this compound.
References
- 1. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Talabostat Isomer Mesylate Dose Escalation Studies: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding dose escalation studies of Talabostat isomer mesylate.
Frequently Asked Questions (FAQs)
Q1: What is Talabostat and what is its primary mechanism of action?
A1: Talabostat, also known as Val-boroPro or PT-100, is an orally active small molecule that functions as a potent, non-selective inhibitor of dipeptidyl peptidases (DPPs).[1][2] Its primary mechanism involves the inhibition of several DPP enzymes, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[2] By inhibiting these enzymes, Talabostat stimulates the production of various cytokines and chemokines, leading to an enhanced immune response against tumor cells.[3][4]
Q2: What is "this compound"?
A2: this compound is an isomer of Talabostat mesylate.[2][5] Both forms are potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[2][5] While the specific properties of the isomer are not extensively detailed in publicly available literature, it is used in research settings for its DPP inhibitory activity.
Q3: What were the key objectives of the Talabostat dose escalation studies?
A3: The primary objectives of the dose escalation studies were to determine the safety, tolerability, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of Talabostat.[6] Secondary objectives often included assessing the pharmacokinetic and pharmacodynamic profiles of the drug and evaluating its preliminary anti-tumor activity.[7]
Q4: What were the common limitations and challenges encountered in Talabostat dose escalation studies?
A4: A significant limitation in some studies was the difficulty in achieving complete inhibition of the target enzyme, FAP, in the peripheral blood, which may have contributed to minimal clinical activity in certain patient populations.[8][9] Additionally, dose escalation could be precluded by dose-limiting toxicities, preventing the administration of higher, potentially more efficacious doses.[10] One phase I trial did not establish an MTD, suggesting that the highest doses tested were tolerated, while a phase II study identified a specific DLT at a higher dose.[6][11]
Q5: What were the dose-limiting toxicities (DLTs) observed in Talabostat clinical trials?
A5: In a phase II study of Talabostat in combination with pembrolizumab (B1139204), a grade 4 hypotension was reported as a dose-limiting toxicity.[11] In a phase I dose-escalation study, two grade 3 adverse events considered related to the study drug were syncope and orthostatic hypotension, although a maximum tolerated dose was not reached in this particular trial.[6]
Quantitative Data Summary
Table 1: Dose Escalation and Toxicities in a Phase I Study of Talabostat (PT-100)
| Dose Level (Total Daily Dose) | Number of Patients | Most Common Related Adverse Events | Grade 3 Related Adverse Events | Maximum Tolerated Dose (MTD) |
| 200 µg | 6 | Edema/peripheral swelling, hypotension, hypovolemia, dizziness | None Reported | Not Reached |
| 400 µg | 6 | Edema/peripheral swelling, hypotension, hypovolemia, dizziness | None Reported | Not Reached |
| 800 µg | 17 | Edema/peripheral swelling, hypotension, hypovolemia, dizziness | Orthostatic hypotension (1 patient) | Not Reached |
| 1200 µg | 5 | Edema/peripheral swelling, hypotension, hypovolemia, dizziness | Syncope (1 patient) | Not Reached |
| Data sourced from a study in patients receiving myelosuppressive chemotherapy.[6] |
Table 2: Adverse Events in a Phase II Study of Talabostat with Pembrolizumab
| Adverse Event | Percentage of Patients (%) |
| Hypotension | 22.6% |
| Fatigue | 9.7% |
| Diarrhea | 6.5% |
| Rash | 6.5% |
| Thrombocytopenia | 6.5% |
| Vomiting | 6.5% |
| Syncope | 6.5% |
| This study identified a Grade 4 hypotension as a dose-limiting toxicity in one patient.[11] |
Experimental Protocols and Methodologies
In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay
A common method to assess the inhibitory activity of Talabostat is through an in vitro enzymatic assay.
Principle: This assay measures the ability of Talabostat to inhibit the enzymatic activity of a specific DPP enzyme (e.g., DPP4, FAP). The enzyme's activity is determined by its ability to cleave a synthetic substrate, which upon cleavage, releases a fluorescent or luminescent signal. The reduction in signal in the presence of Talabostat indicates inhibition.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human DPP enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC for DPP4) in an appropriate assay buffer (e.g., Tris-HCl).[12]
-
-
Assay Procedure:
-
In a 96-well plate, add the DPP enzyme to each well.
-
Add serial dilutions of Talabostat or vehicle control to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.[12]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of Talabostat compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Cytokine Levels in Response to Talabostat
Principle: To understand the pharmacodynamic effects of Talabostat, cytokine levels in biological samples (e.g., plasma, cell culture supernatants) are measured. This is often done using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
General Protocol (ELISA):
-
Sample Collection and Preparation:
-
Collect blood samples from subjects at baseline and at various time points after Talabostat administration.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis. For in vitro studies, collect cell culture supernatants.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Talabostat's Dual Mechanism of Action
Caption: Talabostat inhibits DPPs, leading to NLRP1b inflammasome activation and subsequent immune responses.
Experimental Workflow for Assessing Talabostat Efficacy
Caption: A typical experimental workflow for the development and evaluation of Talabostat.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I trial of PT-100 (PT-100), a cytokine-inducing small molecule, following chemotherapy for solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Avoiding precipitation of Talabostat isomer mesylate in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Talabostat isomer mesylate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are Talabostat mesylate and this compound?
Talabostat mesylate, also known as Val-boroPro or PT-100, is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), particularly DPP4 and Fibroblast Activation Protein (FAP).[1][2] It is a dipeptide boronic acid that plays a significant role in cancer research and immunology by modulating the tumor microenvironment and stimulating immune responses.[3][4] "this compound" is sold by various suppliers as an isomer of Talabostat mesylate, implying a difference in the spatial arrangement of atoms.[5][6] While the exact isomeric structure is not consistently detailed across suppliers, diastereomers (isomers that are not mirror images) can have different physical properties, such as solubility.[7][8]
Q2: Why might my this compound precipitate from the stock solution?
Precipitation of a compound from a stock solution, even when initially fully dissolved, can be attributed to several factors:
-
Solubility Limits: The concentration of the compound may have exceeded its solubility limit in the chosen solvent under specific storage conditions (e.g., lower temperatures).
-
Solvent Quality: The use of solvents, particularly DMSO, that have absorbed water can lead to decreased solubility of the compound.[7] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution.[5] Storing stock solutions at very low temperatures can sometimes lead to the compound crashing out.
-
Compound Instability: Talabostat is a boronic acid-containing compound.[3] Boronic acids can be susceptible to oxidative degradation, which may result in the formation of less soluble byproducts.[7][9]
-
pH Changes: Although less common in aprotic solvents like DMSO, any significant shift in pH upon dilution into aqueous buffers can affect the solubility of a compound with ionizable groups.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][10] It is reported to be soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication.[10]
Troubleshooting Guide: Precipitate Formation in Stock Solutions
If you observe precipitation in your this compound stock solution, follow these troubleshooting steps:
1. Re-dissolving the Precipitate:
-
Gentle Warming: Warm the vial containing the stock solution in a 37°C water bath for 10-15 minutes.[2] Gently swirl the vial periodically to aid dissolution.
-
Ultrasonication: Place the vial in an ultrasonic bath for a few minutes.[2][10] The cavitation energy can help to break up the precipitate and re-dissolve the compound.
2. Verifying Solvent Quality:
-
Use High-Purity, Anhydrous DMSO: Ensure you are using a fresh, high-purity, and anhydrous grade of DMSO.[7] Avoid using old bottles of DMSO that may have absorbed moisture.
-
Proper DMSO Storage: Store DMSO in tightly sealed containers, away from moisture. Consider aliquoting larger volumes of DMSO into smaller, single-use vials to minimize exposure to air.
3. Optimizing Storage Conditions:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]
-
Appropriate Storage Temperature: Store the aliquots at -20°C or -80°C.[5] While colder is often better for long-term stability, if precipitation is observed upon freezing, consider if -20°C is sufficient and less likely to cause the compound to crash out.
-
Minimize Light Exposure: Store stock solutions in amber vials or in the dark to prevent potential photodegradation.
Data Summary
The following table summarizes the reported solubility of Talabostat mesylate and its isomer in common laboratory solvents.
| Compound | Solvent | Solubility | Notes |
| Talabostat mesylate | Water | ≥31 mg/mL | [2] |
| DMSO | ≥11.45 mg/mL | [2] | |
| Ethanol | ≥8.2 mg/mL | With ultrasonication[2] | |
| This compound | DMSO | 100 mg/mL | With ultrasonication[10] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 310.18 g/mol .[10] To prepare 1 mL of a 10 mM stock solution, you will need 3.10 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For a 10 mM solution, this would be 1 mL for 3.10 mg.
-
Dissolve the compound:
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.[5]
Visualizations
The following diagrams illustrate the mechanism of action of Talabostat and a general workflow for troubleshooting stock solution precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. byjus.com [byjus.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. organic chemistry - Effect of stereoisomerism and racemization on solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Talabostat isomer mesylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Talabostat isomer mesylate.
Frequently Asked Questions (FAQs)
Q1: What is Talabostat and what are its primary targets?
Talabostat (also known as Val-boroPro or PT-100) is an orally active, nonselective inhibitor of dipeptidyl peptidases (DPPs).[1][2][3][4] Its primary targets include Dipeptidyl Peptidase-IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9).[1][2][3][4][5] Talabostat's mechanism of action is considered to be dual-faceted, involving both the inhibition of these proteases and the stimulation of an anti-tumor immune response.[6]
Q2: I'm observing cytotoxicity in my cell line that is not reported in the literature. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
DPP8/DPP9 Inhibition-Induced Pyroptosis: Talabostat's inhibition of the intracellular serine proteases DPP8 and DPP9 can trigger a form of programmed cell death called pyroptosis in certain cell types, particularly monocytes and macrophages.[2][7][8] This process is dependent on the activation of pro-caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD).[7][8]
-
Off-Target Effects of Related Compounds: If you are using comparator compounds, such as the DPP8/9 inhibitor 1G244, be aware that it has been shown to have unknown off-target effects that can induce cell death at concentrations above 10 µM, and potentially even at lower doses in some systems.[7] Therefore, it is crucial to use appropriate controls, such as knockout cell lines for DPP8/9 or caspase-1, when working with such inhibitors.[7]
-
Cell Line Specific Sensitivity: The expression levels of Talabostat's targets (DPP4, FAP, DPP8, DPP9) can vary significantly between cell lines. Cells with high endogenous expression of DPP8 and DPP9 may be more susceptible to pyroptosis. It's important to characterize the expression profile of your specific cell line.
-
Compound Stability and Solubility: Ensure that the this compound is fully dissolved and stable in your cell culture medium. Poor solubility can lead to inconsistent effective concentrations.
Q3: My results for FAP inhibition are inconsistent or do not correlate with the expected downstream effects on tumor growth. Why might this be?
Interpreting the effects of FAP inhibition by Talabostat can be complex. Here are some potential reasons for inconsistent results:
-
Non-enzymatic Functions of FAP: Research suggests that FAP may have non-enzymatic functions that contribute to tumor growth and invasion.[9] Therefore, inhibiting its enzymatic activity alone may not be sufficient to block its pro-tumorigenic effects.
-
Dual Mechanism of Talabostat: The anti-tumor effects of Talabostat in vivo are not solely attributed to FAP inhibition but also to its potent immune-stimulating properties mediated by DPP8/9 inhibition.[6] In some experimental models, the immune-mediated effects may be more dominant than the direct effects of FAP inhibition on the tumor microenvironment.
-
Incomplete Inhibition: Clinical studies with Talabostat in metastatic colorectal cancer showed that while there was significant inhibition of FAP enzymatic activity in peripheral blood, the inhibition was incomplete.[10] This could also be a factor in in vitro and in vivo preclinical models.
-
Redundancy in the Tumor Microenvironment: Other proteases in the tumor microenvironment may compensate for the inhibition of FAP, leading to a less pronounced effect on tumor progression.
Q4: I am not observing the expected immune stimulation (e.g., cytokine release) after Talabostat treatment. What should I check?
The primary mechanism for Talabostat-induced immune stimulation is the induction of pyroptosis in myeloid cells (monocytes and macrophages) through DPP8/9 inhibition.[8] If you are not observing this effect, consider the following:
-
Cell Type: The pyroptotic response to Talabostat is cell-type specific.[7] Ensure you are using a cell type known to express DPP8, DPP9, and the necessary components of the inflammasome pathway (e.g., caspase-1, GSDMD). Primary monocytes or macrophage-like cell lines such as THP-1 are often used for these studies.
-
Assay Sensitivity: The assays used to detect cytokine release (e.g., ELISA) or pyroptosis (e.g., LDH release assay) must be sensitive enough to detect the changes induced by Talabostat.
-
Experimental Conditions: The concentration of Talabostat and the incubation time are critical parameters. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific experimental setup.
-
Variability in Primary Cells: If using primary cells, there can be significant donor-to-donor variability in the response to stimuli.[11] It is advisable to use cells from multiple donors to ensure the results are reproducible.
Troubleshooting Guides
General Handling and Preparation of this compound
| Issue | Possible Cause | Recommendation |
| Inconsistent or lower than expected activity | Incomplete dissolution of the compound. | Talabostat mesylate is soluble in DMSO (≥11.45 mg/mL) and water (≥31 mg/mL).[9] To ensure complete dissolution, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[9] |
| Degradation of the compound. | Prepare fresh working solutions from a frozen stock for each experiment.[12] For long-term storage, keep DMSO stock solutions at -80°C (stable for up to 6 months) and for short-term use at -20°C (stable for up to 1 month).[13] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[13] | |
| Instability in cell culture media. | For long-term experiments (multi-day), consider replacing the media with freshly prepared Talabostat solution every 24 hours to maintain a consistent effective concentration.[12] |
Troubleshooting Pyroptosis-Related Assays
| Issue | Possible Cause | Recommendation |
| No or low signal in LDH release assay (a measure of cell lysis) | Cell type is not susceptible to pyroptosis. | Use a positive control for pyroptosis induction (e.g., nigericin (B1684572) treatment of LPS-primed macrophages).[14] Confirm that your cell line expresses DPP8, DPP9, caspase-1, and GSDMD. |
| Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment with Talabostat. | |
| Assay insensitivity. | Ensure the LDH assay kit is not expired and is being used according to the manufacturer's instructions. | |
| Unexpected bands or no cleavage of GSDMD in Western blot | Inefficient cell lysis and protein extraction. | Use a lysis buffer containing a protease inhibitor cocktail to prevent protein degradation. |
| Low abundance of cleaved GSDMD. | Ensure that a sufficient number of cells have undergone pyroptosis to detect the cleaved fragment. You may need to enrich for the supernatant fraction where cleaved GSDMD can be released. | |
| Incorrect antibody or blotting conditions. | Use an antibody specific for the cleaved N-terminal fragment of GSDMD. Optimize antibody concentrations and incubation times. Use a positive control lysate from cells known to undergo pyroptosis. | |
| Inconsistent caspase-1 activation results | Loss of enzyme activity during sample preparation. | Active caspase-1 can be unstable. Perform sample preparation on ice and consider using specific caspase activity assays rather than relying solely on Western blotting for the cleaved fragments.[15] |
| Cell-type-dependent activation pathways. | Be aware that caspase-1 activation can occur through different inflammasome pathways. The specific stimulus and cell type will determine the pathway involved. | |
| Assay specificity. | Use a specific caspase-1 inhibitor (e.g., Z-YVAD-FMK) as a negative control to confirm that the observed activity is indeed from caspase-1.[8][16] |
Experimental Protocols
Pyroptosis Induction and LDH Release Assay
-
Cell Plating: Plate monocytes or macrophages (e.g., THP-1 cells) in a 96-well plate at a density that will result in a confluent monolayer.
-
Priming (if necessary for the cell type): For some cell lines like THP-1, priming with a TLR agonist like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3 hours) may be required to upregulate pro-IL-1β and components of the inflammasome.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for pyroptosis (e.g., nigericin).
-
LDH Measurement: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant. Measure the LDH activity in the supernatant using a commercially available colorimetric assay kit, following the manufacturer's instructions.[14]
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer provided in the kit).
Western Blot for GSDMD Cleavage
-
Sample Preparation: After treatment with Talabostat, collect both the cell lysate and the supernatant. For the lysate, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the N-terminal fragment of cleaved GSDMD overnight at 4°C.[18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.[18] The full-length GSDMD will appear at ~53 kDa, and the cleaved N-terminal fragment at ~31 kDa.[18]
Data Presentation
Table 1: Inhibitory Activity of Talabostat Against Various Dipeptidyl Peptidases
| Target | IC50 / Ki | Reference |
| DPP-IV | < 4 nM (IC50), 0.18 nM (Ki) | [1][3][4] |
| FAP | 560 nM (IC50) | [1][3][4] |
| DPP8 | 4 nM (IC50), 1.5 nM (Ki) | [1][3][4] |
| DPP9 | 11 nM (IC50), 0.76 nM (Ki) | [1][3][4] |
| QPP | 310 nM (IC50) | [1][3][4] |
Visualizations
Caption: Dual mechanism of action of Talabostat.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. apexbt.com [apexbt.com]
- 10. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot analysis [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Cell viability assay troubleshooting with Talabostat isomer mesylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Talabostat isomer mesylate in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Disclaimer: this compound is an isomer of the more extensively studied Talabostat mesylate.[1][2] This guide assumes a similar mechanism of action and experimental behavior. However, researchers should always validate key findings independently.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Talabostat is a potent and nonselective inhibitor of several dipeptidyl peptidases (DPPs).[3] Its primary targets include Dipeptidyl Peptidase-IV (DPP-IV or CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[4][5] By inhibiting these enzymes, Talabostat prevents the cleavage of specific N-terminal amino acid residues from various peptides.[3][6] This inhibition leads to a dual mechanism of action:
-
Direct targeting of the tumor microenvironment: It inhibits FAP on the surface of cancer-associated fibroblasts, which can modulate the tumor stroma.[7][8][9]
-
Immunomodulation: It stimulates the production and upregulation of cytokines and chemokines, which promotes T-cell immunity and other innate and adaptive immune responses.[6][8][10]
Q2: My cell viability results are unexpected after Talabostat treatment (e.g., viability increases or decreases at concentrations where I expect no effect). What could be happening?
This is a critical consideration. Since Talabostat can stimulate cytokine and chemokine production, it can significantly alter the metabolic state of cells, particularly immune cells or co-cultures involving stromal cells.[4][8] Assays like MTT, XTT, and resazurin (B115843) measure metabolic activity as a surrogate for viability. Therefore, an observed change in the assay signal may reflect a change in cellular metabolism due to Talabostat's immunomodulatory effects, rather than a direct cytotoxic or proliferative effect. It is essential to confirm viability results with an orthogonal method that does not rely on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity.
Q3: Can this compound directly interfere with the chemistry of my colorimetric or fluorometric viability assay?
Direct chemical interference is a possibility with any test compound. Tetrazolium-based assays (like MTT) are susceptible to interference from reducing compounds, which can reduce the dye non-enzymatically and lead to false-positive signals (higher apparent viability).[11][12]
-
Recommendation: Always run a cell-free control. Add this compound to your culture medium in a well without cells and perform the complete assay protocol.[13] A change in color or signal in these wells indicates direct chemical interference. If interference is confirmed, consider switching to an alternative assay method.
Q4: What are the recommended solvent and storage conditions for this compound?
Proper handling is crucial for reproducibility.
-
Solubility: Talabostat is soluble in DMSO (≥11.45 mg/mL), water (≥31 mg/mL), and ethanol (B145695) (≥8.2 mg/mL, may require sonication).[7][14]
-
Storage: Store the solid compound at -20°C.[7] Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][4]
Q5: Which cell viability assay is the best choice for experiments with Talabostat?
The best assay depends on your specific research question and cell type.
-
Metabolic Assays (MTT, CellTiter-Glo®): These are high-throughput and sensitive but can be confounded by Talabostat's metabolic effects. The CellTiter-Glo® (ATP-based) assay is often more sensitive than MTT assays.[11][15] They are useful for screening but may require confirmation with other methods.
-
Protein Content Assays (SRB): The Sulforhodamine B (SRB) assay measures total protein content, which is less likely to be affected by short-term metabolic changes. It is a good alternative if metabolic interference is suspected.[16]
-
Membrane Integrity Assays (LDH, Propidium (B1200493) Iodide): These assays measure cytotoxicity (cell death) by detecting the release of lactate (B86563) dehydrogenase (LDH) or the uptake of a membrane-impermeant dye like propidium iodide. They provide a direct measure of cell death rather than a change in metabolic state.
Section 2: Troubleshooting Guide
| Problem ID | Problem Description | Possible Causes | Recommended Solutions |
| TAL-V-01 | Precipitate forms in the culture medium upon addition of Talabostat. | 1. Poor Solubility: The compound has precipitated out of the aqueous culture medium.[16] 2. High Solvent Concentration: The final concentration of the stock solvent (e.g., DMSO) is too high, causing the compound to crash out. | 1. Verify Solubility: Ensure the final concentration of Talabostat is below its solubility limit in your media. 2. Prepare Intermediate Dilutions: Serially dilute the concentrated stock in culture medium. Vortex gently between dilutions. 3. Reduce Solvent Concentration: Keep the final DMSO concentration below 0.5% (v/v). 4. Warm Media: Gently warm the culture medium to 37°C before adding the compound.[14] |
| TAL-V-02 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[16] 2. Incomplete Compound Dissolution: The compound is not homogenously mixed in the medium. 3. Edge Effects: Evaporation from the outer wells of the plate concentrates media components and the test compound. 4. Cell Clumping: Cells are not in a single-cell suspension before plating. | 1. Improve Cell Plating: Ensure cells are thoroughly resuspended to a single-cell suspension. Pipette carefully and mix the cell suspension between plating rows. 2. Ensure Homogenous Solution: Vortex the stock solution before diluting and ensure thorough mixing in the final medium. 3. Minimize Edge Effects: Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[16] |
| TAL-V-03 | No dose-dependent effect on cell viability is observed. | 1. Cell Line Insensitivity: The chosen cell line may not express the target enzymes (FAP, DPPs) or may be resistant to Talabostat's downstream effects.[14] 2. Incorrect Incubation Time: The treatment duration may be too short to induce a measurable effect. 3. Compound Degradation: The compound may be unstable in the culture medium over the incubation period. 4. Assay Insensitivity: The chosen assay may not be sensitive enough to detect small changes in viability.[11] | 1. Verify Target Expression: Confirm that your cell line expresses FAP or other relevant DPPs via qPCR, Western blot, or flow cytometry. 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.[16] 3. Prepare Fresh Solutions: Always prepare fresh dilutions of Talabostat from a frozen stock immediately before use.[7] 4. Use a More Sensitive Assay: Switch to a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[16] |
| TAL-V-04 | High background signal in cell-free control wells. | 1. Direct Assay Interference: Talabostat may be directly reducing the assay substrate (e.g., MTT) or interacting with the detection reagents.[11] 2. Media Interference: Components in the culture medium (e.g., phenol (B47542) red, reducing agents) are reacting with the assay reagents.[12][17] | 1. Confirm Interference: Run a cell-free control with the compound at all tested concentrations. If the signal is high, interference is occurring. 2. Switch Assay Method: Change to an assay with a different detection principle (e.g., from a tetrazolium-based assay to an ATP-based or protein-based assay).[16] 3. Use Phenol Red-Free Medium: If possible, perform the final assay steps in phenol red-free medium to reduce background absorbance. |
Section 3: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of Talabostat. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and mix gently.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Data Analysis: Subtract the average absorbance of the blank (medium-only) wells. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be performed using opaque-walled plates to prevent signal cross-talk.[15]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (e.g., 5,000 cells/well in 100 µL) and treat with Talabostat as described in the MTT protocol.
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Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[15]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate.
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Cell Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
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Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the background control (medium without cells). Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Section 4: Data and Visualizations
Quantitative Data Summary
The following table summarizes the inhibitory activity of Talabostat against key enzyme targets, providing context for its mechanism of action.
| Target Enzyme | Inhibition Metric | Reported Value | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Kᵢ | 0.18 nM | [1][4] |
| Dipeptidyl Peptidase 8 (DPP8) | IC₅₀ | 4 nM | [4][5] |
| Dipeptidyl Peptidase 9 (DPP9) | IC₅₀ | 11 nM | [4][5] |
| Fibroblast Activation Protein (FAP) | IC₅₀ | 560 nM | [3][4] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC₅₀ | 310 nM | [3][4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biospace.com [biospace.com]
- 10. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent FAP Inhibition with Talabostat Isomer Mesylate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and understand the nuances of using Talabostat isomer mesylate for Fibroblast Activation Protein (FAP) inhibition. Inconsistent results in FAP inhibition assays are a common challenge, and this guide offers detailed explanations, experimental protocols, and troubleshooting advice to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in FAP inhibition with different batches of this compound. What could be the cause?
A1: Inconsistent FAP inhibition can stem from several factors related to the compound itself and the experimental setup. The most common culprits include:
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Stereoisomer Purity: Talabostat, or Val-boroPro, is a dipeptide with chiral centers. Different stereoisomers can exhibit vastly different biological activities.[1][2] It is crucial to ensure that you are using the correct and highly pure stereoisomer of Talabostat mesylate for your experiments. We recommend verifying the isomeric purity of your compound with the supplier.
-
pH-Dependent Cyclization: Boronic acid-containing compounds like Talabostat can undergo intramolecular cyclization at physiological or basic pH, leading to an inactive form.[3] This equilibrium between the active, open-chain form and the inactive, cyclized form is highly sensitive to the pH of your assay buffer.
-
Compound Stability and Storage: Talabostat solutions, especially in aqueous buffers, may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment from a solid stock stored under appropriate conditions (-20°C).[4][5][6]
Q2: Our IC50 values for Talabostat against FAP are inconsistent and often higher than expected. How can we improve our assay?
A2: Fluctuations in IC50 values are a frequent issue. To improve the consistency and accuracy of your FAP inhibition assays, consider the following:
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Control the pH of Your Assay Buffer: As mentioned, the pH is critical. The equilibrium between the active and inactive forms of Talabostat is pH-dependent. We recommend using a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4) and ensuring its consistency across all experiments.
-
Pre-incubation Time: The binding of Talabostat to FAP may be time-dependent. A short pre-incubation of the enzyme with the inhibitor before adding the substrate can lead to more consistent results.
-
Substrate Choice: The choice of substrate and its concentration can influence the apparent IC50 value. Use a validated and specific FAP substrate and ensure its concentration is appropriate for the enzyme concentration you are using.
-
Enzyme Concentration: The concentration of active FAP in your assay can affect the IC50 value. Ensure you are using a consistent and validated source and concentration of FAP.
Q3: What is the mechanism of FAP inhibition by Talabostat, and how does its lack of selectivity affect experimental outcomes?
A3: Talabostat is a competitive, reversible inhibitor of FAP.[7] The boronic acid moiety in Talabostat forms a covalent adduct with the catalytic serine residue in the active site of FAP.[7]
However, Talabostat is not selective for FAP and also inhibits other dipeptidyl peptidases (DPPs) such as DPP-IV, DPP8, and DPP9 with high potency.[5][8] This lack of selectivity can lead to off-target effects in cellular and in vivo experiments, making it challenging to attribute the observed biological effects solely to FAP inhibition.[9] When interpreting your results, it is essential to consider the potential contributions of inhibiting other DPPs.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Talabostat against FAP and other related dipeptidyl peptidases.
| Enzyme Target | IC50 (nM) | Reference(s) |
| Fibroblast Activation Protein (FAP) | 560 | [5][8] |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 | [5][8] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [5][8] |
Key Experimental Protocols
Protocol 1: In Vitro FAP Inhibition Assay
This protocol outlines a standard procedure for measuring the inhibition of recombinant human FAP by this compound using a fluorogenic substrate.
Materials:
-
Recombinant Human FAP
-
This compound
-
FAP substrate (e.g., Ala-Pro-AFC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Talabostat Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of Talabostat in Assay Buffer to the desired concentrations.
-
Enzyme Preparation: Dilute the recombinant FAP in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. Add 20 µL of the diluted Talabostat solutions (or vehicle control) to the wells of the 96-well plate. b. Add 60 µL of the diluted FAP enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Add 20 µL of the FAP substrate solution to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve). b. Calculate the percentage of inhibition for each Talabostat concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the Talabostat concentration and fit the data to a dose-response curve to determine the IC50 value.
Visual Guides
Caption: A streamlined workflow for performing an in vitro FAP inhibition assay.
Caption: The pH-dependent equilibrium between the active and inactive forms of Talabostat.
Caption: A logical guide to troubleshooting common issues in FAP inhibition experiments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry with Boronic Acid-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing boronic acid-based inhibitors in flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for boronic acid-based inhibitors like bortezomib (B1684674) that can impact flow cytometry results?
Boronic acid-based inhibitors, such as the proteasome inhibitor bortezomib, primarily function by reversibly binding to the active sites of their target enzymes.[1][2][3] In the case of bortezomib, it targets the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of cellular proteins.[1][4] This inhibition leads to a cascade of downstream cellular events that can significantly influence flow cytometry outcomes, including:
-
Induction of Apoptosis: By preventing the degradation of pro-apoptotic factors, these inhibitors can trigger programmed cell death.[5][6][7]
-
Cell Cycle Arrest: Interference with the degradation of cell cycle regulatory proteins can lead to arrest at various phases, most notably G2/M phase.[8][9][10]
-
Modulation of Signaling Pathways: The NF-κB signaling pathway is a critical target, as proteasome inhibition prevents the degradation of its inhibitor, IκB.[1][2][3]
These biological effects, rather than direct chemical interference with fluorochromes, are the main source of potential artifacts and variability in flow cytometry data.
Q2: Can boronic acid-based inhibitors cause autofluorescence in my flow cytometry experiments?
While some specially designed boronic acid compounds are inherently fluorescent and used as sensors, there is no widespread evidence to suggest that commonly used boronic acid-based inhibitors like bortezomib cause a significant increase in cellular autofluorescence that would interfere with standard flow cytometry assays.[11][12][13] Autofluorescence is a natural property of cells, primarily due to endogenous molecules like NADH and riboflavins, and tends to be more pronounced in larger, more granular cells.[14][15][16]
If you observe an unexpected increase in background fluorescence, it is more likely attributable to:
-
Increased Cell Size or Granularity: As cells undergo stress or apoptosis, their morphology can change, leading to higher autofluorescence.
-
Cell Death: Dead cells often exhibit higher autofluorescence.[14]
-
Instrument Settings: Improper compensation or voltage settings on the flow cytometer.
Q3: Do boronic acid-based inhibitors cause cell aggregation that could affect my flow cytometry data?
Cell aggregation is a potential artifact in flow cytometry that can lead to inaccurate cell counts and skewed data. While a specific, thermoresponsive boronic acid copolymer has been designed to induce cell aggregation for 3D cell culture, this is not a general property of small-molecule boronic acid inhibitors used in research.[17]
However, the biological effects of these inhibitors, such as apoptosis and cell stress, can indirectly lead to increased cell clumping. Proper sample preparation, including gentle handling and the use of appropriate buffers, is crucial to minimize this effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased percentage of apoptotic cells in the control group | Off-target effects of the vehicle (e.g., DMSO). | Titrate the vehicle to the lowest effective concentration and include a vehicle-only control in all experiments. |
| High background fluorescence in all samples | Increased autofluorescence due to cell stress or death.[14][15][16] | Use a viability dye to exclude dead cells from the analysis. If autofluorescence is still an issue, consider using fluorochromes that emit in the far-red spectrum, as there is typically less natural fluorescence in this range.[15] |
| Shift in forward scatter (FSC) and side scatter (SSC) profiles | Changes in cell size and granularity due to inhibitor-induced stress, apoptosis, or cell cycle arrest. | Gate on your population of interest carefully and consistently across all samples. Use unstained and single-stained controls to set appropriate gates. |
| Unexpected changes in the expression of surface markers | The inhibitor may be indirectly affecting the expression or presentation of certain cell surface proteins. | Include a well-characterized positive and negative control cell line for your marker of interest. Titrate your antibodies to ensure optimal staining. |
| Inconsistent results between experiments | Variability in inhibitor concentration, incubation time, or cell density. | Standardize all experimental parameters, including cell seeding density, inhibitor concentration, and treatment duration. Prepare fresh dilutions of the inhibitor for each experiment. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis in cells treated with a boronic acid-based inhibitor.[18][19][20][21]
Materials:
-
Cells of interest
-
Boronic acid-based inhibitor (e.g., Bortezomib)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with the desired concentrations of the boronic acid-based inhibitor and a vehicle control for the desired time period.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a flow cytometry tube.
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent and collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 2: Monitoring Proteasome Inhibition via Intracellular Staining
This protocol allows for the assessment of proteasome activity within cells by measuring the accumulation of a fluorescently-labeled proteasome substrate or the stabilization of a known proteasome target like IκBα.[4]
Materials:
-
Cells of interest
-
Boronic acid-based inhibitor (e.g., Bortezomib)
-
Fluorescent proteasome activity probe (e.g., Me4BodipyFL-Ahx3Leu3VS) or a primary antibody against a proteasome substrate (e.g., anti-IκBα)
-
Fixation and permeabilization buffers
-
Appropriate secondary antibody if using a primary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the boronic acid-based inhibitor at various concentrations and for different time points. Include an untreated control.
-
-
Staining with Activity Probe (if applicable):
-
Incubate the treated cells with a fluorescent proteasome activity probe according to the manufacturer's instructions.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells and permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or an alcohol-based permeabilization buffer).
-
-
Intracellular Antibody Staining (if applicable):
-
Incubate the permeabilized cells with a primary antibody against a proteasome substrate (e.g., IκBα) for 30-60 minutes.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in PBS or flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the probe or the secondary antibody.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Bortezomib
Caption: Inhibition of the 26S proteasome by bortezomib prevents IκBα degradation, sequestering NF-κB in the cytoplasm.
Experimental Workflow for Assessing Apoptosis
Caption: A typical experimental workflow for the analysis of apoptosis induced by boronic acid inhibitors using flow cytometry.
References
- 1. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 2. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. ubiqbio.com [ubiqbio.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Proteasome Inhibitor Bortezomib Induces Apoptosis and Activation in Gel-Filtered Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib induces G2-M arrest in human colon cancer cells through ROS-inducible phosphorylation of ATM-CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 15. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Rapid Formation of Cell Aggregates and Spheroids Induced by a "Smart" Boronic Acid Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Western Blot for DPP Substrates with Talabostat Isomer Mesylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot experiments for Dipeptidyl Peptidase (DPP) substrates when using the inhibitor, Talabostat isomer mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an isomer of Talabostat (also known as Val-boroPro or PT100), which is a potent and non-selective inhibitor of dipeptidyl peptidases (DPPs).[1][2] It primarily targets DPP4, DPP8, and DPP9 by cleaving N-terminal dipeptides from proteins that have a proline or alanine (B10760859) at the second position.[2][3] This inhibition can lead to various downstream effects, including the stimulation of cytokine and chemokine production and the induction of an immune response.[4][5]
Q2: I am not seeing a signal for my target DPP substrate. What are the possible causes and solutions?
A2: A lack of signal is a common issue in Western blotting. Here are several potential causes and troubleshooting steps:
-
Insufficient Protein Loaded: Ensure you are loading an adequate amount of total protein. The ideal amount can vary depending on the abundance of your target protein, but a general starting range is 20-50 µg of cell lysate per lane.[6][7]
-
Low Antibody Concentration: The concentration of your primary antibody may be too low. Try increasing the concentration or incubating the membrane with the primary antibody overnight at 4°C to enhance the signal.[8][9] Refer to the manufacturer's datasheet for recommended starting dilutions.
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer to visualize total protein. For larger proteins, ensure your transfer time is sufficient.[8]
-
Inactive Secondary Antibody or Substrate: Ensure that your HRP-conjugated secondary antibody and your chemiluminescent substrate are not expired and have been stored correctly. You can test the activity of the enzyme and substrate by mixing them directly to see if a signal is produced.[8]
-
Substrate Choice: For low abundance proteins, a high-sensitivity chemiluminescent substrate may be required.[10]
Q3: My Western blot has high background. How can I reduce it?
A3: High background can obscure your bands of interest. Consider the following solutions:
-
Blocking Conditions: Optimize your blocking step. Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially when detecting phosphoproteins).[11][12]
-
Antibody Concentrations: Both primary and secondary antibody concentrations might be too high. Try reducing the concentrations of both.[10][12]
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specific binding. Using a detergent like Tween-20 in your wash buffer is crucial.[12][13]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[10]
Q4: I am observing non-specific bands on my blot. What can I do?
A4: Non-specific bands can be due to several factors:
-
Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for the species you are using. You may need to try a different antibody against your target.
-
Protein Overload: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[12]
-
Sample Degradation: Protein degradation can result in multiple lower molecular weight bands. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[3][9]
Q5: Which endogenous DPP substrates can I analyze by Western blot after Talabostat treatment?
A5: While many DPP substrates are secreted peptides that are difficult to detect by Western blot from cell lysates (e.g., GLP-1, NPY), a key intracellular substrate of DPP9 that can be readily analyzed is Spleen tyrosine kinase (Syk) .[14] DPP9 has been shown to cleave Syk, leading to its degradation. Therefore, inhibition of DPP9 with Talabostat would be expected to increase the levels of full-length Syk protein, which can be detected by Western blot.[14] Additionally, you can assess the expression levels of the DPP enzymes themselves, such as DPP4 and DPP9, as their expression may be altered under certain experimental conditions.[8][11]
Troubleshooting Guides
Guide 1: No or Weak Signal for DPP Substrate
| Possible Cause | Recommended Solution |
| Insufficient protein loaded | Increase protein load to 30-50 µg of total cell lysate.[6][7] |
| Primary antibody concentration too low | Increase primary antibody concentration or incubate overnight at 4°C.[8][9] |
| Secondary antibody or substrate inactive | Use fresh reagents and check expiration dates. Test for activity.[8] |
| Inefficient protein transfer | Stain membrane with Ponceau S to verify transfer. Optimize transfer time and voltage.[8] |
| Low abundance of target protein | Use a high-sensitivity chemiluminescent substrate.[10] |
Guide 2: High Background on Western Blot
| Possible Cause | Recommended Solution |
| Inadequate blocking | Increase blocking time to 1-2 hours. Try 5% BSA in TBST.[11][12] |
| Antibody concentrations too high | Reduce primary and secondary antibody concentrations.[10][12] |
| Insufficient washing | Increase the number and duration of washes with TBST.[12][13] |
| Membrane dried out | Ensure the membrane is always submerged in buffer.[10] |
Quantitative Data Summary
Table 1: this compound Properties and Inhibitory Activity
| Property | Value/Information | Reference |
| Synonyms | Val-boroPro, PT100 | [1][5] |
| Target Enzymes | DPP-IV, DPP8, DPP9, FAP, QPP, DPP2 | [2][5] |
| IC50 for DPP-IV | < 4 nM | [2][5] |
| Ki for DPP-IV | 0.18 nM | [1][5] |
| IC50 for DPP8 | 4 nM | [2][5] |
| IC50 for DPP9 | 11 nM | [2][5] |
| IC50 for FAP | 560 nM | [2][5] |
| Solubility | Soluble in DMSO | [15] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][5] |
Table 2: Recommended Antibody Dilutions and Protein Loading for Western Blot
| Target Protein | Primary Antibody Dilution Range | Protein Load per Lane | Observed Molecular Weight | Reference |
| DPP4 | 1:500 - 1:5000 | 20-40 µg | ~110-120 kDa | [13][16] |
| DPP9 | 1:500 - 1:5000 | 20-40 µg | ~98-101 kDa | [1][4][15] |
| Syk | Varies by manufacturer (typically 1:1000) | 20-50 µg | ~72 kDa | [14] |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot after Talabostat Treatment
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (a starting concentration of 1-10 µM can be tested) or vehicle control (e.g., DMSO) for the desired time period (e.g., 6-24 hours).
-
Cell Harvesting (Adherent Cells):
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors).
-
-
Lysis and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blot for DPP9 and its Substrate Syk
-
SDS-PAGE: Load 20-50 µg of each protein sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-DPP9 and anti-Syk) in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.
-
-
Analysis: Analyze the resulting bands. For loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
Caption: Experimental workflow for Western blot analysis of DPP substrates.
Caption: Inhibition of DPP9 by Talabostat prevents Syk degradation.
References
- 1. ptglab.com [ptglab.com]
- 2. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-DPP9 antibody - Catalytic domain (ab42080) | Abcam [abcam.com]
- 5. doc.abcam.com [doc.abcam.com]
- 6. addgene.org [addgene.org]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Anti-DPP4 antibody [EPR20819] (ab215711) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptidyl peptidase 4 as an injury-responsive protein in the mouse sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. DPP4 Monoclonal Antibody (OTI11D7) (CF500733) [thermofisher.com]
Validation & Comparative
Confirming Talabostat Isomer Mesylate's FAP Inhibition in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talabostat isomer mesylate's ability to inhibit Fibroblast Activation Protein (FAP) in cellular environments. We will delve into supporting experimental data, compare its performance with alternative FAP inhibitors, and provide detailed methodologies for the key experiments discussed.
Talabostat: A Non-Selective Inhibitor of FAP
Talabostat, also known as Val-boroPro or PT-100, is a small molecule inhibitor of dipeptidyl peptidases.[1][2] Its mechanism of action involves the inhibition of enzymes that cleave N-terminal Xaa-Pro or Xaa-Ala residues.[1][3] While it has been investigated as an anti-cancer agent, it is crucial to note that Talabostat is not a selective inhibitor for FAP. It also demonstrates potent inhibition of other dipeptidyl peptidases, including Dipeptidyl Peptidase-4 (DPP4), DPP8, and DPP9.[1] This lack of selectivity is a critical consideration in experimental design and data interpretation.[2][4]
Comparative Analysis of FAP Inhibitors
The efficacy of FAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The IC50 of Talabostat for FAP has been reported with some variability, emphasizing the importance of standardized assay conditions for direct comparison.
| Inhibitor Name | Class | FAP IC50 (nM) | Other Notable Targets | Reference |
| Talabostat (Val-boroPro) | Boronic Acid | 70 - 560 | DPP4, DPP8, DPP9 | [1][5] |
| PT-630 | Boronic Acid | Not specified | Prolyl peptidases | [6] |
| ARI-3099 | Boronic Acid | 36 | PREP (350-fold selectivity over) | [6][7] |
| UAMC1110 | Cyanopyrrolidine | 3.2 | Highly selective for FAP | [6] |
| Linagliptin | Xanthine | 89 - 370 | DPP4 | [5] |
| FAPI-04 | Not specified | 32 | DPP4 | [8] |
Experimental Protocol: Cellular FAP Inhibition Assay
This section outlines a generalized protocol for determining the FAP inhibitory activity of compounds like this compound in a cellular context. This protocol is based on commonly employed methodologies in the field.[4][9][10]
Objective: To measure the inhibition of FAP enzyme activity by this compound in cells expressing FAP.
Materials:
-
FAP-expressing cells (e.g., genetically engineered cell lines like HEK293-hFAP, or primary cancer-associated fibroblasts)[3][11]
-
Cell culture medium and supplements
-
This compound and other comparator inhibitors
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[9]
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC or Z-Gly-Pro-AMC)[4][10]
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader
-
Cell lysis buffer (if measuring intracellular FAP)
Procedure:
-
Cell Culture:
-
Culture FAP-expressing cells under standard conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer or cell culture medium.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the different concentrations of the inhibitors to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
FAP Activity Measurement:
-
Prepare the FAP substrate solution in the assay buffer.
-
Add the FAP substrate to each well to initiate the enzymatic reaction.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[9]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of FAP inhibition, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Talabostat Isomer Mesylate and Sitagliptin in DPP-IV Inhibition
In the landscape of dipeptidyl peptidase-IV (DPP-IV) inhibitors, both talabostat (B1681214) isomer mesylate and sitagliptin (B1680988) represent significant therapeutic and research compounds. While sitagliptin is a highly selective inhibitor widely used in the management of type 2 diabetes, talabostat demonstrates a broader inhibitory profile with implications in oncology and immunology. This guide provides a detailed comparison of their performance in DPP-IV inhibition studies, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Quantitative Inhibition Profile
The inhibitory activity of talabostat and sitagliptin against DPP-IV and other related peptidases reveals key differences in their selectivity and potency. The following table summarizes their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, collated from various in vitro studies.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Talabostat Isomer Mesylate | DPP-IV | < 4 | 0.18 | [1][2] |
| DPP8 | 4 | 1.5 | [1][2][3] | |
| DPP9 | 11 | 0.76 | [1][2][3] | |
| Fibroblast Activation Protein (FAP) | 560 | - | [1][2] | |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - | [1][2] | |
| Sitagliptin | DPP-IV | 4.38 | - | [4] |
| DPP8 | > 10,000 | - | [5] | |
| DPP9 | > 10,000 | - | [5] |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanism of action between talabostat and sitagliptin lies in their target selectivity and downstream physiological effects.
Sitagliptin is a highly selective, competitive, and reversible inhibitor of DPP-IV.[6] Its primary mechanism involves the potentiation of the incretin (B1656795) pathway. By inhibiting DPP-IV, sitagliptin prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] Elevated levels of active GLP-1 and GIP stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.[7][8]
Talabostat , in contrast, is a non-selective inhibitor of several dipeptidyl peptidases, including DPP-IV, DPP8, DPP9, and FAP.[1][2] This broader activity profile leads to a more complex mechanism of action that extends beyond glycemic control into immune modulation. Inhibition of FAP, which is overexpressed in the stroma of many cancers, is thought to contribute to its anti-tumor effects.[9] Furthermore, inhibition of DPP8 and DPP9 by talabostat has been shown to activate the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages and the upregulation of cytokines and chemokines. This stimulation of the innate and adaptive immune systems underlies its investigation as an anti-neoplastic agent.[9]
Experimental Protocols
A common method for assessing DPP-IV inhibitory activity is a fluorescence-based assay. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[10][11][12]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Test compounds (Talabostat, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[10][11]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in assay buffer.
-
Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., sitagliptin of known concentration) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-IV enzyme solution and solvent vehicle.
-
Test wells: DPP-IV enzyme solution and serial dilutions of the test compound.
-
Positive control wells: DPP-IV enzyme solution and positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and sitagliptin are both potent inhibitors of DPP-IV, but they exhibit distinct pharmacological profiles. Sitagliptin's high selectivity for DPP-IV makes it a targeted therapeutic for type 2 diabetes, acting primarily through the incretin pathway. In contrast, talabostat's broader inhibition of multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9, results in a complex mechanism of action that encompasses immune stimulation. This positions talabostat as a compound of interest in immuno-oncology and other indications where modulation of the immune system is desired. The choice between these inhibitors for research or therapeutic development will, therefore, depend on the specific biological question or clinical application being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Talabostat and Other Fibroblast Activation Protein (FAP) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Talabostat and other prominent Fibroblast Activation Protein (FAP) inhibitors. This analysis is supported by experimental data to aid in the evaluation of these compounds for therapeutic and research applications.
Fibroblast Activation Protein (FAP), a cell surface serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, wound healing, and fibrotic conditions. Its enzymatic activity is implicated in cancer progression, invasion, and immunosuppression. This guide focuses on a comparative analysis of Talabostat, a well-documented dipeptidyl peptidase inhibitor with anti-FAP activity, and other notable FAP inhibitors.
Overview of Talabostat
The mechanism of action of Talabostat extends beyond simple enzyme inhibition. By inhibiting DPP8 and DPP9, Talabostat can induce pyroptosis, a form of programmed cell death, in monocytes and macrophages, leading to the stimulation of an immune response. This dual mechanism of direct enzyme inhibition and immune modulation has been a subject of interest in its therapeutic development.
Quantitative Comparison of FAP Inhibitors
The following tables summarize the in vitro potency and selectivity of Talabostat mesylate in comparison to other well-characterized FAP inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), where available.
| Inhibitor | FAP IC50 (nM) | DPP-IV IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | PREP IC50 (nM) | Reference |
| Talabostat mesylate (Val-boroPro) | 560 | < 4 | 4 | 11 | 310 | [1][2] |
| UAMC-1110 | 3.2 | >10,000 | >10,000 | >10,000 | 1,800 | MedChemExpress |
| ARI-3099 | 36 (Ki = 9) | >10,000 | >10,000 | >10,000 | >10,000 | [3] |
| FAPI-46 | 1.2 - 13.5 | - | - | - | - | [4] |
| FAP-2286 | 2.7 - 3.2 | >10,000 | - | - | >1,000 | [4] |
Table 1: Comparative Potency of FAP Inhibitors. This table highlights the higher selectivity of inhibitors like UAMC-1110 and ARI-3099 for FAP over other dipeptidyl peptidases compared to the broad-spectrum activity of Talabostat.
| Inhibitor | FAP Ki (nM) | DPP-IV Ki (nM) | DPP8 Ki (nM) | DPP9 Ki (nM) | Reference |
| Talabostat mesylate (Val-boroPro) | - | 0.18 | 1.5 | 0.76 | [1][2] |
| ARI-3099 | 9 | - | - | - | [3] |
Table 2: Inhibition Constants (Ki) of Select FAP Inhibitors. This table provides further insight into the binding affinity of the inhibitors to their targets.
FAP Signaling Pathways
FAP is implicated in a complex network of signaling pathways within the tumor microenvironment that promote tumor growth, invasion, and immune evasion. The following diagram illustrates some of the key pathways influenced by FAP activity.
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Experimental Protocols
Fluorogenic FAP Activity Assay
This protocol describes a common method for determining the enzymatic activity of FAP and the inhibitory potential of test compounds.
Materials:
-
Recombinant human FAP
-
FAP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA)
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant human FAP to each well.
-
Add the serially diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorogenic FAP activity assay.
Cell-Based FAP Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds on FAP expressed on the surface of cells.
Materials:
-
FAP-expressing cell line (e.g., cancer-associated fibroblasts, transfected cell lines)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Test inhibitor compounds
-
96-well clear-bottom black plate
-
Fluorescence plate reader
Procedure:
-
Seed the FAP-expressing cells in a 96-well plate and culture until they reach a suitable confluency.
-
Remove the culture medium and wash the cells gently with PBS.
-
Add a solution of the test inhibitor at various concentrations or vehicle control in PBS to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Add the fluorogenic FAP substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
The inhibitory effect is determined by the reduction in the rate of fluorescence increase in the presence of the inhibitor.
-
Calculate IC50 values based on the dose-response data.
Conclusion
The landscape of FAP inhibitors is diverse, ranging from the non-selective dipeptidyl peptidase inhibitor Talabostat to highly selective small molecules and peptide-based agents. While Talabostat's broader activity profile and immunomodulatory effects may be advantageous in certain therapeutic contexts, the high selectivity of newer compounds like UAMC-1110 and ARI-3099 offers a more targeted approach to FAP inhibition. The choice of inhibitor will ultimately depend on the specific research or therapeutic goal. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering both potency and selectivity in the context of the complex signaling roles of FAP.
References
Validating Off-Target Effects of Talabostat Isomer Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Talabostat isomer mesylate's performance with alternative dipeptidyl peptidase (DPP) inhibitors, focusing on the validation of its off-target effects. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development programs.
Talabostat is a non-selective inhibitor of dipeptidyl peptidases, targeting not only its intended therapeutic targets, DPP4 and Fibroblast Activation Protein (FAP), but also exhibiting significant activity against off-target enzymes DPP8 and DPP9. This lack of selectivity can lead to undesired biological consequences, necessitating a thorough evaluation of its off-target profile.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various DPP enzymes compared to a selection of more selective inhibitors. This quantitative data highlights the differences in potency and selectivity among these compounds.
| Compound | DPP4 IC50 (nM) | FAP IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity Profile |
| Talabostat | <4 | 560 | 4 | 11 | Non-selective |
| Sitagliptin | 19 | >1000 | 33780 | 55142 | Selective DPP4 inhibitor |
| Vildagliptin | 62 | >1000 | 2200 | 230 | Selective DPP4 inhibitor with some DPP9 activity |
| Saxagliptin | 50 | 2600 | 508 | 98 | Selective DPP4 inhibitor with moderate DPP8/9 activity |
| Alogliptin | 24 | >10000 | >10000 | >10000 | Highly selective DPP4 inhibitor |
| Linagliptin | 1 | 89 | >10000 | >10000 | Potent and selective DPP4 inhibitor with some FAP activity |
| Compound 42 | >100000 | >100000 | 600 | 3 | Highly selective DPP9 inhibitor |
| allo-Isoleucyl isoindoline | 30000 | >100000 | 38 | 55 | Selective DPP8/9 inhibitor |
Experimental Protocols for Off-Target Effect Validation
To rigorously assess the off-target effects of this compound, a series of in vitro and cell-based assays are recommended. These protocols provide a framework for quantifying inhibitor potency, confirming target engagement in a cellular context, and measuring the downstream consequences of off-target inhibition.
In Vitro DPP Inhibition Assay
This assay determines the potency of an inhibitor against a panel of purified DPP enzymes.
-
Principle: The enzymatic activity of a specific DPP is measured in the presence of varying concentrations of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic substrate.
-
Procedure:
-
Recombinant human DPP enzymes (DPP4, FAP, DPP8, DPP9) are diluted to a working concentration in an appropriate assay buffer.
-
Serial dilutions of this compound and comparator compounds are prepared.
-
The enzyme and inhibitor are pre-incubated in a 96-well plate.
-
A fluorogenic substrate (e.g., Gly-Pro-AMC for DPP4) is added to initiate the reaction.
-
Fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a drug within a cellular environment.
-
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be quantified.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein (e.g., DPP8 or DPP9) at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Inflammasome Activation and Pyroptosis Assays
The off-target inhibition of DPP8 and DPP9 by Talabostat is known to induce inflammasome activation and a form of inflammatory cell death called pyroptosis.
-
Principle: Inhibition of DPP8/9 leads to the activation of the NLRP1 or CARD8 inflammasome, resulting in the activation of caspase-1. Activated caspase-1 cleaves pro-inflammatory cytokines (e.g., IL-1β) into their mature forms and cleaves Gasdermin D to induce pore formation in the cell membrane, leading to cell lysis and the release of lactate (B86563) dehydrogenase (LDH).
-
Experimental Readouts:
-
IL-1β Secretion (ELISA):
-
Immune cells (e.g., monocytes or macrophages) are treated with Talabostat or control compounds.
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
-
Caspase-1 Activity Assay:
-
Cell lysates from treated cells are prepared.
-
A fluorogenic caspase-1 substrate is added.
-
The fluorescence generated from substrate cleavage is measured to determine caspase-1 activity.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Cell culture supernatant from treated cells is collected.
-
The amount of LDH released from lysed cells is measured using a colorimetric LDH cytotoxicity assay kit. An increase in LDH in the supernatant indicates a loss of cell membrane integrity, a hallmark of pyroptosis.
-
-
Visualizing the Pathways and Workflows
To better understand the biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
DPP-4 Inhibition as a Surrogate for FAP Inhibition: A Comparative Guide for Talabostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Talabostat's activity on Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP), exploring the rationale and limitations of using DPP-4 inhibition as a surrogate for FAP inhibition. This document synthesizes experimental data to offer an objective performance comparison with alternative FAP inhibitors.
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a potent, reversible, slow-binding inhibitor of several post-proline cleaving serine proteases, including DPP-4 and FAP.[1][2] Due to the structural homology between FAP and DPP-4, DPP-4 activity has been considered as a potential surrogate marker for FAP activity in some contexts.[1] This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to critically evaluate this approach.
FAP is a type II transmembrane serine protease with both exopeptidase and unique endopeptidase/gelatinase activity, distinguishing it from DPP-4 which primarily exhibits exopeptidase activity.[1][3] FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the stroma of epithelial cancers, wound healing, and fibrotic tissues, making it an attractive therapeutic target.[2][4]
Quantitative Comparison of Inhibitory Activity
Talabostat exhibits potent inhibition of both DPP-4 and FAP, albeit with differing potencies. The following table summarizes the inhibitory constants (IC50 and Ki) for Talabostat against these and other related enzymes. For comparison, data for more selective FAP inhibitors are also included.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (FAP vs. DPP-4) | Reference |
| Talabostat (Val-boroPro) | DPP-4 | < 4 | 0.18 | ~140-fold less selective for FAP | [5] |
| FAP | 560 | - | [5] | ||
| DPP8 | 4 | 1.5 | [5] | ||
| DPP9 | 11 | 0.76 | [5] | ||
| Linagliptin | DPP-4 | 1 | - | ~89,000-fold less selective for FAP | [6] |
| FAP | 89,000 | - | [6] | ||
| FAPI-04 | FAP | 32 | - | Highly Selective for FAP | [7] |
| FAP-2286 | FAP | 2.7 | - | Highly Selective for FAP | [8] |
| Ac-Gly-boroPro | FAP | - | 23 | ~5400-fold more selective for FAP | [9] |
| DPP-4 | - | >125,000 | [9] |
Experimental Protocols
The determination of inhibitory activity for Talabostat and other compounds against DPP-4 and FAP typically involves fluorogenic or chromogenic assays.
DPP-4 Inhibition Assay (Fluorogenic Method)
This protocol is a representative example for determining the in vitro inhibitory activity of a compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (e.g., Talabostat) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 24 µL of DPP-4 enzyme solution (final concentration typically 0.1-1 ng/µL) to each well.
-
Add 26 µL of the diluted test compound or vehicle (for control) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration typically 100-200 µM).
-
Monitor the increase in fluorescence in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
FAP Inhibition Assay (Fluorogenic Method)
This protocol is a representative example for determining the in vitro inhibitory activity of a compound against FAP.
Materials:
-
Human recombinant FAP enzyme
-
FAP substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC) or a FAP-specific substrate.
-
Assay Buffer: PBS (pH 7.4) or other suitable buffer.
-
Test compound (e.g., Talabostat) dissolved in DMSO.
-
96-well black microplate.
-
Microplate reader with fluorescence detection (λex=380 nm, λem=460 nm).
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a solution of the recombinant FAP enzyme (final concentration typically 0.1 ng/µL) to each well.
-
Add the test compound at various concentrations to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic FAP substrate.
-
Measure the fluorescence intensity over time in a kinetic mode.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the percent inhibition at each inhibitor concentration compared to the control (no inhibitor).
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.[11]
Rationale and Limitations of Using DPP-4 as a Surrogate
The rationale for using DPP-4 as a surrogate for FAP stems from their structural and functional similarities as post-proline cleaving peptidases.[3] However, this approach has significant limitations.
Rationale:
-
Structural Homology: FAP and DPP-4 share significant sequence and structural similarity.[3]
-
Overlapping Substrate Specificity (Exopeptidase Activity): Both enzymes can cleave dipeptides from the N-terminus of polypeptides with proline at the P1 position.[1]
Limitations:
-
Differential Enzymatic Activity: FAP possesses a unique endopeptidase and gelatinase activity that is absent in DPP-4, which is crucial for its role in extracellular matrix remodeling in the tumor microenvironment.[1][3]
-
Selectivity of Inhibitors: As demonstrated in the table above, inhibitors can have vastly different potencies against FAP and DPP-4. Talabostat, for instance, is significantly more potent against DPP-4 than FAP.[5] Conversely, highly selective FAP inhibitors with minimal activity against DPP-4 have been developed.[9]
-
Distinct Biological Roles: The differing expression patterns and enzymatic activities of FAP and DPP-4 lead to distinct physiological and pathological roles. FAP is primarily implicated in tissue remodeling and cancer progression, while DPP-4 is a key regulator of glucose homeostasis.[2][4]
Clinical trials with Talabostat in patients with metastatic colorectal cancer showed minimal clinical activity, although it did demonstrate a pharmacodynamic effect on FAP activity in peripheral blood.[12][13] The lack of robust clinical efficacy could be attributed to its insufficient selectivity for FAP, leading to off-target effects, or the complexity of the tumor microenvironment.[2]
Signaling Pathways and Experimental Workflows
The distinct roles of FAP and DPP-4 are reflected in the signaling pathways they modulate.
References
- 1. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Comparing Talabostat isomer mesylate to selective FAP inhibitors like FAPI-46
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Gallium-68-labeled fibroblast activation protein inhibitor-46 PET in patients with resectable or borderline resectable pancreatic ductal adenocarcinoma: A phase 2, multicenter, single arm, open label non-randomized study protocol | PLOS One [journals.plos.org]
A Side-by-Side In Vitro Comparison of Talabostat and Vildagliptin: Potency, Selectivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two notable dipeptidyl peptidase (DPP) inhibitors, Talabostat and vildagliptin (B1682220). While both molecules target the DPP family of serine proteases, their distinct selectivity profiles lead to fundamentally different mechanisms of action and therapeutic applications. Talabostat is a broad-spectrum inhibitor with immunostimulatory and antineoplastic activities, whereas vildagliptin is a selective DPP4 inhibitor widely used in the management of type 2 diabetes.[1][2][3] This document summarizes their comparative potency, selectivity, and effects on key signaling pathways based on available in vitro experimental data.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activities of Talabostat and vildagliptin against various DPP enzymes are summarized below. It is important to note that these values are compiled from multiple sources and may not have been determined under identical experimental conditions.
| Target Enzyme | Talabostat (IC50/Ki) | Vildagliptin (IC50/Ki) |
| DPP4 | <4 nM (IC50) | 34 nM (IC50) |
| DPP8 | 4 nM (IC50) | >10,000 nM (IC50) |
| DPP9 | 11 nM (IC50) | >10,000 nM (IC50) |
| FAP | 560 nM (IC50) | Not widely reported |
Data compiled from multiple sources. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency.
Mechanism of Action and Signaling Pathways
The differing selectivity of Talabostat and vildagliptin results in distinct downstream cellular effects.
Talabostat: Broad-Spectrum Inhibition and Pyroptosis Induction
Talabostat is a non-selective inhibitor of several post-proline cleaving serine proteases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[4] Its potent inhibition of the intracellular enzymes DPP8 and DPP9 in immune cells, particularly monocytes and macrophages, triggers a pro-inflammatory form of programmed cell death known as pyroptosis.[5][6] This process is mediated by the activation of caspase-1 and the subsequent cleavage of gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and the release of inflammatory cytokines.[6][7][8] This immunostimulatory effect is central to Talabostat's observed anti-tumor activity in preclinical models.[5]
Vildagliptin: Selective DPP4 Inhibition and Incretin (B1656795) Enhancement
In contrast, vildagliptin is a potent and selective inhibitor of DPP4.[2] DPP4 is the primary enzyme responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP4, vildagliptin increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, thereby improving glycemic control.[1][3]
Experimental Protocols
The following provides a generalized protocol for a common in vitro method used to determine the inhibitory potency of compounds against DPP enzymes. Specific parameters may vary between studies.
Fluorometric DPP Enzyme Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a DPP enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human DPP enzyme (e.g., DPP4, DPP8, DPP9)
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
Test compounds (Talabostat, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known potent inhibitor for the specific DPP enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
Create a serial dilution of the test compounds to cover a range of concentrations.
-
Dilute the recombinant DPP enzyme and the fluorogenic substrate in the assay buffer to their respective working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, diluted enzyme solution, and either the test compound, positive control, or solvent (for enzyme control and blank wells).
-
Blank (No Enzyme): Assay buffer and solvent.
-
Enzyme Control (100% Activity): Assay buffer, diluted enzyme, and solvent.
-
Test Compound: Assay buffer, diluted enzyme, and test compound dilution.
-
Positive Control: Assay buffer, diluted enzyme, and positive control dilution.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode for a set duration (e.g., 15-30 minutes), with readings taken at regular intervals (e.g., every minute). The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).[9][10]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Summary and Conclusion
In vitro data clearly distinguish Talabostat and vildagliptin based on their enzyme selectivity and consequent mechanisms of action. Talabostat's broad-spectrum inhibition, particularly of DPP8 and DPP9, leads to a unique immunostimulatory effect through the induction of pyroptosis. This positions it as a potential agent for immuno-oncology. Vildagliptin's high selectivity for DPP4 underpins its well-established role in managing type 2 diabetes by enhancing the incretin pathway.
For researchers and drug development professionals, the choice between these or similar inhibitors depends entirely on the therapeutic goal. The in vitro methodologies described provide a framework for the initial characterization and comparison of novel DPP inhibitors. Future direct comparative in vitro studies under standardized conditions would be invaluable for a more precise quantitative comparison of their potencies and selectivities.
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dppiv.com [dppiv.com]
- 5. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroptosis: shedding light on the mechanisms and links with cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
A Head-to-Head Analysis of Talabostat Isomer Mesylate and Linagliptin: A Comparative Guide for Researchers
An objective comparison of two prominent dipeptidyl peptidase inhibitors, Talabostat isomer mesylate and Linagliptin (B1675411), this guide synthesizes available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While direct comparative studies are unavailable, this document provides a side-by-side analysis of their mechanisms of action, pharmacological profiles, and therapeutic applications.
This compound, a potent inhibitor of dipeptidyl peptidases (DPPs) including DPP4 and Fibroblast Activation Protein (FAP), has primarily been investigated for its anti-neoplastic and immunomodulatory properties.[1][2][3] In contrast, Linagliptin is a highly selective DPP-4 inhibitor established for the treatment of type 2 diabetes mellitus, with a well-documented impact on glycemic control.[4][5][6] This guide delves into the distinct yet overlapping worlds of these two molecules.
Mechanism of Action: A Tale of Two DPP Inhibitors
Both Talabostat and Linagliptin exert their effects through the inhibition of dipeptidyl peptidases. However, the breadth of their targets and the resulting downstream signaling pathways differ significantly, reflecting their distinct therapeutic indications.
Talabostat is a non-selective inhibitor, targeting multiple DPPs including DPP4, DPP8, and DPP9, as well as FAP.[2][7] Its inhibition of FAP on tumor-associated fibroblasts, coupled with broader DPP inhibition, is thought to stimulate an anti-tumor immune response by modulating cytokine and chemokine production.[1][3]
Linagliptin, on the other hand, is a selective DPP-4 inhibitor.[6][8] By blocking DPP-4, it prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][9] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[5][6]
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters for this compound and Linagliptin based on available data.
Table 1: In Vitro Potency
| Compound | Target | IC50 / Ki | Reference |
| Talabostat | DPP-IV | IC50 < 4 nM; Ki = 0.18 nM | [2] |
| FAP | IC50 = 560 nM | [2] | |
| DPP8 | IC50 = 4 nM; Ki = 1.5 nM | [2] | |
| DPP9 | IC50 = 11 nM; Ki = 0.76 nM | [2] | |
| Linagliptin | DPP-4 | IC50 = 1 nM | [8] |
| DPP-2 | >10,000 nM | [10] | |
| DPP-8 | >40,000 nM | [10] | |
| DPP-9 | >10,000 nM | [10] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Linagliptin | Reference |
| Administration | Oral | Oral | [3][11] |
| Half-life | Not specified | Long terminal half-life (>100 hours) | [4][12] |
| Excretion | Not specified | Primarily fecal (~85%), minimal renal (~5%) | [6][12][13] |
| Dose Adjustment | Not specified | Not required for renal or hepatic impairment | [4][10] |
Preclinical and Clinical Efficacy: A Summary of Findings
This compound in Oncology
Preclinical studies have demonstrated that Talabostat can inhibit FAP activity in FAP-expressing cancer cell lines.[1] In mouse models, Talabostat has been shown to slow tumor growth, although in some cases this was not statistically significant.[1] It is suggested that Talabostat stimulates immune responses against tumors.[2]
A phase 2 clinical trial evaluated Talabostat in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[14] The combination was found to be safe with predictable adverse events, though it demonstrated limited anti-tumor activity.[14] The disease control rate was 47%, with stable disease being the best response in nine of the 19 evaluable patients.[14]
Table 3: Clinical Trial Data for Talabostat in Combination with Pembrolizumab
| Parameter | Value | Reference |
| Number of Patients | 31 | [14] |
| Best Response | Stable Disease (n=9) | [14] |
| Disease Control Rate | 47% | [14] |
| Median Progression-Free Survival | 2.7 months | [14] |
| Median Overall Survival | 20.5 months | [14] |
Linagliptin in Type 2 Diabetes
Linagliptin has undergone extensive clinical evaluation and is approved for the treatment of type 2 diabetes. Clinical trials have consistently shown its efficacy in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.[5][15][16]
In a 24-week study of patients inadequately controlled with metformin, the addition of 5 mg of linagliptin resulted in a significant reduction in HbA1c compared to placebo.[5] The CAROLINA trial, a large-scale cardiovascular outcomes study, compared linagliptin to the sulfonylurea glimepiride (B1671586) in patients with type 2 diabetes and elevated cardiovascular risk.[17][18] The trial demonstrated that linagliptin was non-inferior to glimepiride in terms of major adverse cardiovascular events, but with a significantly lower risk of hypoglycemia.[17][18]
Table 4: Clinical Trial Data for Linagliptin
| Trial | Comparator | Key Efficacy Outcome (HbA1c reduction) | Key Safety Outcome | Reference |
| Add-on to Metformin (24 weeks) | Placebo | -0.49% (placebo-corrected) | Similar incidence of hypoglycemia to placebo | [5] |
| CAROLINA (median 6.3 years) | Glimepiride | Comparable reductions in HbA1c | Significantly lower risk of moderate-to-severe hypoglycemia with linagliptin | [17] |
Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, detailed experimental protocols are crucial.
In Vitro DPP Inhibition Assay (Hypothetical Workflow)
A common method to assess the inhibitory activity of compounds like Talabostat and Linagliptin on DPP enzymes is a fluorescence-based assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the inhibitor (Talabostat or Linagliptin) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Reaction: In a 96-well microplate, add a fixed concentration of recombinant human DPP enzyme (e.g., DPP-4, FAP) to each well.
-
Inhibitor Addition: Add the various concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Clinical Trial Protocol: CAROLINA (Linagliptin)
The CAROLINA trial was a multicenter, randomized, double-blind, active-controlled clinical trial.
-
Participants: Adults with type 2 diabetes, inadequate glycemic control, and elevated cardiovascular risk.[17]
-
Intervention: Participants were randomly assigned to receive either linagliptin (5 mg once daily) or glimepiride (1-4 mg once daily) in addition to their usual care.[17]
-
Primary Endpoint: Time to the first occurrence of the 3-point major adverse cardiovascular events (MACE): cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[17]
-
Duration: The median follow-up was 6.3 years.[17]
Conclusion
This compound and Linagliptin, while both targeting dipeptidyl peptidases, represent distinct therapeutic strategies. Talabostat's broad-spectrum inhibition and immunomodulatory effects position it as an investigational agent in oncology. In contrast, Linagliptin's selective DPP-4 inhibition has established it as a safe and effective treatment for type 2 diabetes, with a favorable cardiovascular and hypoglycemic risk profile. This comparative guide highlights the importance of target selectivity and the resulting downstream biological consequences in defining the clinical utility of a drug. Further research into the nuanced roles of various DPPs may uncover new therapeutic opportunities.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 12. droracle.ai [droracle.ai]
- 13. Population Pharmacokinetics and Pharmacodynamics of Linagliptin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 17. Cardiovascular outcomes and safety with linagliptin, a dipeptidyl peptidase-4 inhibitor, compared with the sulphonylurea glimepiride in older people with type 2 diabetes: A subgroup analysis of the randomized CAROLINA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of linagliptin, a dipeptidyl peptidase-4 inhibitor, compared with the sulfonylurea glimepiride on cardiovascular outcomes in Asians with type 2 diabetes: subgroup analysis of the randomized CAROLINA® trial - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Talabostat Isomer Mesylate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of Talabostat isomer mesylate against various serine proteases, with a primary focus on the dipeptidyl peptidase (DPP) family. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of serine protease inhibitors.
Talabostat (also known as Val-boroPro) is a potent, orally active, non-selective inhibitor of the S9 family of post-proline cleaving serine proteases.[1] Its mesylate salt form is the subject of this analysis. The primary targets of Talabostat include Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), both of which are implicated in various physiological and pathological processes.[2][3][4] This guide summarizes the available quantitative data on its selectivity and provides detailed experimental methodologies for assessing its inhibitory profile.
Comparative Inhibitory Activity of Talabostat
Talabostat has been demonstrated to be a potent inhibitor of several members of the dipeptidyl peptidase family. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of Talabostat against these enzymes.
| Enzyme Target | IC50 (nM) | Ki (nM) | Enzyme Family |
| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 | 0.18 | Dipeptidyl Peptidase |
| Dipeptidyl Peptidase-8 (DPP8) | 4 | 1.5 | Dipeptidyl Peptidase |
| Dipeptidyl Peptidase-9 (DPP9) | 11 | 0.76 | Dipeptidyl Peptidase |
| Dipeptidyl Peptidase-7 (QPP) | 310 | Not Reported | Dipeptidyl Peptidase |
| Fibroblast Activation Protein (FAP) | 560 | Not Reported | Dipeptidyl Peptidase |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
The determination of the inhibitory activity of this compound against serine proteases is typically performed using in vitro enzymatic assays. A common method involves a fluorescence-based assay.
General Protocol for Dipeptidyl Peptidase Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibition of DPP enzymes by this compound.
Materials:
-
Recombinant human DPP enzyme (e.g., DPP-IV, FAP)
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to generate a range of concentrations for testing.
-
Prepare a working solution of the DPP enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the DPP enzyme solution.
-
Add the serially diluted this compound solutions to the respective wells. Include wells with vehicle control (solvent only).
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Record fluorescence readings at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental Workflow and Inhibitory Logic
To further clarify the experimental process and the inhibitory profile of Talabostat, the following diagrams are provided.
References
A Comparative Guide to the In Vitro Activity of Talabostat Mesylate Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Talabostat mesylate, a potent dipeptidyl peptidase (DPP) inhibitor, across various cell lines. While the specific comparative activity of different Talabostat isomers is not extensively documented in publicly available literature, this document summarizes the known activity of the clinically investigated isomer, L-valinyl-L-boroproline mesylate. The focus is on its effects on cell viability, proliferation, and the underlying signaling pathways.
Cross-Validation of Talabostat Mesylate Activity in Different Cell Lines
Talabostat (also known as Val-boroPro or PT-100) is a non-selective inhibitor of several post-proline cleaving serine proteases, including Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1] Its activity is highly dependent on the cellular context, particularly the expression levels of its targets.
Summary of Talabostat Activity in Various Cell Lines
The following table summarizes the observed effects of Talabostat in different cancer cell lines. Due to the limited availability of standardized IC50 values for cytotoxicity across a wide panel of cell lines in peer-reviewed literature, the table includes both quantitative and qualitative data on its biological activity.
| Cell Line | Cancer Type | Key Target(s) | Observed Activity | Reference |
| WTY-1, WTY-6 | Human Breast Cancer | FAP (high expression) | Significant inhibition of FAP activity. | [2] |
| MDA-MB-231 | Human Breast Cancer | FAP (no expression) | No effect on FAP activity. | [2] |
| Various AML cell lines | Acute Myeloid Leukemia | DPP8, DPP9, CARD8 | Induction of pyroptosis. | [3] |
| THP-1 | Human Monocytic Leukemia | DPP8, DPP9, Caspase-1 | Upregulation of cytokines/chemokines, induction of pyroptosis. | [4][5] |
| WEHI 164 | Fibrosarcoma | Not specified | Regression and rejection of tumors in vivo. | [1] |
| EL4, A20/2J | Lymphoma | Not specified | Regression and rejection of tumors in vivo. | [1] |
Note on Isomers: The stereochemistry of a drug is crucial for its biological activity, as enzymes and receptors are chiral and often interact selectively with only one enantiomer or diastereomer of a compound.[6][7][8] Talabostat is synthesized from L-valine and L-proline, indicating that the (S,S)-isomer is the biologically active form that has been predominantly studied.[9] The lack of extensive research on other isomers suggests that they likely exhibit significantly lower activity.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and comparison of experimental findings. Below are representative protocols for assessing the in vitro activity of Talabostat mesylate.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of Talabostat mesylate (and a vehicle control) for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11] Incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12] The absorbance is proportional to the number of viable cells.
2. Crystal Violet Assay
This assay quantifies the number of adherent cells by staining their DNA and proteins.[13][14]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation and Staining: Gently wash the cells with PBS and then fix them with methanol.[13] Add a 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[14]
-
Washing: Wash the plate multiple times with water to remove excess stain.[14]
-
Solubilization: Add a solubilization solution (e.g., a solution containing sodium citrate (B86180) and ethanol) to each well to release the bound dye.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[16] The absorbance correlates with the number of attached, viable cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of Talabostat mesylate activity in different cell lines.
Signaling Pathways Modulated by Talabostat
Talabostat exerts its anti-tumor effects through two primary mechanisms: the induction of an anti-tumor immune response via cytokine and chemokine upregulation, and the induction of pyroptosis in specific cancer cells.
1. Immune Stimulation via DPP Inhibition
Inhibition of DPPs, such as FAP on stromal cells, leads to the increased production of various cytokines and chemokines.[2][17] This enhances the innate and adaptive immune responses against the tumor.[4]
2. CARD8-Mediated Pyroptosis in Myeloid Cells
In human myeloid cells, including AML cells, Talabostat's inhibition of DPP8 and DPP9 triggers a form of programmed cell death called pyroptosis.[3][5] This pathway is mediated by the CARD8 inflammasome.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CARD8 inflammasome activation triggers pyroptosis in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CARD8 inflammasome activation triggers pyroptosis in human T cells | CRC 1335 [sfb1335.med.tum.de]
Confirming Talabostat Isomer Mesylate Target Engagement: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Talabostat, a nonselective inhibitor of the S9 family of post-proline cleaving serine proteases, has garnered significant interest for its anti-neoplastic and hematopoiesis-stimulating activities.[1] Its primary molecular targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV/CD26), DPP8, and DPP9.[2] Robustly confirming target engagement is a critical step in preclinical and clinical development. This guide provides a comparative overview of orthogonal assays to validate the interaction of Talabostat isomer mesylate with its key targets, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activity of Talabostat and comparator compounds against its primary targets. This data is essential for designing target engagement studies and interpreting results.
Table 1: Inhibitory Activity of Talabostat against Primary Targets
| Target | Talabostat (Val-boroPro) IC50 | Talabostat (Val-boroPro) Ki | Reference |
| DPP-IV | < 4 nM | 0.18 nM | [2] |
| FAP | 560 nM | - | [2] |
| DPP8 | 4 nM | 1.5 nM | [2] |
| DPP9 | 11 nM | 0.76 nM | [2] |
Table 2: Comparative Inhibitory Activity of Various DPP Inhibitors
| Compound | DPP-IV IC50 | DPP8 IC50 | DPP9 IC50 | FAP IC50 | Reference |
| Talabostat (Val-boroPro) | < 4 nM | 4 nM | 11 nM | 560 nM | [2] |
| Sitagliptin (B1680988) | 39.18 nM | > 10,000 nM | > 10,000 nM | - | [3] |
| Vildagliptin (B1682220) | 34 nM | > 10,000 nM | > 10,000 nM | - | [4] |
| Saxagliptin | - | - | - | - | [5] |
| Linagliptin | 0.14 nM | - | - | 89 nM | [4][6] |
| 1G244 (DPP8/9 selective) | > 10,000 nM | 14 nM | 53 nM | - | [7] |
| UAMC1110 (FAP selective) | >10,000 nM | >10,000 nM | >10,000 nM | 0.8 nM | [8] |
Orthogonal Assays for Target Engagement
To provide multi-faceted confirmation of Talabostat's interaction with its targets, a combination of assays is recommended. These include direct biochemical and cellular binding assays, as well as functional assays that measure the downstream consequences of target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.[3] The principle lies in the ligand-induced thermal stabilization of the target protein.[3]
CETSA Experimental Workflow
Experimental Protocol:
-
Cell Culture: Culture a cell line endogenously expressing the target protein (e.g., FAP-expressing fibroblasts, or DPP-expressing immune cells).
-
Compound Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents.
-
Fractionation: Separate the soluble protein fraction from the precipitated proteins via centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the vehicle control.[3]
Fluorogenic Enzymatic Activity Assay
This biochemical assay directly measures the enzymatic activity of the target protease and its inhibition by Talabostat.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
Benchmarking Talabostat Isomer Mesylate Against Next-Generation FAP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talabostat isomer mesylate with emerging next-generation Fibroblast Activation Protein (FAP) inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to FAP Inhibition
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most epithelial tumors, while its presence in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy.[3][4][5] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in tumor growth, invasion, and metastasis.[1][2]
Talabostat (also known as Val-boroPro or PT-100) is one of the first clinical-stage FAP inhibitors.[1][6] However, it is a nonselective inhibitor of dipeptidyl peptidases, also targeting DPP-IV, DPP8, and DPP9.[6][7] The quest for more potent and selective FAP inhibitors has led to the development of next-generation compounds, many of which are designed for targeted radioligand therapy and imaging. This guide focuses on a comparative analysis of Talabostat against a selection of these newer agents.
Quantitative Comparison of FAP Inhibitors
The following tables summarize the in vitro potency and selectivity of Talabostat and several next-generation FAP inhibitors. The data has been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 and Ki values should be interpreted with caution due to potential variations in assay conditions between different studies.
Table 1: In Vitro Potency of FAP Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Comments |
| Talabostat (Val-boroPro) | Human FAP | 560[6][8] | - | First clinical FAP inhibitor. |
| Mouse FAP | 66[9] | - | ||
| UAMC-1110 | Human FAP | 3.2[10][11][12] | - | A highly potent and selective small molecule inhibitor. |
| FAPI-04 | Human FAP | 32[13][14] | - | Widely used quinoline-based radioligand for imaging and therapy. |
| FAPI-46 | Human FAP | 1.2[15] | - | A derivative of FAPI-04 with potentially improved properties. |
| FAP-2286 | Human FAP | 3.2[15][16] | - | A peptide-based radiopharmaceutical. |
| Mouse FAP | 22.1[16] | - | ||
| PNT6555 | Human FAP | 3.9[17] | - | A boronic acid-based radioligand. |
| QI-18 | Human FAP | 0.50[18] | - | Reported to be more potent than UAMC-1110. |
| DOTA.SA.FAPi | Human FAP | 0.9[18] | - | A radiolabeled small molecule inhibitor. |
Table 2: Selectivity Profile of FAP Inhibitors
| Compound | FAP IC50 (nM) | DPP-IV IC50 (nM) | PREP IC50 (nM) | FAP/DPP-IV Selectivity | FAP/PREP Selectivity |
| Talabostat (Val-boroPro) | 560[6][8] | <4[6][8] | 390[9] | Non-selective | ~0.7x |
| UAMC-1110 | 3.2[10][11][12] | >10,000 | 1,800[10][11][12] | >3125x | 562.5x |
| PNT6555 | 3.9[17] | >100,000[17] | 900[17] | >25,641x | ~231x |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental protocols designed to assess the potency, selectivity, and efficacy of FAP inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP is through a fluorometric enzyme inhibition assay.[19][20]
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FAP on a fluorogenic substrate.
-
Materials:
-
Recombinant human or mouse FAP enzyme.
-
Fluorogenic FAP substrate (e.g., Ala-Pro-7-amino-4-methylcoumarin (AMC)).[19]
-
Assay buffer (e.g., Tris-HCl with NaCl).[19]
-
Test inhibitors at various concentrations.
-
A microplate reader capable of fluorescence detection (e.g., excitation at 380 nm and emission at 460 nm).[21]
-
-
Procedure:
-
Recombinant FAP enzyme is pre-incubated with serial dilutions of the test inhibitor in a 96-well plate.[20]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.[20]
-
The plate is incubated at a controlled temperature (e.g., 37°C).[19]
-
The fluorescence intensity, which is proportional to the enzymatic activity, is measured over time using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[22]
-
In Vivo Tumor Growth Inhibition Studies
Preclinical evaluation of FAP inhibitors often involves in vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts.[1][4]
-
Principle: To assess the anti-tumor efficacy of FAP inhibitors, either as standalone agents or as radioligand therapies.
-
Animal Models:
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The FAP inhibitor (or vehicle control) is administered through a relevant route (e.g., oral gavage for Talabostat, intravenous injection for radiolabeled agents).[24]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to confirm FAP expression).
-
-
Endpoints:
-
Tumor growth delay or regression.
-
Overall survival of the animals.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the FAP signaling pathway in the tumor microenvironment and a general workflow for the preclinical evaluation of FAP inhibitors.
Conclusion
Talabostat, as an early clinical FAP inhibitor, has paved the way for the development of more targeted agents. The next-generation FAP inhibitors, particularly those developed for radioligand therapy and imaging, demonstrate significantly improved potency and selectivity in preclinical models. While Talabostat's broader enzymatic inhibition profile may have therapeutic implications beyond FAP, the high specificity of newer compounds like UAMC-1110, FAP-2286, and PNT6555 offers the potential for more precise tumor targeting with a potentially better safety profile. The continued investigation and clinical development of these next-generation FAP inhibitors are crucial for realizing the full therapeutic potential of targeting FAP in cancer.
References
- 1. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP Assay Kit - Creative BioMart [creativebiomart.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. apexbt.com [apexbt.com]
A Comparative Analysis of the Anti-Tumor Efficacy of Talabostat and Other DPP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase (DPP) inhibitors, a class of drugs initially developed for the treatment of type 2 diabetes, are gaining increasing attention for their potential anti-tumor effects. These enzymes, particularly DPP-IV (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), are often dysregulated in cancer and play crucial roles in tumor growth, metastasis, and immune evasion. This guide provides a comparative overview of the anti-tumor effects of Talabostat, a broad-spectrum DPP inhibitor, and other more selective DPP-IV inhibitors (gliptins), supported by experimental data.
Talabostat (Val-boroPro, PT-100) distinguishes itself as a nonselective inhibitor, targeting not only DPP-IV but also DPP8, DPP9, and FAP.[1] This multi-target profile contributes to its unique and potent anti-tumor activity, which involves both direct effects on the tumor microenvironment and robust stimulation of the innate and adaptive immune systems.[1][2] In contrast, DPP-IV inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220), primarily used as anti-diabetic agents, have also demonstrated anti-cancer properties, mainly through the modulation of the immune system and, in some cases, direct cytotoxic effects on cancer cells.
This report aims to objectively compare the performance of Talabostat with other DPP inhibitors, presenting available experimental data to aid researchers in the evaluation of these compounds for oncological applications.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-tumor effects of Talabostat and other DPP inhibitors. It is important to note that the data is compiled from various studies with different experimental setups, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity of DPP Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Talabostat | - | - | Data not available in a directly comparable format | - |
| Sitagliptin | HT-29 | Colorectal Cancer | 31.2 µg/mL | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 µM (viability reduction to 70.46%) | [5] | |
| Vildagliptin | HT-29 | Colorectal Cancer | 125 µg/mL | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 µM (viability reduction to 74.78%) | [5] | |
| Novel DPP4 Inhibitors | HCT-116 | Colorectal Cancer | See publication for specific compounds | [2] |
| SW480 | Colorectal Cancer | See publication for specific compounds | [2] | |
| SW620 | Colorectal Cancer | See publication for specific compounds | [2] | |
| Caco-2 | Colorectal Cancer | See publication for specific compounds | [2] |
Note: A direct comparison of IC50 values for Talabostat on cancer cell lines alongside other DPP inhibitors from a single study is not currently available in the reviewed literature. The potency of Sitagliptin appears to be greater than Vildagliptin in colorectal cancer cell lines.[3][4]
Table 2: In Vivo Anti-Tumor Activity of DPP Inhibitors
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Talabostat | A549 NSCLC, Raji B-cell lymphoma, SK-ES-1 osteosarcoma xenografts | Rag-/- mice | 5 µg, b.i.d. | 60-90% inhibition | [6] |
| WEHI 164 fibrosarcoma, EL4 and A20/2J lymphoma | Mice | Not specified | Regression and rejection of tumors | [1] | |
| Sitagliptin | Ehrlich solid carcinoma | Mice | Not specified | 52.3% regression | [7] |
| Vildagliptin | Lung cancer (LLC and H460) | C57BL/6 and CD1-nude mice | Not specified | Significant reduction in tumor weight and volume | [8] |
Note: The data presented is from different studies with varying tumor models and methodologies, preventing a direct head-to-head comparison. However, it is evident that both Talabostat and other DPP-IV inhibitors exhibit significant anti-tumor activity in vivo.
Mechanisms of Action and Signaling Pathways
The anti-tumor effects of Talabostat and other DPP inhibitors are mediated through distinct and sometimes overlapping signaling pathways.
Talabostat: A Multi-Pronged Attack on Cancer
Talabostat's broad inhibitory profile allows it to exert its anti-tumor effects through multiple mechanisms:
-
Inhibition of DPP8 and DPP9: This leads to the activation of pro-caspase-1 and subsequent cleavage of gasdermin D (GSDMD), inducing a pro-inflammatory form of cell death in monocytes and macrophages known as pyroptosis.[4] This process stimulates a potent anti-tumor immune response.
-
Inhibition of FAP: By targeting FAP on cancer-associated fibroblasts (CAFs) in the tumor stroma, Talabostat can remodel the tumor microenvironment, reduce immunosuppression, and enhance immune cell infiltration.[2]
-
Inhibition of DPP-IV (CD26): This leads to the upregulation of various cytokines and chemokines, further stimulating both innate and adaptive anti-tumor immunity.[1][2]
Caption: Talabostat's multi-target inhibition leads to diverse anti-tumor effects.
DPP-IV Inhibitors (Gliptins): Primarily Immune-Mediated Anti-Tumor Activity
The anti-tumor effects of selective DPP-IV inhibitors are predominantly attributed to their immunomodulatory properties:
-
Modulation of Chemokines: DPP-IV is responsible for cleaving and inactivating various chemokines, such as CXCL10. By inhibiting DPP-IV, gliptins increase the levels of active chemokines, which enhances the trafficking and infiltration of anti-tumor immune cells (e.g., T cells, NK cells) into the tumor microenvironment.
-
Direct Cytotoxic Effects: Some studies suggest that certain DPP-IV inhibitors, like vildagliptin, may have direct cytotoxic effects on cancer cells, leading to decreased growth and increased apoptosis.
-
Complex Signaling Pathways: The inhibition of DPP-IV can also lead to the activation of pathways like the CXCL12/CXCR4/mTOR axis, which, depending on the cellular context, can have pro- or anti-tumorigenic effects.[5]
Caption: DPP-IV inhibitors primarily exert anti-tumor effects via immunomodulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of DPP inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the DPP inhibitors (e.g., Talabostat, sitagliptin, vildagliptin) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.
Caption: Workflow for assessing cell viability using the MTT assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of DPP inhibitors in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., 1x10⁶ A549 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The DPP inhibitor (e.g., Talabostat) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Tumors may also be excised and weighed. Further analysis, such as immunohistochemistry for biomarkers or analysis of immune cell infiltration, can be performed on the excised tumors.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
Talabostat, with its broad-spectrum inhibition of DPP-IV, DPP8, DPP9, and FAP, presents a multifaceted approach to cancer therapy. Its ability to induce pyroptosis and modulate the tumor microenvironment through multiple pathways distinguishes it from the more selective DPP-IV inhibitors. While gliptins like sitagliptin and vildagliptin also demonstrate anti-tumor potential, primarily through immunomodulation, their efficacy and mechanisms may be more context-dependent.
The available data, although not from direct head-to-head comparative studies, suggests that Talabostat's broader mechanism of action may translate to more potent and durable anti-tumor responses in a wider range of cancers. However, further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the relative therapeutic potential of Talabostat versus other DPP inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and aid in the development of novel DPP inhibitor-based cancer therapies.
References
- 1. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Talabostat Isomer Mesylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Talabostat isomer mesylate are paramount for maintaining a safe and compliant laboratory environment. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent bioactivity as a dipeptidyl peptidase (DPP) inhibitor necessitates a cautious and informed approach to its disposal. This guide provides essential, step-by-step procedures to ensure the safe and responsible management of this compound waste.
Core Principles for Disposal
Given that this compound is a bioactive research chemical, its disposal should adhere to the general principles of laboratory chemical waste management, rather than being treated as common refuse. The primary goals are to prevent environmental contamination and minimize potential exposure to personnel.
Quantitative Data Summary
For clarity, the following table summarizes key disposal-related information for this compound, based on available safety data and general laboratory guidelines.
| Parameter | Value/Instruction | Citation |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Primary Disposal Route | Follow institutional and local regulations for chemical waste. | [1] |
| Aqueous Waste | Do not allow to enter sewers, surface, or ground water. Slightly hazardous for water. | [1] |
| Solid Waste (Small Quantities) | May be permissible for disposal with household waste, but institutional guidelines for research chemicals should be followed. | [1] |
| Empty Containers | Decontaminate by rinsing with a suitable solvent. The rinsate should be collected as chemical waste. | [2] |
| Spill Residue | Collect mechanically and place in a designated, labeled container for chemical waste disposal. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the proper disposal of this compound and associated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid, solution, or waste).
2. Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound, as well as grossly contaminated items (e.g., weighing paper, spill clean-up materials), in a clearly labeled, sealed container designated for "non-hazardous chemical waste" or "cytotoxic/bioactive waste," in accordance with your institution's waste management policies.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not pour solutions down the drain. The container should be labeled with the full chemical name and approximate concentration.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
Empty Containers: "RCRA empty" containers (no more than 1 inch of residue remaining) should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water, depending on the formulation). The rinsate must be collected and disposed of as liquid chemical waste. After rinsing, deface the label and dispose of the container according to your facility's procedures for glass or plastic recycling or disposal.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "this compound" and any other components of the waste stream.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for handling different forms of this compound waste.
Caption: Decision tree for the proper handling of this compound waste streams.
References
Essential Safety and Logistical Protocols for Handling Talabostat Isomer Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Talabostat isomer mesylate. By offering detailed procedural guidance, this document aims to be the preferred resource for laboratory safety and the handling of potent chemical compounds, fostering a culture of safety and trust.
Risk Assessment and Hazard Identification
This compound is a potent dipeptidyl peptidase (DPP-4) inhibitor. While the safety data sheet (SDS) for the related compound, Talabostat (mesylate), does not classify it as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach. As an isomer of a known potent compound, it should be handled as a substance with unknown toxicity until more data is available. A thorough risk assessment should be conducted before any handling, considering the quantity of the compound being used and the nature of the experimental procedures.
Potential health risks associated with DPP-4 inhibitors, based on clinical data, may include hypersensitivity reactions and joint pain. In a laboratory setting, the primary routes of exposure are inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, appropriate personal protective equipment (PPE) and engineering controls are paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles• Disposable lab coat• Double-gloving (nitrile)• Closed-toe shoes | • Face shield (if splash hazard exists)• Respiratory protection (N95 or higher) for weighing larger quantities or if engineering controls are insufficient |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (nitrile)• Lab coat• Closed-toe shoes | • Face shield for splash-prone procedures• Chemical-resistant apron over lab coat |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Lab coat or chemical-resistant apron• Closed-toe shoes | • Face shield if splashing is likely |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any potential dust or aerosols.
-
Equipment Assembly: Before handling the compound, ensure all necessary equipment, including PPE, is readily available and in good working order.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment to reduce the risk of exposure and minimize waste.
Weighing the Compound
-
Engineering Controls: Weighing of solid this compound should be performed within a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
Technique: Use a disposable weigh boat. Handle the compound gently to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Addition: When preparing a solution, add the solvent to the pre-weighed compound slowly to prevent splashing.
-
Containment: All solution preparation should be carried out within a chemical fume hood.
Experimental Procedures
-
Containment: Conduct all manipulations of the compound within the designated handling area.
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If this is unavoidable, ensure appropriate engineering controls and respiratory protection are in place.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain. While some sulfonic acids can be sewer-disposed with copious amounts of water, it is best to err on the side of caution with a novel compound and treat it as hazardous chemical waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the container before disposing of it in accordance with institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
